molecular formula C3H9Bi B1197961 Trimethylbismuth CAS No. 593-91-9

Trimethylbismuth

货号: B1197961
CAS 编号: 593-91-9
分子量: 254.08 g/mol
InChI 键: AYDYYQHYLJDCDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trimethylbismuth (TMBi), with the chemical formula Bi(CH₃)₃ and CAS number 593-91-9, is a high-purity organobismuth compound that serves as a critical precursor in advanced materials research. This compound is a colorless liquid at room temperature with a molecular weight of 254.08 g/mol and a boiling point of 110°C. Its molecular structure features a central bismuth atom in a +3 oxidation state coordinated with three methyl groups, forming a stable yet highly reactive organometallic complex [ 1 ]. Primary Research Applications A key application of this compound is in Metal-Organic Chemical Vapor Deposition (MOCVD/MOVPE) for the synthesis of novel semiconductor materials. It is extensively used as a bismuth source in the growth of GaAsBi and InAsBi alloys and Bi₂Se₃ nanostructures [ 1 ][ 4 ][ 8 ]. The incorporation of bismuth into these semiconductors significantly reduces bandgap energy and enables large spin-orbit coupling, which is valuable for developing optoelectronic devices, spintronics, and long-wavelength infrared technologies [ 4 ]. Furthermore, its reaction with oxygen can be utilized to grow rod-like bismuth oxide structures on silicon substrates [ 1 ]. Beyond electronics, this compound is relevant in catalyst research and chemical synthesis . Bismuth catalysts, derived from compounds like TMBi, are explored for reactions such as the vinylogous Mukaiyama aldol reaction and the synthesis of (alkynyl)(trifluoromethyl)sulfanes due to their low toxicity and high efficiency [ 8 ]. Research also investigates its role in biological systems , where it can be biomethylated by intestinal microbiota to form volatile this compound, a compound with different toxicity and mobility profiles [ 7 ]. Handling and Safety this compound is a highly reactive material. It is pyrophoric (catches fire spontaneously in air), moisture-sensitive , and poses risks of toxicity upon contact with skin or if inhaled [ 1 ]. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment and stored in airtight containers in a cool, dry place [ 1 ]. Disclaimer: This product is intended for research and development purposes only. It is strictly not for human or veterinary therapeutic or diagnostic use.

属性

IUPAC Name

trimethylbismuthane
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InChI

InChI=1S/3CH3.Bi/h3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AYDYYQHYLJDCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Bi](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Bi
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DSSTOX Substance ID

DTXSID50208039
Record name Trimethylbismuth
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Molecular Weight

254.08 g/mol
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Physical Description

Liquid; [MP Biomedicals MSDS]
Record name Trimethyl bismuth
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CAS No.

593-91-9
Record name Trimethylbismuth
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Record name Trimethylbismuth
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Record name Trimethylbismuth
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Record name Trimethylbismuthine
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Record name TRIMETHYLBISMUTH
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Foundational & Exploratory

An In-depth Technical Guide to Trimethylbismuth: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Trimethylbismuth (TMBi), an organometallic compound with the formula Bi(CH₃)₃, is a significant precursor in materials science and a subject of interest in synthetic chemistry.[1][2][3] Its unique properties, including high reactivity and volatility, make it essential for applications such as Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of advanced semiconductor materials.[2][3] This document provides a comprehensive overview of the chemical properties, molecular structure, synthesis, reactivity, and analytical characterization of this compound. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless, volatile liquid at room temperature.[3][4] It is characterized by its high reactivity, particularly its sensitivity to air and moisture.[2] The compound is pyrophoric, meaning it can ignite spontaneously upon contact with air, and it reacts with water.[4][5] Due to this reactivity, it must be stored and handled under an inert atmosphere, such as nitrogen or argon.[2]

General and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₃H₉Bi[1]
Molecular Weight 254.08 g/mol [2][3][6]
CAS Number 593-91-9[1][2]
Appearance Colorless liquid[2][3][4]
Density 2.3 g/mL[7]
Melting Point -85.9 °C[6]
Boiling Point 110 °C (decomposes)[4][6][8]
Vapor Pressure 27 mmHg @ 20 °C[8]
Solubility Soluble in non-polar organic solvents (e.g., benzene, toluene); reacts with water.[4][8]
Safety and Handling

This compound is a hazardous substance classified as highly flammable, pyrophoric, and toxic.[2][5] It is harmful if swallowed and toxic in contact with skin, causing severe skin burns and eye damage.[2][8] Handling requires stringent safety protocols, including the use of personal protective equipment (gloves, goggles, flame-resistant clothing) and working in a controlled, inert atmosphere.[2][5]

Hazard ClassGHS Hazard Statement(s)Source(s)
Flammable LiquidsH225: Highly flammable liquid and vapor[2][8]
Pyrophoric LiquidsH250: Catches fire spontaneously if exposed to air[2]
Acute Toxicity (Oral)H302: Harmful if swallowed[2][8]
Acute Toxicity (Dermal)H311: Toxic in contact with skin[2][8]
Skin CorrosionH314: Causes severe skin burns and eye damage[2][8]
Serious Eye DamageH318: Causes serious eye damage[2][8]

Molecular Structure and Bonding

This compound features a central bismuth atom in the +3 oxidation state covalently bonded to three methyl groups.[2][3]

Molecular Geometry

Electron diffraction studies have shown that this compound adopts a trigonal pyramidal geometry in the gas phase, consistent with VSEPR theory for an AX₃E₁ system.[9] The bismuth atom sits at the apex of the pyramid, with the three methyl groups forming the base.[9] This structure exhibits C₃ᵥ symmetry.[9]

Structural ParameterValueSource(s)
Molecular Geometry Trigonal Pyramidal[9]
Symmetry C₃ᵥ[9]
Bi-C Bond Length 2.22 - 2.24 Å[9]

Synthesis and Reactivity

Synthesis via Grignard Reaction

A common and effective method for preparing this compound involves the reaction of a bismuth trihalide (e.g., BiCl₃) with a methyl Grignard reagent (methylmagnesium halide).[10] The synthesis is performed in an ether solvent under an inert atmosphere to prevent side reactions with air and moisture.[10]

reactants Reactants: - Bismuth Trihalide (BiX₃) - Methylmagnesium Halide (CH₃MgX) - Ether Solvent reaction Reaction Vessel (Inert Atmosphere) reactants->reaction 1. Add dropwise while stirring distillation Reduced Pressure Distillation reaction->distillation 2. Isolate crude product rectification Fractional Rectification distillation->rectification 3. Purify crude product product High-Purity This compound (Bi(CH₃)₃) rectification->product 4. Collect middle fraction (50-65% of volume)

Caption: General workflow for the synthesis of this compound via a Grignard reaction.[10]

Key Reactions
  • Hydrolysis and Oxidation: this compound readily hydrolyzes in the presence of moisture to form bismuth oxide and methane.[1] When exposed to air, it can ignite spontaneously, burning with a dense white smoke of bismuth oxide.[4]

  • Pyrolysis: At temperatures above 100°C, TMBi can decompose explosively.[5] Controlled pyrolysis in the gas phase leads to the stepwise cleavage of the Bi-C bonds, forming intermediates such as methylbismuthinidene (BiMe) and ultimately atomic bismuth.[11] This process is fundamental to its application in MOCVD.[11]

  • Use in MOCVD: this compound serves as a volatile bismuth precursor for the growth of bismuth-containing thin films, such as GaAsBi and InAsBi alloys.[2][3] In the MOCVD reactor, TMBi and other organometallic precursors (e.g., trimethylgallium, trimethylindium, arsine) decompose thermally on a heated substrate to deposit the desired material.[2]

cluster_precursors Precursor Gases TMBi This compound (Bi(CH₃)₃) reactor MOCVD Reactor (High Temperature) TMBi->reactor TMGa Trimethylgallium (Ga(CH₃)₃) TMGa->reactor AsH3 Arsine (AsH₃) AsH3->reactor substrate GaAs Substrate reactor->substrate Thermal Decomposition & Surface Reaction exhaust Exhaust Gases reactor->exhaust film GaAsBi Thin Film substrate->film Epitaxial Growth

Caption: Logical workflow for Metal-Organic Chemical Vapor Deposition (MOCVD) using TMBi.[2]

Experimental Protocols and Characterization

Detailed Synthesis Protocol

The following protocol is based on a patented method for preparing high-purity this compound.[10]

  • Preparation of Grignard Reagent: In a three-necked flask equipped with a dropping funnel and condenser, add magnesium metal (1 eq) and an ether solvent (e.g., diethyl ether or diethylene glycol dimethyl ether). Slowly add a solution of a methyl halide (e.g., methyl iodide, 1 eq) in the same ether solvent dropwise to initiate the formation of methylmagnesium halide. The reaction is exothermic and should be controlled. Once the reaction is complete, the Grignard reagent is stored under an inert atmosphere.[10]

  • Synthesis of this compound: Dissolve bismuth trihalide (e.g., BiCl₃, 0.33 eq) in a high-boiling-point solvent. While stirring vigorously, add the previously prepared methylmagnesium halide solution dropwise to the bismuth trihalide solution.[10]

  • Isolation and Purification: After the reaction is complete, perform a reduced pressure distillation on the resulting mixture. Discard the initial 5-10% of the distillate (forerun).[10]

  • Final Rectification: Collect the crude TMBi product and perform a final fractional distillation (rectification). The middle fraction, typically 50-65% of the crude product volume, is collected as high-purity this compound.[10]

Characterization Techniques

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and study the fragmentation patterns of TMBi. Under electron ionization, TMBi shows a molecular ion peak at m/z = 254.[12][13] The spectrum also reveals peaks corresponding to the stepwise loss of methyl groups, with major fragments including Bi(CH₃)₂⁺ (m/z = 239), Bi(CH₃)⁺ (m/z = 224), and Bi⁺ (m/z = 209).[12] This technique is also invaluable for analyzing the decomposition products during pyrolysis studies.[11][12]

TMBi Bi(CH₃)₃ m/z = 254 BiMe2 Bi(CH₃)₂⁺ m/z = 239 TMBi->BiMe2 - CH₃ BiMe Bi(CH₃)⁺ m/z = 224 BiMe2->BiMe - CH₃ Bi Bi⁺ m/z = 209 BiMe->Bi - CH₃

Caption: Pyrolysis decomposition pathway of this compound as observed in mass spectrometry.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the structure of TMBi. A single sharp resonance is expected for the nine equivalent protons of the three methyl groups. The chemical shift provides information about the electronic environment of the protons. For more complex organobismuth compounds, ²⁰⁹Bi NMR can also be employed, although it is less common due to the quadrupolar nature of the bismuth nucleus.[14]

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of organometallic compounds.[9] For TMBi, this technique would confirm the trigonal pyramidal geometry and provide precise measurements of Bi-C bond lengths and C-Bi-C bond angles in the crystalline state.[9][15]

References

An In-depth Technical Guide to the Synthesis and Preparation of Trimethylbismuth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of trimethylbismuth (Bi(CH₃)₃), a volatile, colorless liquid organobismuth compound. Due to its pyrophoric nature and sensitivity to air and moisture, the synthesis and handling of this compound require stringent anhydrous and anaerobic techniques.[1] This document details the prevalent synthetic methodologies, including Grignard reagent-mediated and organolithium-based routes, offering detailed experimental protocols. Furthermore, it presents a summary of the key physicochemical and spectroscopic data for the characterization of this compound.

Physicochemical Properties

This compound is a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of bismuth-containing thin films and nanomaterials.[1][2][3] Its physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₃H₉Bi[2][4][5][6][7]
Molecular Weight 254.08 g/mol [1][2][4]
Appearance Colorless liquid[1][4]
Boiling Point 110 °C[2][4]
Melting Point -85.9 °C[2][4]
Density 2.3 g/mL[8]
Solubility Soluble in organic solvents, reacts with water[5]
Stability Pyrophoric in air, sensitive to moisture and heat[1]

Synthetic Methodologies

The synthesis of this compound primarily involves the reaction of a bismuth(III) halide with a methylating agent, such as a Grignard reagent or an organolithium compound.

Grignard Reagent-Mediated Synthesis

This is a widely employed method for the preparation of this compound. The reaction involves the treatment of a bismuth(III) halide, typically bismuth(III) chloride (BiCl₃) or bismuth(III) bromide (BiBr₃), with an excess of methylmagnesium halide (CH₃MgX, where X = Cl, Br, I).

Reaction Scheme:

BiX₃ + 3 CH₃MgX → Bi(CH₃)₃ + 3 MgX₂

Experimental Protocol:

A detailed experimental protocol based on a patented method is provided below.[9]

Materials:

Reagent/MaterialQuantityMoles
Magnesium (turnings)43.8 g1.80 mol
Methyl iodide142 g (62.3 mL)1.00 mol
Bismuth(III) chloride105 g0.33 mol
Diethyl ether (anhydrous)700 mL-
High-boiling point solvent (e.g., Diethylene glycol dimethyl ether)500 mL-
Nitrogen or Argon gas--

Procedure:

  • Preparation of Methylmagnesium Iodide (Grignard Reagent):

    • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a dropping funnel is flame-dried under a stream of inert gas (nitrogen or argon).

    • Magnesium turnings (43.8 g) and anhydrous diethyl ether (200 mL) are added to the flask.

    • A solution of methyl iodide (142 g) in anhydrous diethyl ether (500 mL) is placed in the dropping funnel.

    • A small amount of the methyl iodide solution is added to the magnesium suspension to initiate the reaction. The initiation is indicated by the appearance of turbidity and a gentle refluxing of the ether.

    • Once the reaction has started, the remaining methyl iodide solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete consumption of the magnesium. The resulting greyish solution of methylmagnesium iodide is cooled to room temperature and stored under an inert atmosphere.

  • Synthesis of this compound:

    • In a separate three-necked flask, bismuth(III) chloride (105 g) is suspended in a high-boiling point solvent (500 mL) under an inert atmosphere.

    • The prepared methylmagnesium iodide solution is added dropwise to the stirred bismuth(III) chloride suspension. An exothermic reaction occurs, and the reaction temperature should be controlled with an ice bath.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up and Purification:

    • The reaction mixture is carefully hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous magnesium sulfate.

    • The solvent is removed by distillation at atmospheric pressure.

    • The crude this compound is then purified by fractional distillation.[9] A forerun containing volatile impurities is discarded, and the fraction boiling at 110 °C is collected.

Organolithium-Based Synthesis

An alternative route to this compound involves the use of methyllithium (CH₃Li) as the methylating agent. This method can offer advantages in terms of reactivity and purity of the final product.

Reaction Scheme:

BiBr₃ + 3 CH₃Li → Bi(CH₃)₃ + 3 LiBr

Experimental Protocol:

A representative procedure is described below.[3]

Materials:

Reagent/MaterialQuantityMoles
Bismuth(III) bromide(e.g., 44.7 g)(e.g., 0.1 mol)
Methyllithium (e.g., 1.6 M in diethyl ether)(e.g., 187.5 mL)(e.g., 0.3 mol)
Tetrahydrofuran (THF, anhydrous)(e.g., 250 mL)-
Diethyl ether (anhydrous)--
Argon gas--

Procedure:

  • Reaction Setup:

    • A solution of bismuth(III) bromide in anhydrous THF is prepared in a flame-dried, argon-purged three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Addition of Methyllithium:

    • The methyllithium solution is added dropwise to the stirred bismuth(III) bromide solution at room temperature.

    • The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion and Work-up:

    • After the addition is complete, the mixture is stirred for an additional hour at room temperature.

    • The solvent is removed under reduced pressure.

  • Purification:

    • The resulting residue is purified by distillation to yield this compound. A reported yield for this method is approximately 54.8%.[3]

Purification

High-purity this compound is often required for applications in the electronics industry. Fractional distillation is the primary method for purification.[9]

Experimental Protocol for Fractional Distillation:

  • Initial Reduced Pressure Distillation:

    • The crude this compound is subjected to a preliminary distillation under reduced pressure.

    • The initial 5-10% of the distillate, which may contain lower-boiling impurities, is discarded.[9]

  • Rectification at Atmospheric Pressure:

    • The collected crude product is then subjected to a second, more precise fractional distillation (rectification) at atmospheric pressure.

    • The fraction collected between 25-35% of the total volume is typically a forerun.

    • The middle fraction, accounting for 50-65% of the volume, is collected as high-purity this compound.[9]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zAssignment
254[Bi(CH₃)₃]⁺ (Molecular ion)
239[Bi(CH₃)₂]⁺
224[Bi(CH₃)]⁺
209[Bi]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

NucleusChemical Shift (δ) ppm
¹H NMR~1.1 (singlet)
¹³C NMR~-5.0

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The provided values are typical.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule.

Wavenumber (cm⁻¹)Assignment
~2950-2850C-H stretching
~1440CH₃ asymmetric deformation
~1150CH₃ symmetric deformation
~530Bi-C stretching

Logical and Experimental Workflows

The following diagrams illustrate the key logical relationships and experimental workflows in the synthesis and purification of this compound.

Synthesis_Pathways cluster_grignard Grignard Reagent-Mediated Synthesis cluster_organolithium Organolithium-Based Synthesis BiX3_G Bismuth(III) Halide (BiX3) Bi(CH3)3_G This compound BiX3_G->Bi(CH3)3_G + 3 CH3MgX CH3MgX Methylmagnesium Halide (CH3MgX) CH3MgX->Bi(CH3)3_G MgX2 Magnesium Halide (MgX2) BiBr3_O Bismuth(III) Bromide (BiBr3) Bi(CH3)3_O This compound BiBr3_O->Bi(CH3)3_O + 3 CH3Li CH3Li Methyllithium (CH3Li) CH3Li->Bi(CH3)3_O LiBr Lithium Bromide (LiBr)

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start: Reagents and Glassware Preparation Synthesis Synthesis (Grignard or Organolithium Route) Start->Synthesis Workup Aqueous Work-up and Extraction Synthesis->Workup Drying Drying of Organic Phase Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification by Fractional Distillation Solvent_Removal->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Product Pure this compound Characterization->Product

Caption: General experimental workflow for this compound.

Safety Considerations

This compound is a highly hazardous substance. It is pyrophoric and can ignite spontaneously on contact with air.[1] It is also toxic and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to established safety protocols in a laboratory setting.

References

An In-depth Technical Guide on the Physical Characteristics of Liquid Trimethylbismuth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of liquid trimethylbismuth (TMBi). The information is curated for professionals in research and development who require precise data and procedural insights for handling and utilizing this organometallic compound. All quantitative data is presented in a structured format for clarity and comparative analysis. Detailed experimental methodologies, adapted for the air-sensitive nature of this compound, are also provided.

Core Physical Properties of this compound

This compound is a colorless, volatile, and pyrophoric liquid at room temperature.[1][2] It is a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating bismuth-containing thin films.[3] Due to its high sensitivity to air and moisture, it must be handled under an inert atmosphere.[1]

Quantitative Physical Data

The following table summarizes the key physical properties of liquid this compound compiled from various sources.

Physical PropertyValueNotes
Molecular Formula C₃H₉Bi-
Molecular Weight 254.08 g/mol [3][4]
Appearance Colorless liquid[1][2]
Melting Point -86 °C (-122.8 °F)[5]
Boiling Point 110 °C (230 °F)[5]
Density 2.3 g/cm³[5]
Vapor Pressure Equation ln(p(Pa)) = 20.972 - 3197.86 / (T(K) - 42.374)[5]
Refractive Index 1.63 @ 425 nm[6]
Viscosity Data not available in surveyed literature-

Experimental Protocols for Physical Characterization

The determination of the physical properties of an air-sensitive and pyrophoric compound like this compound requires specialized handling techniques to ensure safety and data accuracy. Standard laboratory procedures must be adapted to be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point apparatus adapted for an inert atmosphere.

Methodology:

  • Preparation: A small, dry Schlenk tube containing a boiling chip is charged with a small sample of this compound via cannula transfer under a positive pressure of inert gas.

  • Apparatus Setup: A thermometer or thermocouple is inserted into the Schlenk tube through a sealed adapter, ensuring the sensing bulb is above the liquid surface to measure the vapor temperature. A reflux condenser is attached to the sidearm of the Schlenk tube.

  • Heating: The apparatus is gently heated in a sand bath or with a heating mantle.

  • Observation: The temperature is recorded when a steady reflux of the liquid is observed on the walls of the tube and the temperature of the vapor remains constant. This constant temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

The density of liquid this compound can be measured using a pycnometer under an inert atmosphere.

Methodology:

  • Pycnometer Preparation: A pycnometer of known volume is thoroughly dried and weighed empty under an inert atmosphere in a glovebox.

  • Sample Transfer: The pycnometer is filled with this compound inside the glovebox. Care is taken to ensure no gas bubbles are trapped.

  • Weighing: The filled pycnometer is sealed and weighed.

  • Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Vapor Pressure

The vapor pressure of this compound can be determined using a static method with a capacitance diaphragm manometer, a technique suitable for volatile and air-sensitive compounds.

Methodology:

  • Sample Degassing: A sample of this compound is introduced into a sample cell connected to a vacuum line. The sample is carefully degassed by several freeze-pump-thaw cycles to remove any dissolved gases.

  • Measurement: The sample cell is placed in a thermostatically controlled bath to maintain a constant temperature. The pressure of the vapor in equilibrium with the liquid is measured using a capacitance diaphragm manometer.

  • Data Collection: Vapor pressure measurements are recorded at various controlled temperatures to establish the vapor pressure curve.

  • Data Analysis: The collected data can be fitted to the Antoine equation or a similar vapor pressure equation as provided in the data table.[5]

Determination of Refractive Index

The refractive index can be measured using a refractometer, with modifications for handling air-sensitive liquids.

Methodology:

  • Instrument Preparation: The prism of the refractometer is housed in a dry, inert atmosphere, which can be achieved by placing the instrument in a glovebox or by using a specially designed sealed cell.

  • Sample Application: A small drop of this compound is applied to the prism surface using a syringe or pipette inside the glovebox.

  • Measurement: The refractive index is measured at a specific wavelength (e.g., 425 nm) and temperature.[6]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of an air-sensitive organometallic liquid like this compound.

G Experimental Workflow for Physical Characterization of this compound cluster_prep Sample Preparation cluster_char Physical Property Determination cluster_analysis Data Analysis & Reporting synthesis Synthesis & Purification handling Inert Atmosphere Handling (Glovebox/Schlenk Line) synthesis->handling bp Boiling Point handling->bp density Density handling->density vp Vapor Pressure handling->vp ri Refractive Index handling->ri visc Viscosity (If Measurable) handling->visc data_table Compile Data Table bp->data_table density->data_table vp->data_table ri->data_table visc->data_table report Generate Technical Guide data_table->report

Caption: Workflow for the physical characterization of this compound.

References

Trimethylbismuth: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of trimethylbismuth (TMBi), an organobismuth compound of significant interest in materials science and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analysis.

Core Properties of this compound

This compound, also known as trimethylbismuthine, is a colorless, pyrophoric liquid at room temperature.[1][2] It is a highly reactive organometallic compound that serves as a crucial precursor in various advanced research applications.[2]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₃H₉Bi or Bi(CH₃)₃[1][2]
Molecular Weight 254.08 g/mol [2]
CAS Number 593-91-9
Appearance Colorless liquid[2]
Boiling Point 110 °C
Purity Typically ≥ 99.5%[2]
Oxidation State of Bismuth +3[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

Synthesis of this compound via Grignard Reaction

A common and effective method for synthesizing this compound involves the use of a Grignard reagent.[3] The following protocol is based on established procedures.[3]

Materials:

  • Magnesium metal (chips or powder)

  • Methyl halide (e.g., methyl iodide)

  • Anhydrous ether (e.g., diethyl ether)

  • Bismuth trihalide (e.g., bismuth trichloride)

  • High-boiling-point solvent

  • Apparatus for reaction under an inert atmosphere, distillation, and rectification

Procedure:

  • Preparation of the Grignard Reagent (Methylmagnesium Halide):

    • All glassware must be scrupulously dried to prevent moisture from interfering with the reaction.

    • In a three-necked flask equipped with a dropping funnel, condenser, and stirrer, combine magnesium metal with anhydrous ether under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of methyl halide dissolved in anhydrous ether to the magnesium suspension with stirring. The reaction is exothermic and may need initial heating to start. Once initiated, the rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue stirring until the magnesium is consumed, yielding a solution of methylmagnesium halide.

  • Reaction with Bismuth Trihalide:

    • In a separate reaction vessel, dissolve bismuth trihalide in a high-boiling-point solvent under an inert atmosphere.

    • Cool the bismuth trihalide solution and slowly add the prepared Grignard reagent dropwise with vigorous stirring. The molar ratio of the Grignard reagent to the bismuth trihalide should be at least 3:1.

    • After the addition is complete, the reaction mixture is typically stirred for a period to ensure the reaction goes to completion.

  • Isolation and Purification:

    • The reaction mixture is worked up, which may involve quenching with a suitable reagent and separation of the organic layer.

    • The crude this compound is isolated from the organic layer, often by removing the solvent.

    • Purification is achieved through fractional distillation. An initial vacuum distillation can be performed to remove low-boiling impurities, collecting the crude product.[3]

    • A subsequent rectification at atmospheric pressure is carried out on the crude product to obtain high-purity this compound.[3]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatile nature, this compound is well-suited for analysis by gas chromatography coupled with mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (GC-ICP-MS) for element-specific detection.[4][5]

General Procedure:

  • Sample Preparation:

    • Due to the pyrophoric nature of this compound, all handling must be done under an inert atmosphere.

    • Samples are typically diluted in a suitable anhydrous organic solvent. For biological or environmental samples, headspace analysis or purge-and-trap techniques may be employed to extract the volatile bismuth species.[4]

  • Gas Chromatography (GC):

    • A GC system equipped with a suitable capillary column is used for separation. The choice of column depends on the specific application and potential interfering compounds.

    • The injector temperature, oven temperature program, and carrier gas flow rate are optimized to achieve good separation of this compound from other volatile components in the sample.

    • Cryotrapping (cryofocusing) can be used at the head of the column to concentrate the volatile analytes before separation, thereby improving detection limits.[5]

  • Mass Spectrometry (MS) Detection:

    • Electron Ionization (EI)-MS: Provides molecular fragmentation patterns that can be used for structural elucidation and confirmation of the identity of this compound.[5]

    • Inductively Coupled Plasma (ICP)-MS: Offers highly sensitive and element-specific detection of bismuth, allowing for precise quantification even in complex matrices.[4][5] This technique is particularly powerful for trace-level analysis.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Trimethylbismuth_Synthesis_Workflow Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_synthesis Synthesis Steps cluster_purification Purification Mg_Metal Magnesium Metal Grignard_Formation 1. Grignard Reagent Formation Mg_Metal->Grignard_Formation MeX Methyl Halide MeX->Grignard_Formation Ether Anhydrous Ether Ether->Grignard_Formation BiX3 Bismuth Trihalide TMBi_Reaction 2. Reaction with Bismuth Trihalide BiX3->TMBi_Reaction Grignard_Formation->TMBi_Reaction Methylmagnesium Halide Workup 3. Reaction Workup TMBi_Reaction->Workup Crude Product Mixture Distillation 4. Fractional Distillation Workup->Distillation Final_Product High-Purity This compound Distillation->Final_Product

Caption: A flowchart of the Grignard synthesis of this compound.

References

An In-depth Technical Guide to Trimethylbismuth (CAS 593-91-9): Properties, Hazards, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylbismuth (TMBi), identified by CAS number 593-91-9, is a volatile, pyrophoric organometallic compound with significant applications in the semiconductor industry. This technical guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and primary applications. Detailed protocols for its synthesis and safe handling are presented, alongside generalized methodologies for assessing its cytotoxicity and genotoxicity. Due to the limited specific information on its direct interactions with cellular signaling, a proposed mechanism of cytotoxicity is illustrated. This document aims to serve as a critical resource for professionals working with or considering the use of this compound in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by a bismuth atom in a +3 oxidation state bonded to three methyl groups, forming a trigonal pyramidal molecular geometry.[2][3] This non-polar molecule is highly sensitive to air and moisture, necessitating storage and handling under an inert atmosphere.[2][4] Key quantitative properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 593-91-9[2]
Molecular Formula C₃H₉Bi[2]
Molecular Weight 254.08 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 110°C[5][6]
Melting Point -85.9°C[5][6]
Density 2.3 g/cm³ at 20°C[3]
Solubility Soluble in non-polar organic solvents (e.g., benzene, toluene); limited solubility in polar solvents.[4]

Hazards and Safety Information

This compound is a hazardous substance that poses significant risks if not handled properly. It is highly flammable and pyrophoric, meaning it can ignite spontaneously on contact with air.[7] It is also toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[7][8] Due to its hazardous nature, stringent safety precautions are mandatory.

Table 2: Hazard Identification and Classification

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Pyrophoric Liquid, Category 1🔥DangerH250: Catches fire spontaneously if exposed to air.
Flammable Liquid, Category 2🔥DangerH225: Highly flammable liquid and vapor.
Acute Toxicity, Oral, Category 4WarningH302: Harmful if swallowed.
Acute Toxicity, Dermal, Category 3☠️DangerH311: Toxic in contact with skin.
Skin Corrosion, Category 1BcorrosiveDangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage, Category 1corrosiveDangerH318: Causes serious eye damage.

Data sourced from Ereztech and Gelest safety data sheets.[2][7]

Table 3: Toxicological Data

TestSpeciesRouteDoseEffectsReference(s)
LDLo (Lowest published lethal dose)DogOral233 mg/kgBehavioral (somnolence), Gastrointestinal (changes in salivary glands, nausea/vomiting)[9]
LCLo (Lowest published lethal concentration)DogInhalation233 mg/m³Not specified[10]
Cytotoxicity (LC50)Human colon cells (Caco-2)In vitro110 µmol/LgvCell death[5]
Cytotoxicity (LC50)Chinese Hamster Ovary cells (CHO-9)In vitro128 µmol/LgvCell death[5]
Cytotoxicity (LC50)Human liver cells (HepG2)In vitro194 µmol/LgvCell death[5]

Applications

The primary application of this compound is as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) .[2] Its volatility and thermal stability under controlled conditions make it an ideal source for depositing thin films of bismuth-containing materials onto semiconductor wafers.[2] These materials are crucial for the fabrication of advanced electronic and optoelectronic devices, such as photodetectors and thermoelectric devices.[3] Additionally, it serves as a precursor for the synthesis of specialized bismuth-based materials in various research and high-tech industries.[2]

Experimental Protocols

Synthesis of this compound

The following is a general protocol for the synthesis of this compound via a Grignard reaction, as described in the patent literature.

Materials:

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Bismuth trichloride

  • High-boiling-point solvent (e.g., diethylene glycol dimethyl ether)

  • Three-necked flask equipped with a dropping funnel, condenser, and thermometer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Grignard Reagent:

    • In a three-necked flask under an inert atmosphere, combine magnesium turnings and anhydrous diethyl ether.

    • Slowly add a solution of methyl iodide in anhydrous diethyl ether dropwise to initiate the reaction.

    • Once the reaction starts, continue the dropwise addition while maintaining a gentle reflux.

    • After the addition is complete, stir the mixture until the magnesium is consumed to yield methylmagnesium iodide (Grignard reagent).

  • Reaction with Bismuth Trichloride:

    • In a separate flask, dissolve and dilute bismuth trichloride with a high-boiling-point solvent under an inert atmosphere.

    • Cool the bismuth trichloride solution and slowly add the prepared Grignard reagent dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Purification:

    • Perform vacuum distillation on the reaction mixture to isolate the crude this compound.

    • Further purify the crude product by fractional distillation to obtain high-purity this compound.

Safe Handling and Storage of Pyrophoric Materials

Given the pyrophoric nature of this compound, strict adherence to safety protocols for air-sensitive compounds is essential.

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical splash goggles and a face shield

  • Neoprene or nitrile gloves

Handling:

  • All manipulations must be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[11]

  • Use oven-dried glassware that is free of moisture.[2]

  • Transfer liquid this compound using a gas-tight syringe or cannula.[1]

  • Ensure a compatible fire extinguisher (e.g., Class D for metal fires, or dry powder) is readily available.[2]

Storage:

  • Store in airtight containers under an inert gas like nitrogen or argon.[2]

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11]

Cytotoxicity Assessment: MTT Assay (General Protocol)

This protocol outlines a general method for assessing the cytotoxicity of this compound using a colorimetric MTT assay.

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include vehicle controls (solvent only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: Comet Assay (General Protocol)

The Comet assay is a method for detecting DNA strand breaks in individual cells.

Materials:

  • Treated cells (from cytotoxicity experiment)

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate software

Procedure:

  • Cell Embedding: Mix a suspension of treated cells with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Subject the slides to electrophoresis, during which damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and intensity).

Proposed Mechanism of Cytotoxicity and Signaling

While specific signaling pathways for this compound are not well-elucidated in the available literature, a plausible mechanism of cytotoxicity can be proposed based on the properties of organometallic compounds and related bismuth derivatives. Methylated bismuth compounds are known to be more membrane-permeable than their inorganic counterparts, which facilitates their entry into cells.[9] Once inside, organobismuth compounds have been suggested to induce cell death through apoptosis and other mechanisms, potentially involving the generation of reactive oxygen species (ROS) and lipid peroxidation.[6]

Below is a DOT script and the corresponding diagram illustrating this proposed cytotoxic pathway.

Proposed_Cytotoxicity_Pathway TMBi_ext This compound (TMBi) TMBi_int Intracellular TMBi TMBi_ext->TMBi_int ROS Reactive Oxygen Species (ROS) TMBi_int->ROS Induces Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Causes Mito_Damage Mitochondrial Damage ROS->Mito_Damage Causes DNA_Damage DNA Damage ROS->DNA_Damage Causes Caspase_Act Caspase Activation Mito_Damage->Caspase_Act Leads to DNA_Damage->Caspase_Act Can lead to Apoptosis Apoptosis Caspase_Act->Apoptosis Executes

Experimental_Workflow_for_Toxicity_Assessment cluster_assays Toxicity Assays start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treatment with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet Assay) treatment->genotoxicity data_analysis Data Analysis (IC50, % DNA in tail) cytotoxicity->data_analysis genotoxicity->data_analysis end End data_analysis->end

Caption: Experimental workflow for toxicity assessment.

Conclusion

This compound (CAS 593-91-9) is a valuable organometallic precursor with critical applications in the semiconductor industry. However, its pyrophoric and toxic nature demands rigorous safety protocols and a thorough understanding of its hazard profile. While its primary application in MOCVD is well-established, further research into its biological interactions and specific mechanisms of toxicity is warranted, particularly for professionals in drug development and toxicology who may encounter organobismuth compounds. This guide provides a foundational understanding of this compound, compiling essential data and protocols to aid researchers in its safe and effective use.

References

Trimethylbismuth: A Comprehensive Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylbismuth (TMBi), an organobismuth compound with the formula Bi(CH₃)₃, is a volatile, pyrophoric liquid with significant applications in materials science and as a potential methylating agent in organic synthesis. Its utility is intrinsically linked to its stability and reactivity profile. This technical guide provides an in-depth analysis of the core stability and reactivity characteristics of this compound, including its thermal properties, sensitivity to atmospheric conditions, and reactions with various chemical agents. Detailed experimental protocols for its synthesis, handling, and characterization are presented, alongside a discussion of its reactivity in biological systems. This document aims to serve as a comprehensive resource for researchers and professionals working with or considering the use of this compound.

Physicochemical Properties and Stability

This compound is a colorless, volatile liquid with a high density. Its fundamental physical properties are summarized in Table 1. The stability of this compound is a critical consideration for its storage, handling, and application. It is notoriously sensitive to air, moisture, and heat, exhibiting pyrophoric behavior, meaning it can spontaneously ignite in air.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃H₉Bi
Molecular Weight254.08 g/mol [1]
AppearanceColorless liquid[1]
Boiling Point110 °C[3]
Melting Point-85.9 °C[4]
Density2.30 g/cm³ at 20 °C
Thermal Stability and Decomposition

The thermal decomposition of this compound is a key aspect of its reactivity, particularly in applications such as Metal-Organic Chemical Vapor Deposition (MOCVD). The primary decomposition pathway involves the homolytic cleavage of the Bi-C bonds, leading to the formation of bismuth metal and methyl radicals. These radicals can then undergo further reactions to produce hydrocarbons like methane and ethane.[5] The decomposition can be represented by the following equation:

Bi(CH₃)₃(g) → Bi(s) + 3·CH₃(g)

The decomposition of this compound is influenced by temperature and the surrounding environment. While it is reported to decompose explosively if heated above 100°C, the decomposition process can be initiated at lower temperatures, especially in the presence of surfaces that can catalyze the reaction.[2]

Table 2: Thermal Decomposition Data for this compound

ParameterValue/ObservationConditions
Decomposition TemperatureCan decompose explosively > 100 °C[2]Heating
Decomposition ProductsBi, CH₃ radicals (leading to CH₄, C₂H₆)[5]Thermal decomposition
Mass Spectrometry FragmentsBi (209 amu), Bi(CH₃) (224 amu), Bi(CH₃)₂ (239 amu), Bi(CH₃)₃ (254 amu)[5]Electron bombardment in a mass spectrometer
Air and Moisture Sensitivity

This compound reacts violently with air and moisture.[2][6] Its pyrophoric nature necessitates handling under an inert atmosphere, such as nitrogen or argon.[1] The reaction with oxygen leads to the formation of bismuth oxides, while hydrolysis with water produces bismuth hydroxide and methane. These reactions are highly exothermic and can be instantaneous.

Reactivity Profile

The reactivity of this compound is characterized by the polar nature of the Bi-C bond and the Lewis acidity of the bismuth center. It participates in a variety of reactions, including those with acids, bases, and in biological systems.

Reaction with Acids and Bases

While specific detailed studies on the reactions of this compound with a wide range of acids and bases are not extensively documented in readily available literature, its organometallic nature suggests reactivity towards protic acids. The Bi-C bond is susceptible to cleavage by acids, which would lead to the formation of methane and a bismuth salt. For instance, a reaction with a mineral acid like HCl would likely proceed as follows:

Bi(CH₃)₃ + 3HCl → BiCl₃ + 3CH₄

Reactions with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are less predictable without specific experimental data. Generally, simple organometallic compounds of this type are not highly reactive towards bases unless the metal center is sufficiently Lewis acidic to form a complex or if there are acidic protons on the organic ligands, which is not the case for the methyl groups in this compound. It is important to note that mixing strong bases like NaOH and KOH does not typically result in a reaction between them.[7] Similarly, mixing strong acids like HCl, H₂SO₄, and HNO₃ results in a complex mixture of the individual acids.[8]

Reactivity in Biological Systems: Biomethylation

An important aspect of this compound's reactivity is its involvement in biological processes, specifically biomethylation. Inorganic bismuth compounds can be methylated by microorganisms in the gut to form volatile this compound.[9] This transformation is significant as this compound is considerably more toxic than its inorganic precursors.[9] The increased lipophilicity of this compound allows it to more readily cross cell membranes, leading to accumulation in various organs and potential toxicity.[9]

The proposed pathway for bismuth biomethylation involves the enzymatic transfer of methyl groups to the bismuth ion. This process highlights the reactivity of bismuth species with biological methyl donors.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a bismuth trihalide with a methylating agent, such as a methyl Grignard reagent (CH₃MgX) or methyllithium. A patented method describes the synthesis via the reaction of a bismuth trihalide with methylmagnesium halide in a high-boiling-point solvent.[10]

Experimental Workflow for this compound Synthesis:

Synthesis_Workflow cluster_reagents Reactant Preparation cluster_grignard Grignard Reagent Formation cluster_synthesis This compound Synthesis cluster_purification Purification Mg_turnings Magnesium Turnings Grignard_Reaction Reaction to form CH₃MgX Mg_turnings->Grignard_Reaction Methyl_Halide Methyl Halide Methyl_Halide->Grignard_Reaction Ether_Solvent Anhydrous Ether Ether_Solvent->Grignard_Reaction Reaction Dropwise addition of CH₃MgX to BiX₃ solution Grignard_Reaction->Reaction BiX3 Bismuth Trihalide in High-Boiling Solvent BiX3->Reaction Crude_TMBi Crude this compound Reaction->Crude_TMBi Vacuum_Distillation Vacuum Distillation Crude_TMBi->Vacuum_Distillation Rectification Fractional Rectification Vacuum_Distillation->Rectification Pure_TMBi High-Purity This compound Rectification->Pure_TMBi

A generalized workflow for the synthesis of this compound.[10]
Handling and Safety Precautions

Due to its pyrophoric and toxic nature, this compound must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls.

  • Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, face shield, and appropriate chemical-resistant gloves are mandatory.[1]

  • Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood or, preferably, in an inert atmosphere glovebox.[2]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Keep away from heat, sparks, and open flames.

  • Quenching and Disposal: Small residual amounts of this compound can be quenched by slow, dropwise addition to a cooled, stirred solution of a high-boiling point alcohol (e.g., isopropanol or tert-butanol) in an inert solvent. The resulting solution should be treated as hazardous waste. All contaminated materials must be disposed of in accordance with local regulations.

Characterization Techniques

Standard analytical techniques are used to characterize this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity. The ¹H NMR spectrum is expected to show a singlet for the nine equivalent methyl protons, and the ¹³C NMR will show a single resonance for the three equivalent methyl carbons.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The electron impact mass spectrum of this compound shows characteristic peaks corresponding to the molecular ion [Bi(CH₃)₃]⁺ and fragments resulting from the successive loss of methyl groups, such as [Bi(CH₃)₂]⁺, [Bi(CH₃)]⁺, and Bi⁺.[5]

Logical Relationships and Pathways

Biological Methylation and Distribution Pathway

The biotransformation of inorganic bismuth to this compound in the gut and its subsequent distribution in the body is a critical pathway to consider, especially in the context of drug development and toxicology.

Biological_Pathway cluster_ingestion Ingestion & Gut cluster_distribution Systemic Distribution Inorganic_Bi Inorganic Bismuth (e.g., from medication) Microbiota Intestinal Microbiota Inorganic_Bi->Microbiota Biomethylation Biomethylation Microbiota->Biomethylation TMBi_Blood This compound (TMBi) in Bloodstream Biomethylation->TMBi_Blood Increased lipophilicity Organ_Accumulation Accumulation in Organs (Liver, Kidneys, Brain) TMBi_Blood->Organ_Accumulation Toxicity Potential Toxicity Organ_Accumulation->Toxicity

Proposed pathway of inorganic bismuth biomethylation and distribution.[9]

Conclusion

This compound is a highly reactive and hazardous compound with a unique stability profile that dictates its handling and applications. Its pyrophoric nature and sensitivity to air and moisture demand rigorous safety protocols. The thermal lability of the Bi-C bond is a key feature that is exploited in materials science for the deposition of bismuth-containing thin films. Understanding its reactivity, including its potential for biomethylation, is crucial for both its application in synthesis and for assessing its toxicological impact. This guide provides a foundational understanding of the core stability and reactivity of this compound to aid researchers and professionals in its safe and effective use.

References

An In-Depth Technical Guide to Organobismuth Compounds for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, properties, and applications of organobismuth compounds, tailored for professionals in the chemical and pharmaceutical sciences.

Organobismuth compounds, characterized by a carbon-bismuth bond, have emerged as versatile and environmentally benign reagents and catalysts in modern organic synthesis. Their low toxicity, cost-effectiveness, and unique reactivity make them an attractive alternative to other organometallic compounds. This guide provides a comprehensive overview of the core principles of organobismuth chemistry, with a focus on practical applications for researchers and professionals in drug development.

Core Concepts: Structure and Bonding

Organobismuth chemistry is primarily dominated by two oxidation states: Bi(III) and Bi(V). The reactivity and structure of organobismuth compounds are heavily influenced by the oxidation state of the bismuth atom.

  • Bismuth(III) Compounds: Trivalent organobismuth compounds (R₃Bi) typically adopt a pyramidal geometry. They are generally stable to air and moisture, particularly triarylbismuthines.[1]

  • Bismuth(V) Compounds: Pentavalent organobismuth compounds (R₅Bi or R₃BiX₂) exhibit a trigonal-bipyramidal geometry. These compounds are potent oxidizing agents and are often used in arylation reactions.[1]

The bismuth-carbon bond is the weakest among the pnictogens (P, As, Sb, Bi), which contributes to the unique reactivity of these compounds.[1]

Quantitative Data: Bond Lengths and Angles

The structural parameters of organobismuth compounds are crucial for understanding their reactivity. The following tables summarize key bond lengths and angles for representative organobismuth(III) and (V) compounds.

CompoundBi-C Bond Length (Å)C-Bi-C Bond Angle (°)Reference(s)
Triphenylbismuth [Bi(C₆H₅)₃]~2.25~94[2][3]
Trimethylbismuth [Bi(CH₃)₃]2.2696.7
Tris(2,4,6-trimethylphenyl)bismuth2.32108.8
Tris(pentafluorophenyl)bismuth2.2499.4

Table 1: Structural Data for Selected Organobismuth(III) Compounds.

| Compound | Bi-C (equatorial) Bond Length (Å) | Bi-C (axial) Bond Length (Å) | C(eq)-Bi-C(eq) Angle (°) | C(ax)-Bi-C(ax) Angle (°) | Reference(s) | |---|---|---|---|---| | Pentaphenylbismuth [Bi(C₆H₅)₅] | 2.22 | 2.32 | ~120 | ~180 | | | Triphenylbismuth dichloride [ (C₆H₅)₃BiCl₂] | ~2.20 | - | ~120 | - |[2] | | Triphenylbismuth bis(salicylate) | 2.187-2.212 | - | 360.6 (sum) | - |[4] |

Table 2: Structural Data for Selected Organobismuth(V) Compounds.

Synthesis of Organobismuth Compounds

A variety of synthetic methodologies have been developed for the preparation of both trivalent and pentavalent organobismuth compounds. The most common approaches involve the reaction of a bismuth halide with an organometallic nucleophile.

Synthesis of Triorganobismuth(III) Compounds

Grignard Reaction: The reaction of bismuth trichloride (BiCl₃) with a Grignard reagent (RMgX) is a widely used method for the synthesis of triorganobismuthines (R₃Bi).[1]

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (RLi) readily react with BiCl₃ to afford the corresponding triorganobismuthine.[1]

Bismuth SourceOrganometallic ReagentProductYield (%)Reference(s)
BiCl₃Phenylmagnesium bromideTriphenylbismuthHigh[2]
BiCl₃4-Fluorobenzylmagnesium chlorideTris(4-fluorobenzyl)bismuth43-82[5]
BiCl₃2-Methoxyphenylmagnesium bromideTris(2-methoxyphenyl)bismuth63[6]
BiCl₃Mesitylmagnesium bromideTrimesitylbismuthGood
BiCl₃PhenyllithiumTriphenylbismuthHigh[1]

Table 3: Yields for the Synthesis of Triarylbismuthines.

Experimental Protocol: Synthesis of Triphenylbismuth via Grignard Reaction

This protocol provides a detailed procedure for the laboratory-scale synthesis of triphenylbismuth.

Materials:

  • Bismuth trichloride (BiCl₃)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the bromobenzene solution. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

  • Reaction with Bismuth Trichloride: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, dissolve bismuth trichloride in anhydrous THF. Slowly add the BiCl₃ solution to the Grignard reagent via the dropping funnel with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield crude triphenylbismuth. The product can be further purified by recrystallization from ethanol.

Synthesis of Organobismuth(V) Compounds

Pentavalent organobismuth compounds are typically synthesized by the oxidation of their trivalent precursors.

Oxidative Addition: Triarylbismuthines react with halogens (e.g., Cl₂, Br₂) to form triarylbismuth dihalides (Ar₃BiX₂).[1]

Experimental Protocol: Synthesis of Triphenylbismuth Dichloride

Materials:

  • Triphenylbismuth (Ph₃Bi)

  • Chlorine (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve triphenylbismuth in an anhydrous solvent in a flask equipped with a gas inlet and a stirrer.

  • Bubble chlorine gas through the solution or add sulfuryl chloride dropwise at a controlled temperature (typically 0 °C).

  • The reaction is often rapid and can be monitored by the disappearance of the triphenylbismuth starting material.

  • Once the reaction is complete, the solvent is removed under reduced pressure to yield triphenylbismuth dichloride. The product can be purified by recrystallization.

Key Reactions and Applications

Organobismuth compounds are valuable reagents in a wide range of organic transformations, including arylation, oxidation, and carbon-carbon bond-forming reactions.

Arylation Reactions

Organobismuth compounds, particularly pentavalent derivatives, are excellent reagents for the transfer of aryl groups to various nucleophiles.

Copper-Catalyzed N-Arylation and O-Arylation: In the presence of a copper catalyst, triarylbismuthines can effectively arylate amines and phenols.[6]

Copper_Catalyzed_Arylation

Bismuth-Catalyzed Carbon-Carbon Bond Formation

Bismuth compounds can catalyze a variety of carbon-carbon bond-forming reactions, often functioning as Lewis acids.[7] Bismuth triflate [Bi(OTf)₃] is a particularly effective catalyst for Friedel-Crafts reactions and other electrophilic additions.[8]

Bi_Catalyzed_CC_Formation Start Arene + Electrophile Activation Activation of Electrophile Start->Activation Bi_Catalyst Bi(OTf)₃ Catalyst Bi_Catalyst->Activation Attack Nucleophilic Attack by Arene Activation->Attack Deprotonation Deprotonation Attack->Deprotonation Product Alkylated/Acylated Arene Deprotonation->Product Regeneration Catalyst Regeneration Deprotonation->Regeneration Regeneration->Bi_Catalyst

Redox-Neutral Catalysis

Recent advancements have demonstrated the potential of organobismuth(III) complexes in redox-neutral catalytic cycles. For instance, a Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides from aryl boronic acids has been developed, where the bismuth center maintains its +3 oxidation state throughout the catalytic cycle.[9]

Redox_Neutral_Catalysis

Conclusion

Organobismuth compounds offer a compelling combination of low toxicity, ready availability, and diverse reactivity, making them valuable tools for organic synthesis. Their applications in arylation, oxidation, and carbon-carbon bond formation are particularly noteworthy for researchers in drug discovery and development. The continued exploration of their catalytic potential, especially in redox-neutral processes, promises to further expand their utility in creating complex molecular architectures. This guide serves as a foundational resource for scientists and researchers looking to harness the unique advantages of organobismuth chemistry in their work.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Trimethylbismuthane

Abstract

Trimethylbismuthane (TMBi), an organobismuth compound with the chemical formula Bi(CH₃)₃, is a significant precursor in various advanced scientific applications.[1][2] This colorless, air-sensitive liquid is notable for its utility in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating bismuth-containing thin films and nanostructures.[2][3][4] Its unique chemical properties are pivotal in semiconductor research, catalysis, and material science.[2][3] This guide provides a comprehensive overview of the core features of trimethylbismuthane, including its physicochemical properties, synthesis protocols, reaction pathways, and safety considerations, tailored for a technical audience in research and development.

Core Physicochemical Properties

Trimethylbismuthane is a volatile, non-polar molecule with a trigonal pyramidal geometry.[1][3] The central bismuth atom is bonded to three methyl groups.[1] It is highly sensitive to air and moisture, capable of spontaneous ignition, and requires storage under an inert atmosphere to prevent rapid decomposition.[1][2][3]

Quantitative Data Summary

The key physical and chemical properties of trimethylbismuthane are summarized in the table below for easy reference and comparison.

PropertyValueUnitsReferences
Molecular Formula C₃H₉Bi-[3][5]
Molecular Weight 254.08 g/mol [2][3][5]
Appearance Colorless liquid-[1][2][3]
Density 2.3g/cm³ (at 20°C)[3][6]
Melting Point -85.9 to -35°C[1][3][7][8]
Boiling Point 110°C[1][3][7]
Solubility Soluble in non-polar organic solvents (e.g., benzene, toluene); Limited solubility in polar solvents (e.g., water).-[1]
Enthalpy of Formation (gas) 194 ± 14kJ/mol[3]
Enthalpy of Formation (liquid) 158 ± 14kJ/mol[3]

Synthesis and Experimental Protocols

The synthesis of trimethylbismuthane is most commonly achieved through the reaction of a bismuth(III) halide with an organolithium or Grignard reagent. The following protocol details a common laboratory-scale synthesis.

Synthesis of Trimethylbismuthane via Grignard Reaction

This protocol describes the synthesis of trimethylbismuthane from bismuth tribromide and methyllithium.

Materials:

  • Bismuth tribromide (BiBr₃)

  • Methyllithium (CH₃Li) in diethyl ether (1.0 M solution)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line glassware

  • Distillation apparatus

Procedure:

  • Reaction Setup: Under an inert argon atmosphere, add 25 g of bismuth tribromide to a reaction flask containing 40 ml of anhydrous THF.

  • Reagent Addition: While stirring, slowly add a 1.0 M diethyl ether solution of methyllithium dropwise to the bismuth tribromide solution. The reaction is exothermic; maintain the mixture at a gentle reflux.

  • Reaction Time: After the addition is complete, continue to stir the mixture at room temperature for an additional 1.5 hours to ensure the reaction goes to completion.

  • Solvent Removal: Following the reaction period, evaporate the solvent under atmospheric pressure.

  • Product Isolation: Distill the remaining residue to isolate the crude trimethylbismuthane.

  • Purification: Redistill the collected distillate to obtain the final product as a pure, colorless oily liquid. This procedure has a reported yield of approximately 54.8%.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process BiBr3 Bismuth Tribromide (in THF) Reaction Reaction under Argon (Reflux, 1.5h) BiBr3->Reaction MeLi Methyllithium (in Diethyl Ether) MeLi->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Stirring Distillation1 First Distillation Evaporation->Distillation1 Distillation2 Redistillation (Purification) Distillation1->Distillation2 Crude Product Product Pure Trimethylbismuthane Distillation2->Product Yield: ~55% Decomposition_Pathway TMBi Bi(CH₃)₃ (Trimethylbismuthane) Radical1 [Bi(CH₃)₂]• (Dimethylbismuth radical) + CH₃• TMBi->Radical1 Δ (Heat) Radical2 [Bi(CH₃)] (Methylbismuth) + CH₃• Radical1->Radical2 Δ Products Bi (s) + CH₄ (g) (Bismuth Metal + Methane) Radical2->Products Δ

References

A Comprehensive Technical Guide to the Solubility of Trimethylbismuth in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of trimethylbismuth (TMBi), a volatile, pyrophoric organometallic compound. Due to the hazardous nature of TMBi, this document emphasizes safe handling procedures and provides a framework for the experimental determination of its solubility in various organic solvents.

Introduction to this compound

This compound (CAS No. 593-91-9), with the chemical formula Bi(CH₃)₃, is a colorless, air- and moisture-sensitive liquid. It is a non-polar molecule due to the symmetrical arrangement of the methyl groups around the central bismuth atom. This non-polar nature is the primary determinant of its solubility in organic solvents, following the principle of "like dissolves like." this compound is primarily used as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating bismuth-containing thin films.

Solubility of this compound: A Qualitative Assessment

  • High Solubility in Non-Polar Solvents: this compound is expected to be highly soluble, likely miscible in all proportions, with non-polar organic solvents. This includes:

    • Hydrocarbons: such as hexane, heptane, benzene, and toluene.

    • Ethers: such as diethyl ether and tetrahydrofuran (THF).

  • Limited Solubility in Polar Solvents: Conversely, this compound is expected to have very low solubility in polar solvents such as:

    • Water: Due to its non-polar nature and reactivity with water.

    • Alcohols: such as methanol and ethanol.

    • Polar Aprotic Solvents: such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

The solubility of this compound in any solvent is also expected to be influenced by temperature, with solubility generally increasing as temperature rises.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in various organic solvents is not widely published. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table is provided as a template for recording experimentally determined solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationNotes
Hexane
Toluene
Diethyl Ether
Tetrahydrofuran
Dichloromethane
Acetone
Methanol

Experimental Protocol for Determining the Solubility of this compound

The determination of the solubility of this compound requires stringent adherence to safety protocols due to its pyrophoric and air-sensitive nature. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

Materials and Equipment
  • This compound (in a septum-sealed container)

  • Anhydrous organic solvents (degassed and stored over molecular sieves)

  • Glovebox or Schlenk line setup

  • Gas-tight syringes and needles

  • Schlenk flasks and other appropriate oven-dried glassware

  • Magnetic stirrer and stir bars

  • Thermostatically controlled bath

  • Analytical balance (for use inside a glovebox if preparing saturated solutions by mass)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for concentration determination.

Procedure for Solubility Determination by the Saturation Method

This method involves preparing a saturated solution of this compound in a given solvent at a specific temperature and then determining the concentration of the solute.

  • Preparation:

    • Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.

    • Prepare a thermostatically controlled bath at the desired temperature.

  • Sample Preparation (performed under an inert atmosphere):

    • In a Schlenk flask, add a known volume of the desired anhydrous organic solvent.

    • While stirring, slowly add small aliquots of this compound to the solvent using a gas-tight syringe.

    • Continue adding this compound until a persistent second phase (undissolved liquid) is observed, indicating a saturated solution.

    • Alternatively, add an excess of this compound to a known mass of solvent.

  • Equilibration:

    • Seal the flask and place it in the thermostatically controlled bath.

    • Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • After the initial equilibration period, cease stirring and allow any undissolved this compound to settle.

  • Sampling and Analysis:

    • Carefully extract a known volume of the clear, saturated supernatant using a gas-tight syringe fitted with a filter needle to prevent the transfer of any undissolved droplets.

    • Immediately transfer the aliquot into a sealed vial containing a known volume of a suitable quenching agent or a solvent for dilution.

    • Determine the concentration of bismuth in the diluted sample using an appropriate analytical technique such as ICP-MS. The concentration of this compound can then be calculated.

  • Data Recording:

    • Record the temperature, the volume of the aliquot, and the determined concentration.

    • Repeat the measurement at different temperatures to study the temperature dependence of solubility.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_exp Experiment (Inert Atmosphere) cluster_analysis Analysis cluster_result Result prep_glass Oven-dry Glassware saturate Prepare Saturated Solution prep_glass->saturate prep_solvent Anhydrous Solvent prep_solvent->saturate prep_tmb This compound prep_tmb->saturate equilibrate Equilibrate at Constant T saturate->equilibrate sample Sample Supernatant equilibrate->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (ICP-MS) dilute->analyze calculate Calculate Solubility analyze->calculate solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solute_polarity Non-Polar Nature solubility Solubility solute_polarity->solubility 'Like dissolves like' solvent_polarity Polarity solvent_polarity->solubility 'Like dissolves like' solvent_structure Molecular Structure solvent_structure->solubility temperature Temperature temperature->solubility Generally increases solubility pressure Pressure pressure->solubility Minor effect for liquids

Trimethylbismuth: A Comprehensive Technical Guide to Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylbismuth (TMBi), an organobismuth compound with the chemical formula Bi(CH₃)₃, is a valuable precursor in various high-tech applications, including the fabrication of bismuth-containing thin films for semiconductors and as a reagent in organic synthesis and catalysis.[1][2][3] However, its utility is accompanied by significant hazards, including pyrophoricity, high flammability, and toxicity.[1][4][5] This in-depth technical guide provides a comprehensive overview of the hazards associated with this compound and details the essential safety precautions and handling procedures required for its safe use in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Physicochemical and Hazardous Properties

This compound is a colorless, volatile liquid that is highly sensitive to air and moisture.[1][2] Its inherent instability in atmospheric conditions is the primary source of its hazardous nature.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₃H₉Bi[1][2]
Molecular Weight 254.08 g/mol [1][5]
Appearance Colorless liquid[1][2]
Boiling Point 110 °C (230 °F)[5][6]
Melting Point -86 °C (-122.8 °F)[3]
Density 2.3 g/cm³[3]
Solubility Soluble in non-polar organic solvents (e.g., benzene, toluene); limited solubility in polar solvents like water.[7]
Hazard Classification

This compound is classified under multiple hazard categories, reflecting its dangerous properties. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassGHS Hazard Statement CodeDescription
Pyrophoric LiquidsH250Catches fire spontaneously if exposed to air.[4]
Flammable LiquidsH225Highly flammable liquid and vapor.[4]
Acute Toxicity (Oral)H302Harmful if swallowed.[4]
Acute Toxicity (Dermal)H311Toxic in contact with skin.[4]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[4]
Serious Eye Damage/Eye IrritationH318Causes serious eye damage.[4]

Reactivity and Decomposition

The high reactivity of this compound necessitates strict handling protocols. It is pyrophoric and will ignite spontaneously upon contact with air.[4][5] It also reacts violently with water and moisture, which can lead to a flash fire.[4]

Upon decomposition, either through thermal means or by reaction with air, this compound breaks down into various products. In the absence of air, thermal decomposition primarily yields metallic bismuth and methyl radicals, which then form methane, ethane, and other hydrocarbons.[8] When exposed to air, it rapidly oxidizes to form a dense white smoke of bismuth oxide.[7]

The main decomposition products identified by mass spectrometry include:

  • Bismuth (Bi)

  • Monomethylbismuth (Bi(CH₃))

  • Dimethylbismuth (Bi(CH₃)₂)

  • Ethene (C₂H₄)

  • Ethane (C₂H₆)

  • Propane (C₃H₈)[9]

Toxicology and Health Hazards

This compound poses significant health risks through inhalation, ingestion, and dermal contact. It is harmful if swallowed and toxic in contact with skin.[4]

Acute Toxicity

Animal studies have demonstrated the acute toxicity of this compound. In dogs, dermal lethal-dose studies resulted in convulsions, while oral lethal-dose studies in rabbits caused somnolence and acute pulmonary edema.[10] The known lethal concentration (LCLo) in dogs is 233 mg/m³.[10]

Cytotoxicity

In vitro studies have confirmed the cytotoxic effects of this compound on various mammalian cell lines. The median lethal concentration (LC₅₀) values highlight its toxicity at the cellular level.

Cell LineLC₅₀ (µmol/Lgv)
Caco-2 (Human colon adenocarcinoma)110
CHO-9 (Chinese hamster ovary)128
HepG2 (Human liver cancer)194

Source:[6]

Mechanism of Toxicity and Biomethylation

The precise molecular mechanisms of this compound toxicity are not fully elucidated but are thought to involve its binding to essential enzymes and interference with oxidative metabolism.[2][6] A significant aspect of bismuth toxicity is the in vivo formation of this compound through the biomethylation of inorganic bismuth compounds by intestinal microbiota.[9] This process increases the lipophilicity and mobility of bismuth, leading to its accumulation in various organs and enhanced toxicity.[9]

Below is a diagram illustrating the proposed pathway of bismuth biomethylation and subsequent systemic exposure.

Biomethylation_Pathway Biomethylation and Systemic Exposure of Bismuth cluster_gut Intestinal Lumen Inorganic_Bismuth Ingested Inorganic Bismuth (e.g., Bismuth Subcitrate) Microbiota Intestinal Microbiota Inorganic_Bismuth->Microbiota Metabolism Trimethylbismuth_Formation Biomethylation Microbiota->Trimethylbismuth_Formation Volatile_TMBi Volatile this compound (CH₃)₃Bi Trimethylbismuth_Formation->Volatile_TMBi Bloodstream Absorption into Bloodstream Volatile_TMBi->Bloodstream Systemic_Distribution Systemic Distribution Bloodstream->Systemic_Distribution Organ_Accumulation Accumulation in Organs (Liver, Kidneys, Brain) Systemic_Distribution->Organ_Accumulation Toxicity Cellular Toxicity (Enzyme Inhibition, Oxidative Stress) Organ_Accumulation->Toxicity

Caption: Biomethylation of ingested inorganic bismuth by gut microbiota leads to the formation of volatile this compound, which is absorbed into the bloodstream and distributed to various organs, causing cellular toxicity.

Safe Handling and Storage

Due to its pyrophoric and reactive nature, this compound must be handled with stringent safety protocols.

Engineering Controls
  • Inert Atmosphere: All manipulations of this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[1][4]

  • Ventilation: A well-ventilated area with local exhaust is crucial to minimize exposure to any potential vapors.[4]

  • Explosion-Proof Equipment: Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory.[4][11]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.
Eye Protection Safety goggles and a face shield.
Body Protection Flame-resistant lab coat.
Respiratory Protection A self-contained breathing apparatus (SCBA) should be available for emergencies.

Source:[1][11]

Storage
  • Store in airtight containers under an inert gas.[1]

  • Keep in a cool, dry, and well-ventilated place away from heat and ignition sources.[1]

  • Store away from incompatible materials such as oxidizing agents.[4]

  • Recommended storage temperature is between 2-8 °C.[11]

Experimental Protocols: A General Workflow

While specific experimental procedures will vary, the following provides a general workflow for safely handling this compound in a research setting, such as for its use as a catalyst.

Experimental_Workflow General Experimental Workflow for Handling this compound Start Start Preparation Preparation: - Don appropriate PPE - Ensure inert atmosphere in glovebox/Schlenk line - Prepare and dry all glassware and reagents Start->Preparation Transfer Transfer of TMBi: - Use gas-tight syringe or cannula - Transfer required amount to the reaction vessel under inert gas Preparation->Transfer Reaction Reaction Setup: - Add other reagents to the reaction vessel - Conduct reaction under controlled temperature and stirring Transfer->Reaction Monitoring Reaction Monitoring: - Monitor reaction progress using appropriate analytical techniques (e.g., NMR, GC-MS) Reaction->Monitoring Quenching Reaction Quenching (if necessary): - Carefully quench the reaction with a suitable reagent (e.g., isopropanol) at low temperature Monitoring->Quenching Workup Workup and Purification: - Perform extraction, filtration, and purification steps as required Quenching->Workup Waste_Disposal Waste Disposal: - Deactivate any residual TMBi in the reaction mixture and glassware - Dispose of all waste according to hazardous waste protocols Workup->Waste_Disposal End End Waste_Disposal->End

Caption: A generalized workflow for the safe handling of this compound in a laboratory experiment, from preparation to waste disposal.

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is critical.

Spills
  • Evacuate the area immediately.

  • Do not use water or foam to extinguish a fire caused by a this compound spill, as it reacts violently.[4]

  • Use a dry chemical powder, sand, or dolomite to smother the spill and any resulting fire.[4]

  • For larger spills, contain with dikes or absorbents to prevent entry into sewers or waterways.[1]

  • Clean up should only be performed by trained personnel wearing appropriate PPE.

Fire
  • If heated above 100°C, this compound can decompose explosively.[4]

  • In case of fire, use a dry chemical or carbon dioxide extinguisher. DO NOT USE WATER OR FOAM. [11]

  • Move containers from the fire area if it can be done without risk.

First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[4][11]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
Eye Contact Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][11]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4][11]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Decontamination: Before disposal, any residual this compound in containers or on equipment should be carefully quenched and deactivated. This can be done by slowly adding a less reactive alcohol like isopropanol or tert-butanol at a low temperature, followed by the slow addition of water. This process should only be carried out by experienced personnel in a controlled environment.

  • Disposal: Dispose of all this compound waste, including contaminated materials and rinsates, through a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[4][11] Do not dispose of this compound waste down the sewer.[1]

The logical relationship between the hazards of this compound and the required safety precautions is summarized in the diagram below.

Hazards_Precautions Relationship between this compound Hazards and Safety Precautions cluster_hazards Hazards of this compound cluster_precautions Safety Precautions Pyrophoric Pyrophoric (H250) Ignites in air Inert_Atmosphere Handle in Inert Atmosphere (Glovebox, Schlenk Line) Pyrophoric->Inert_Atmosphere Emergency_Plan Have Emergency Plan (Spill kit, dry fire extinguisher) Pyrophoric->Emergency_Plan Flammable Highly Flammable (H225) Engineering_Controls Use Engineering Controls (Ventilation, Explosion-proof equipment) Flammable->Engineering_Controls Water_Reactive Reacts Violently with Water Proper_Storage Store Properly (Airtight, inert gas, cool, dry) Water_Reactive->Proper_Storage Waste_Management Proper Waste Management (Decontamination and certified disposal) Water_Reactive->Waste_Management Toxic Toxic (H302, H311) Harmful if swallowed/in contact with skin PPE Wear Appropriate PPE (Flame-resistant coat, gloves, goggles, face shield) Toxic->PPE Corrosive Corrosive (H314, H318) Causes severe skin burns and eye damage Corrosive->PPE

Caption: A diagram illustrating how the specific hazards of this compound necessitate a multi-faceted approach to safety, encompassing handling, personal protection, storage, and emergency preparedness.

Conclusion

This compound is a chemical of significant utility in modern materials science and chemical synthesis. However, its hazardous properties demand the utmost respect and adherence to rigorous safety protocols. By understanding its reactivity, toxicity, and proper handling procedures, researchers can mitigate the risks and safely harness the benefits of this valuable compound. This guide serves as a foundational resource for the safe and responsible use of this compound in a professional research environment.

References

Methodological & Application

Trimethylbismuth (TMBi) as a Precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylbismuth (Bi(CH₃)₃), also known as TMBi, is a volatile, liquid organometallic precursor increasingly utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of high-purity, bismuth-containing thin films.[1][2] Its utility spans a range of applications in the semiconductor and electronics industries, including the fabrication of III-V semiconductors, such as GaAsBi and InAsBi, and thermoelectric materials like Bi₂Te₃.[3][4][5] This document provides detailed application notes and protocols for the use of TMBi in MOCVD processes, with a focus on safety, experimental setup, and deposition parameters for various material systems.

Physicochemical Properties and Safety Considerations

This compound is a colorless to pale yellow liquid with a high vapor pressure, making it suitable for vapor-phase deposition techniques.[2] However, it is also highly pyrophoric, igniting spontaneously in air, and reacts violently with water.[6][7] Additionally, it is toxic if swallowed or in contact with skin.[1] Therefore, stringent safety protocols must be adhered to when handling this precursor.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
Chemical Formula C₃H₉Bi[1][2]
Molecular Weight 254.08 g/mol [1][8]
Appearance Colorless to pale yellow liquid[2]
Melting Point -86 °C[8]
Boiling Point 110 °C[8]
Vapor Pressure Equation ln(p(Pa)) = 20.972 - 3197.86 / (T(K) - 42.374)[8]
Density 2.3 g/cm³[8]
Hazard Classifications Flammable (H225), Pyrophoric (H250), Toxic (H302, H311), Corrosive (H314, H318)[1][6]

MOCVD Application Data

This compound serves as a bismuth source for the deposition of a variety of thin films. The precise control over growth parameters afforded by MOCVD allows for the synthesis of materials with tailored properties.

Table 2: MOCVD Growth Parameters for Bismuth-Containing Thin Films Using this compound

Material SystemSubstrateDeposition Temperature (°C)PrecursorsV/III RatioTMBi Molar Flow Rate (µmol/min)Key FindingsReference
GaAsBi GaAs (100)420Trimethylgallium (TMGa), Arsine (AsH₃), TMBi9.5~3Formation of Bi droplets on the surface was observed.[3]
InAsBi InAs275Trimethylindium (TMIn), Arsine (AsH₃), TMBi--Successful growth of InAsBi with up to 6.1 at.% Bi. Lowering the growth temperature increases Bi incorporation.[5]
(Bi₁₋ₓSbₓ)₂Te₃ Pyrex360-470TMBi, Triethylantimony (TESb), Diethyltellurium (DETe)2-9-Polycrystalline films with p-type conduction were obtained. Higher growth temperatures resulted in improved thermoelectric properties.[9]
Bi₂Te₃ SiO₂300TMBi, Di-tertiarybutyl tellurium (DTBTe)--C-oriented Bi₂Te₃ films were successfully deposited at a low temperature.[4]

Experimental Protocols

General MOCVD Protocol Using this compound

This protocol outlines the general steps for the deposition of bismuth-containing thin films using a standard MOCVD system. Specific parameters should be adjusted based on the desired material system as detailed in Table 2.

1. Substrate Preparation:

  • Clean the substrate using a standard solvent cleaning procedure (e.g., sequential sonication in acetone, isopropanol, and deionized water).
  • Dry the substrate with high-purity nitrogen gas.
  • Load the substrate into the MOCVD reactor.

2. System Purge and Leak Check:

  • Thoroughly purge the entire MOCVD system, including all gas lines and the reactor chamber, with a high-purity inert gas (e.g., nitrogen or argon) to remove any residual oxygen and moisture.
  • Perform a leak check to ensure the integrity of the system.

3. Precursor Handling and Delivery:

  • The this compound bubbler should be maintained at a constant temperature to ensure a stable vapor pressure. The bubbler temperature will depend on the desired TMBi molar flow rate.
  • Use a high-purity carrier gas (e.g., hydrogen or nitrogen) to transport the TMBi vapor from the bubbler to the reactor.
  • Mass flow controllers (MFCs) must be used to precisely control the flow rates of the carrier gas through the TMBi bubbler and all other precursor and reactant gas lines.

4. Deposition Process:

  • Heat the substrate to the desired deposition temperature under a continuous flow of inert gas.
  • Introduce the Group V precursor (e.g., AsH₃ or DETe) to stabilize the substrate surface.
  • Introduce the this compound and other Group III or V precursors into the reactor to initiate the growth of the thin film.
  • Maintain constant precursor flow rates, substrate temperature, and reactor pressure throughout the deposition process.

5. Post-Deposition and System Shutdown:

  • After the desired film thickness is achieved, stop the flow of all precursors.
  • Cool down the substrate to room temperature under a continuous flow of inert gas.
  • Purge the reactor and all gas lines with inert gas before unloading the substrate.
  • The MOCVD system should be left under a positive pressure of inert gas when not in use.

Visualizations

MOCVD Experimental Workflow

MOCVD_Workflow cluster_prep Preparation cluster_precursor Precursor Management cluster_deposition Deposition cluster_shutdown Shutdown sub_prep Substrate Cleaning sys_purge System Purge & Leak Check tmb_handling TMBi Bubbler Temperature Control sys_purge->tmb_handling gas_flow Carrier and Precursor Gas Flow Control (MFCs) sub_heat Substrate Heating gas_flow->sub_heat precursor_intro Precursor Introduction growth Thin Film Growth cooldown Substrate Cooldown growth->cooldown sys_purge2 Final System Purge unload Unload Substrate

Caption: MOCVD Experimental Workflow for this compound.

Logical Relationship of MOCVD Parameters

MOCVD_Parameters cluster_inputs Input Parameters cluster_outputs Resulting Film Properties T_sub Substrate Temperature Growth_Rate Growth Rate T_sub->Growth_Rate Composition Composition (e.g., %Bi) T_sub->Composition Morphology Surface Morphology T_sub->Morphology P_reactor Reactor Pressure P_reactor->Growth_Rate P_reactor->Morphology Flow_TMBi TMBi Flow Rate Flow_TMBi->Growth_Rate Flow_TMBi->Composition Flow_GroupV Group V Flow Rate Flow_GroupV->Growth_Rate Flow_GroupV->Morphology V_III_Ratio V/III Ratio V_III_Ratio->Composition V_III_Ratio->Morphology Crystallinity Crystalline Quality V_III_Ratio->Crystallinity

Caption: Interdependencies of MOCVD parameters.

Conclusion

This compound is a valuable precursor for the MOCVD of a range of bismuth-containing thin films. Its use demands strict adherence to safety protocols due to its pyrophoric and toxic nature. By carefully controlling deposition parameters such as temperature, pressure, and precursor flow rates, high-quality epitaxial layers with desired compositions and properties can be achieved. The protocols and data presented in this document provide a foundation for researchers and scientists to safely and effectively utilize this compound in their MOCVD processes.

References

Applications of Trimethylbismuth in Semiconductor Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylbismuth (TMBi), an organometallic compound with the chemical formula Bi(CH₃)₃, is a critical precursor in the advanced manufacturing of semiconductor devices.[1] Its high vapor pressure and controlled decomposition characteristics make it an ideal source of bismuth for deposition processes such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). These techniques enable the precise, layer-by-layer growth of bismuth-containing thin films, which are integral to a variety of high-technology applications.

The incorporation of bismuth into semiconductor materials can significantly alter their electronic and optical properties, leading to the development of novel devices. Key application areas include:

  • III-V Semiconductor Alloys: The formation of alloys such as Gallium Arsenide Bismuth (GaAsBi) is of great interest for near-infrared and mid-infrared optoelectronic devices, including lasers and photodetectors.

  • Thermoelectric Materials: Bismuth telluride (Bi₂Te₃) and related alloys are leading materials for thermoelectric coolers and power generators. TMBi is a key precursor in the MOCVD growth of these films.

  • Topological Insulators: Bismuth-based compounds are at the forefront of research into topological insulators, materials with unique electronic states that could revolutionize quantum computing and spintronics.

  • Ferroelectric Memory: Bismuth-containing oxides, such as bismuth titanate (Bi₄Ti₃O₁₂), are important materials for non-volatile ferroelectric random-access memory (FeRAM).

This document provides detailed application notes and experimental protocols for the use of this compound in the MOCVD and ALD of various semiconductor materials.

Properties of this compound

A comprehensive understanding of the physical and chemical properties of TMBi is essential for its effective use in semiconductor manufacturing.

PropertyValueReference
Chemical Formula C₃H₉Bi[1]
Molecular Weight 254.08 g/mol
Appearance Colorless liquid
Melting Point -86 °C[2]
Boiling Point 110 °C[2]
Density 2.3 g/cm³[2]
Vapor Pressure Equation ln(p(Pa)) = 20.972 - 3197.86 / (T(K) - 42.374)[2]

Safety Considerations: this compound is a pyrophoric and toxic compound, requiring handling in an inert atmosphere and with appropriate personal protective equipment.

Application 1: Metal-Organic Chemical Vapor Deposition (MOCVD) of Gallium Arsenide Bismuth (GaAsBi)

The incorporation of bismuth into GaAs reduces the bandgap and increases the spin-orbit splitting, making GaAsBi a promising material for long-wavelength optoelectronic devices.

Experimental Protocol: MOVPE of GaAsBi on GaAs Substrate

This protocol outlines the growth of a GaAsBi thin film on a (100) GaAs substrate using a horizontal MOCVD reactor.

1. Precursor Handling and Delivery:

  • This compound (TMBi): TMBi is a liquid precursor. It is typically held in a stainless-steel bubbler, which is temperature-controlled to maintain a constant vapor pressure.[3]

    • Bubbler Temperature: To achieve a specific TMBi molar flow rate, the bubbler temperature is a critical parameter. The vapor pressure of TMBi can be calculated using the Antoine equation provided in the properties table.

    • Carrier Gas: High-purity hydrogen (H₂) is typically used as the carrier gas to transport the TMBi vapor to the reactor.[4]

    • Molar Flow Rate Calculation: The molar flow rate of TMBi can be calculated using the following formula:

      • ṅ = (PTMBi / (Pbubbler - PTMBi)) * Qcarrier

      • Where:

        • ṅ is the molar flow rate of TMBi

        • PTMBi is the vapor pressure of TMBi at the bubbler temperature

        • Pbubbler is the total pressure inside the bubbler

        • Qcarrier is the molar flow rate of the carrier gas

  • Triethylgallium (TEGa) or Trimethylgallium (TMGa): Used as the gallium precursor.

  • Tertiarybutylarsine (TBAs) or Arsine (AsH₃): Used as the arsenic precursor.

2. Substrate Preparation:

  • The (100) GaAs substrate is degreased using standard solvents (e.g., trichloroethylene, acetone, methanol).

  • The native oxide is removed by etching in a solution such as HCl or H₂SO₄:H₂O₂:H₂O.

  • The substrate is then loaded into the MOCVD reactor.

3. MOCVD Growth Parameters:

The following table summarizes typical growth parameters for GaAsBi. The optimal conditions may vary depending on the specific reactor geometry and desired film properties.

ParameterValueReference
Substrate Temperature 375 - 420 °C[4]
Reactor Pressure 50 mbar[4]
Precursors TEGa, TBAs, TMBi[4]
TMBi Molar Flow Rate ~3 µmol/min
V/III Ratio 9.5
Carrier Gas H₂[4]

4. Post-Growth Characterization:

  • The structural quality of the grown GaAsBi film is assessed using High-Resolution X-ray Diffraction (HRXRD).

  • The surface morphology is examined by Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

  • The bismuth content can be determined by Secondary Ion Mass Spectrometry (SIMS) or estimated from the lattice constant measured by HRXRD.

Experimental Workflow

MOCVD_GaAsBi_Workflow cluster_precursors Precursor Delivery cluster_reactor MOCVD Reactor cluster_characterization Post-Growth Characterization TMBi TMBi Bubbler Mixing Gas Mixing TMBi->Mixing TEGa TEGa Bubbler TEGa->Mixing TBAs TBAs Source TBAs->Mixing Deposition Deposition on GaAs Substrate Mixing->Deposition HRXRD HRXRD Deposition->HRXRD SEM_AFM SEM/AFM Deposition->SEM_AFM SIMS SIMS Deposition->SIMS

MOCVD workflow for GaAsBi thin film growth.

Application 2: Metal-Organic Chemical Vapor Deposition (MOCVD) of Bismuth Telluride (Bi₂Te₃)

Bi₂Te₃ is a well-known thermoelectric material. MOCVD offers a scalable method for producing high-quality Bi₂Te₃ thin films for thermoelectric device applications.

Experimental Protocol: MOCVD of Bi₂Te₃

This protocol describes the deposition of Bi₂Te₃ films.

1. Precursors:

  • This compound (TMBi): As the bismuth source.

  • Di-tertiarybutyl tellurium (Te(ᵗBu)₂) or Diethyl tellurium (Te(Et)₂): As the tellurium source. Te(ᵗBu)₂ is often preferred for lower-temperature deposition.[5]

2. MOCVD Growth Parameters:

ParameterValueReference
Substrate SiO₂[5]
Substrate Temperature 300 °C[5]
Reactor Pressure 2.5 Torr[5]
Precursors TMBi, Te(ᵗBu)₂[5]
Reactant Gas H₂[5]

3. Film Properties:

  • The resulting films are typically c-oriented Bi₂Te₃.[5]

  • The stoichiometry of the films is crucial for their thermoelectric properties and should be close to Bi/Te = 2:3.[5]

Application 3: Atomic Layer Deposition (ALD) of Bismuth Oxide (Bi₂O₃)

Bismuth oxide is a versatile material with applications in optical coatings, gas sensors, and as a component in ferroelectric materials. ALD provides excellent control over film thickness and conformality. While various bismuth precursors can be used for ALD, this section outlines a general protocol that can be adapted for TMBi.

Experimental Protocol: ALD of Bi₂O₃

1. Precursors:

  • Bismuth Precursor: this compound (TMBi). Other bismuth precursors like Bi(OCMe₂ⁱPr)₃ have also been used.[6]

  • Oxygen Source: Water (H₂O) or ozone (O₃).

2. ALD Cycle:

A typical ALD cycle for Bi₂O₃ consists of four steps:

  • Bismuth Precursor Pulse: A pulse of the bismuth precursor (e.g., TMBi) is introduced into the reactor, where it chemisorbs onto the substrate surface.

  • Purge: The reactor is purged with an inert gas (e.g., N₂) to remove any unreacted precursor and gaseous byproducts.

  • Oxygen Source Pulse: A pulse of the oxygen source (e.g., H₂O) is introduced, reacting with the chemisorbed bismuth precursor layer to form a monolayer of Bi₂O₃.

  • Purge: The reactor is purged again with an inert gas to remove reaction byproducts and any unreacted oxygen source.

3. ALD Growth Parameters:

The following table provides representative ALD parameters for bismuth oxide growth. The optimal pulse and purge times are highly dependent on the reactor geometry and should be determined experimentally by confirming self-limiting growth.

ParameterValueReference
Substrate Temperature 190 - 200 °C[7]
Bismuth Precursor Pulse Time 0.4 s (for Bi(NR₁R₂)₃)[8]
Purge Time 120 s (for Bi(OCMe₂ⁱPr)₃)[6]
H₂O Pulse Time 0.1 s[6]
Growth per Cycle (GPC) ~0.039 nm/cycle (for Bi(OCMe₂ⁱPr)₃)[6]

ALD Process Diagram

ALD_Bi2O3_Cycle cluster_cycle One ALD Cycle P1 Pulse TMBi Purge1 Purge (N₂) P1->Purge1 Step 1 P2 Pulse H₂O Purge1->P2 Step 2 Purge2 Purge (N₂) P2->Purge2 Step 3 Purge2->P1 Step 4 (Repeat)

References

Application Notes and Protocols for Trimethylbismuth in Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylbismuth (Bi(CH₃)₃), hereafter referred to as TMB, is a volatile, organometallic precursor increasingly utilized in the deposition of high-purity, bismuth-containing thin films.[1][2] Its application is prominent in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), enabling the fabrication of advanced materials for the semiconductor, optoelectronics, and thermoelectric industries.[2] This document provides detailed application notes and experimental protocols for the use of TMB in the deposition of several key bismuth-containing thin films.

Physicochemical Properties of this compound

TMB is a colorless, pyrophoric liquid that is highly sensitive to air and moisture, necessitating handling and storage under an inert atmosphere.[2] Its volatility is a key attribute for vapor deposition techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula Bi(CH₃)₃[2]
Molecular Weight 254.08 g/mol [2]
Appearance Colorless liquid[2]
Melting Point -86 °C[2]
Boiling Point 110 °C[2]
Purity Typically >99.5%[2]

Applications of this compound in Thin Film Deposition

TMB serves as a bismuth source for a variety of thin film materials with diverse applications:

  • Bismuth Telluride (Bi₂Te₃): A well-known thermoelectric material for solid-state cooling and power generation.

  • Bismuth Oxide (Bi₂O₃): A material with interesting optical and electrical properties, used in sensors, optical coatings, and microelectronics.[3]

  • Indium Arsenide Bismide (InAsBi): A narrow bandgap semiconductor for infrared detectors and other optoelectronic devices.

MOCVD of Bismuth Telluride (Bi₂Te₃)

The MOCVD of Bi₂Te₃ using TMB is a common method for producing thermoelectric thin films. The process involves the co-deposition of TMB with a suitable tellurium precursor.

Experimental Protocol

1. Precursor Handling and System Preparation:

  • Load TMB and a tellurium precursor (e.g., di-tert-butyl tellurium, (tBu)₂Te) into stainless steel bubblers in an inert atmosphere glovebox.
  • Install the bubblers onto the MOCVD reactor's gas handling system.
  • Maintain the TMB bubbler at a controlled temperature (e.g., 0-10 °C) to ensure a stable vapor pressure.
  • Load the substrate (e.g., SiO₂, GaAs) into the MOCVD reactor.
  • Evacuate the reactor to a base pressure of <1 x 10⁻⁶ Torr and then purge with a high-purity inert carrier gas (e.g., H₂, N₂).

2. Deposition Process:

  • Heat the substrate to the desired deposition temperature.
  • Introduce the carrier gas through the TMB and tellurium precursor bubblers to transport the precursor vapors into the reactor.
  • Independently control the flow rates of each precursor to achieve the desired Bi/Te ratio in the film.
  • Maintain a constant reactor pressure during deposition.
  • After the desired deposition time, stop the precursor flows and cool the reactor to room temperature under a continuous flow of inert gas.

Table 2: MOCVD Parameters for Bi₂Te₃ Deposition

ParameterTypical Value/RangeReference
Bismuth Precursor This compound (TMB)[1]
Tellurium Precursor di-tert-butyl tellurium ((tBu)₂Te)[1]
Substrate SiO₂, GaAs[1]
Substrate Temperature 300 °C[1]
Reactor Pressure 2.5 Torr[1]
Carrier Gas H₂[1]
Bi/Te Molar Ratio in Gas Phase Controlled by precursor flow rates[1]
Resulting Film Stoichiometry Bi/Te ≈ 2:3[1]

Visualizations

MOCVD_Bi2Te3_Workflow cluster_precursors Precursor Delivery cluster_reactor MOCVD Reactor cluster_characterization Film Characterization TMB TMB Bubbler Mixing Gas Mixing TMB->Mixing Te_precursor (tBu)2Te Bubbler Te_precursor->Mixing Carrier_Gas Carrier Gas (H2) Carrier_Gas->TMB Carrier_Gas->Te_precursor Deposition Deposition on Substrate (300 °C, 2.5 Torr) Mixing->Deposition XRD XRD (Stoichiometry) Deposition->XRD SEM SEM (Morphology) Deposition->SEM

MOCVD Workflow for Bi₂Te₃ Deposition

Bi2Te3_Reaction_Pathway cluster_gas_phase Gas Phase cluster_surface Substrate Surface TMB_gas Bi(CH3)3 (g) Decomposition Precursor Decomposition TMB_gas->Decomposition Te_precursor_gas Te(tBu)2 (g) Te_precursor_gas->Decomposition Surface_Reaction Surface Reaction Decomposition->Surface_Reaction Bi, Te species Film_Growth Bi2Te3 Film Growth Surface_Reaction->Film_Growth Formation of Bi-Te bonds Film_Growth->Film_Growth

Hypothesized MOCVD Reaction Pathway for Bi₂Te₃

MOCVD of Bismuth Oxide (Bi₂O₃)

The deposition of Bi₂O₃ thin films using TMB typically involves its reaction with an oxygen source. This method can be used to grow various phases of bismuth oxide.

Experimental Protocol

1. Precursor Handling and System Preparation:

  • Load TMB into a stainless steel bubbler in an inert atmosphere.
  • Connect the TMB bubbler and a high-purity oxygen source to the MOCVD gas manifold.
  • Maintain the TMB bubbler at a controlled temperature to ensure stable vapor delivery.
  • Place the substrate (e.g., Si, Pt-coated Si) in the reactor.
  • Evacuate and purge the reactor as previously described.

2. Deposition Process:

  • Heat the substrate to the desired deposition temperature.
  • Introduce a carrier gas (e.g., Ar) through the TMB bubbler.
  • Introduce oxygen gas into the reactor.
  • Control the TMB and oxygen flow rates to manage the growth rate and film properties.
  • After deposition, cool the reactor under an inert atmosphere.

Table 3: MOCVD Parameters for Bi₂O₃ Deposition

ParameterTypical Value/RangeReference
Bismuth Precursor This compound (TMB)[2]
Oxygen Precursor O₂[2]
Substrate Si, Pt-coated Si[3]
Substrate Temperature 350 - 550 °C[3]
Reactor Pressure Atmospheric or low pressure[3]
Carrier Gas Ar[3]
TMB Flow Rate Varies with desired growth rate-
O₂ Flow Rate Varies with desired stoichiometry[3]
Resulting Film α-Bi₂O₃, β-Bi₂O₃ (phase depends on T)[3]

Visualizations

MOCVD_Bi2O3_Workflow cluster_precursors Precursor Delivery cluster_reactor MOCVD Reactor cluster_characterization Film Characterization TMB TMB Bubbler Mixing Gas Mixing TMB->Mixing Oxygen Oxygen Source Oxygen->Mixing Carrier_Gas Carrier Gas (Ar) Carrier_Gas->TMB Deposition Deposition on Substrate (350-550 °C) Mixing->Deposition XRD XRD (Phase ID) Deposition->XRD SEM SEM (Morphology) Deposition->SEM

MOCVD Workflow for Bi₂O₃ Deposition

Bi2O3_Reaction_Pathway cluster_gas_phase Gas Phase cluster_surface Substrate Surface TMB_gas Bi(CH3)3 (g) Decomposition Precursor Decomposition & Oxidation TMB_gas->Decomposition O2_gas O2 (g) O2_gas->Decomposition Surface_Reaction Surface Reaction Decomposition->Surface_Reaction Bi-O species Film_Growth Bi2O3 Film Growth Surface_Reaction->Film_Growth Formation of Bi-O bonds Film_Growth->Film_Growth

Hypothesized MOCVD Reaction Pathway for Bi₂O₃

OMVPE of Indium Arsenide Bismide (InAsBi)

The Organometallic Vapor Phase Epitaxy (OMVPE) of InAsBi is a specialized MOCVD technique for growing this ternary semiconductor. The incorporation of bismuth is highly dependent on the growth temperature.

Experimental Protocol

1. Precursor Handling and System Preparation:

  • Load TMB, trimethylindium (TMIn), and an arsenic source (e.g., arsine, AsH₃) into the OMVPE system.
  • Handle all precursors with appropriate safety measures, especially the highly toxic AsH₃.
  • Prepare the substrate (e.g., InAs, GaAs) with a clean, oxide-free surface.
  • Evacuate and purge the reactor.

2. Deposition Process:

  • Heat the substrate to the desired growth temperature. Low temperatures are crucial for Bi incorporation.
  • Introduce the carrier gas (e.g., H₂) and the precursors (TMIn, AsH₃, TMB) into the reactor.
  • The V/III ratio (AsH₃ flow to total Group III precursor flow) is a critical parameter to control.
  • The TMB flow rate determines the amount of available bismuth for incorporation.
  • After growth, cool the reactor under an AsH₃ overpressure to prevent surface decomposition, followed by an inert gas purge.

Table 4: OMVPE Parameters for InAsBi Deposition

ParameterTypical Value/RangeReference
Bismuth Precursor This compound (TMB)[4]
Indium Precursor Trimethylindium (TMIn)[4]
Arsenic Precursor Arsine (AsH₃)[4]
Substrate InAs, GaAs[4]
Substrate Temperature 275 - 450 °C[4]
Reactor Pressure Atmospheric[4]
Carrier Gas H₂[4]
V/III Ratio 18 (example)[5]
TMB/TMIn Molar Ratio in Gas Phase Varies to control Bi content-
Resulting Bi Content in Film Up to 6.1 at.%[4]

Visualizations

OMVPE_InAsBi_Workflow cluster_precursors Precursor Delivery cluster_reactor OMVPE Reactor cluster_characterization Film Characterization TMB TMB Mixing Gas Mixing TMB->Mixing TMIn TMIn TMIn->Mixing AsH3 AsH3 AsH3->Mixing Carrier_Gas Carrier Gas (H2) Carrier_Gas->TMB Carrier_Gas->TMIn Deposition Epitaxial Growth on Substrate (275-450 °C) Mixing->Deposition XRD HRXRD (Composition) Deposition->XRD Hall Hall Effect (Electronic Properties) Deposition->Hall

OMVPE Workflow for InAsBi Deposition

InAsBi_Reaction_Pathway cluster_gas_phase Gas Phase cluster_surface Substrate Surface TMB_gas Bi(CH3)3 (g) Decomposition Precursor Pyrolysis TMB_gas->Decomposition TMIn_gas In(CH3)3 (g) TMIn_gas->Decomposition AsH3_gas AsH3 (g) AsH3_gas->Decomposition Surface_Adsorption Adsorption of In, As, Bi Decomposition->Surface_Adsorption Incorporation InAsBi Lattice Formation Surface_Adsorption->Incorporation

Hypothesized OMVPE Reaction Pathway for InAsBi

ALD of Bismuth Telluride (Bi₂Te₃)

ALD allows for precise, self-limiting growth of Bi₂Te₃ films with atomic-level thickness control.

Experimental Protocol

1. Precursor Handling and System Preparation:

  • Load TMB (or a bismuth amide precursor) and a tellurium precursor (e.g., (Et₃Si)₂Te) into separate ALD precursor cylinders in an inert atmosphere.
  • Install the cylinders onto the ALD reactor.
  • Heat the precursors to temperatures that provide adequate vapor pressure without decomposition.
  • Load the substrate into the ALD chamber.
  • Evacuate the chamber to the process base pressure.

2. ALD Cycle:

  • Pulse A (Bismuth Precursor): Introduce a pulse of the bismuth precursor vapor into the chamber. The precursor chemisorbs onto the substrate surface.
  • Purge A: Purge the chamber with an inert gas (e.g., N₂) to remove any unreacted precursor and byproducts.
  • Pulse B (Tellurium Precursor): Introduce a pulse of the tellurium precursor vapor. It reacts with the bismuth-terminated surface.
  • Purge B: Purge the chamber with the inert gas to remove unreacted precursor and byproducts.
  • Repeat this cycle until the desired film thickness is achieved.

Table 5: ALD Parameters for Bi₂Te₃ Deposition

ParameterTypical Value/RangeReference
Bismuth Precursor Bismuth amides (e.g., (Me₂N)₃Bi)[6]
Tellurium Precursor (Et₃Si)₂Te[6]
Substrate Si(100), SiO₂, Al₂O₃[6]
Substrate Temperature 120 - 170 °C[6]
Bismuth Precursor Pulse Time 0.4 s[6]
Tellurium Precursor Pulse Time 0.2 s[6]
Purge Time 5 - 10 s-
Growth per Cycle (GPC) ~0.66 - 1.16 Å/cycle[6]

Visualizations

ALD_Bi2Te3_Workflow Start Start ALD Cycle Pulse_Bi Pulse Bismuth Precursor Start->Pulse_Bi Purge1 Inert Gas Purge Pulse_Bi->Purge1 Pulse_Te Pulse Tellurium Precursor Purge1->Pulse_Te Purge2 Inert Gas Purge Pulse_Te->Purge2 Repeat Repeat N Cycles? Purge2->Repeat End End Cycle Repeat->Pulse_Bi Yes Repeat->End No

ALD Cycle Workflow for Bi₂Te₃ Deposition

ALD_Bi2Te3_Reaction cluster_step1 Step 1: Bi Precursor Pulse cluster_step2 Step 2: Te Precursor Pulse Bi_precursor Bi(NR2)3 Adsorption Surface_Bi Bi-terminated Surface Bi_precursor->Surface_Bi Self-limiting reaction Te_precursor (Et3Si)2Te Reaction Surface_Bi->Te_precursor Surface_Te Te-terminated Surface Te_precursor->Surface_Te Ligand exchange

Hypothesized ALD Surface Reactions for Bi₂Te₃

References

Application Notes and Protocols: Trimethylbismuth in the Synthesis of Bismuth-Containing Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylbismuth (TMBi), an organobismuth compound with the formula Bi(CH₃)₃, is a key precursor in the synthesis of various bismuth-containing materials.[1] Its volatility and thermal decomposition characteristics make it particularly suitable for vapor deposition techniques. This document provides detailed application notes and protocols for the use of TMBi in the synthesis of functional materials, with a focus on Metal-Organic Chemical Vapor Deposition (MOCVD). Applications in Atomic Layer Deposition (ALD) and colloidal synthesis are also discussed, though less documented in scientific literature.

Safety Precautions: this compound is a pyrophoric and toxic liquid that is sensitive to air, moisture, and heat.[1] It must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment, including flame-resistant clothing, gloves, and safety goggles.[1]

Applications of this compound in Materials Synthesis

This compound is a versatile precursor for a range of bismuth-containing materials, including:

  • Bismuth Chalcogenides (Bi₂Se₃, Bi₂Te₃): These materials are of significant interest for their thermoelectric properties and as topological insulators.[2][3][4]

  • Bismuth Oxides (Bi₂O₃): Bismuth oxide thin films have applications in microelectronics and optical coatings.

  • III-V-Bi Alloys (GaAsBi, InAsBi): The incorporation of bismuth into III-V semiconductors allows for the tuning of their electronic and optical properties, particularly for applications in infrared optoelectronics.[5][6]

The primary synthesis route utilizing TMBi is MOCVD (also known as Metal-Organic Vapor Phase Epitaxy or MOVPE for epitaxial growth).

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a chemical vapor deposition technique that uses organometallic precursors to deposit thin films. In a typical MOCVD process, TMBi is transported into a reaction chamber via a carrier gas, where it thermally decomposes on a heated substrate to form a bismuth-containing film.

MOCVD Experimental Workflow

MOCVD_Workflow cluster_precursors Precursor Delivery cluster_reactor MOCVD Reactor cluster_exhaust Exhaust TMBi This compound (TMBi) Source Mixing Gas Mixing TMBi->Mixing Coreactant Co-reactant Source (e.g., DESe, DIPTe, TEGa) Coreactant->Mixing Carrier_Gas Carrier Gas (H₂ or N₂) Carrier_Gas->TMBi Carrier_Gas->Coreactant Reactor_Inlet Reactor Inlet Mixing->Reactor_Inlet Deposition Film Deposition Reactor_Inlet->Deposition Substrate Heated Substrate (e.g., GaAs, Sapphire) Pump Vacuum Pump Deposition->Pump Scrubber Exhaust Scrubber Pump->Scrubber

Caption: MOCVD experimental workflow for bismuth-containing materials.

Application 1: Synthesis of Bismuth Selenide (Bi₂Se₃) Nanostructures

Bi₂Se₃ nanostructures, such as nanoribbons and nanoplates, are of interest for their potential applications in topological insulator research.[1]

Experimental Protocol:

  • Substrate Preparation: A Si(100) substrate is prepared with a 5 nm thick Au seed layer.

  • Precursor Handling: this compound (TMBi) and diethyl selenium (DESe) are used as the bismuth and selenium precursors, respectively.[5] Both are stored in bubblers and transported using H₂ carrier gas.

  • MOCVD Growth: The growth is conducted in a cold-walled MOCVD reactor. The precursor vapors and H₂ carrier gas are directed onto the heated substrate.

  • Post-Growth Cooling: After the deposition, the reactor is cooled down under a continuous flow of the carrier gas.

Quantitative Data for MOCVD of Bi₂Se₃:

ParameterValueReference
Precursors This compound (TMBi), Diethyl selenium (DESe)[5]
Substrate Si(100) with 5 nm Au seed layer[5]
Carrier Gas H₂[5]
Growth Temperature (Tg) 450 - 500 °C[7]
Reactor Pressure 100 Torr[1]
TMBi Partial Pressure < 1 x 10⁻⁴ atm[7]
Se/Bi (VI/V) Ratio > 14[7]
Resulting Material Polycrystalline Bi₂Se₃ thin films with c-orientation[7]
Electrical Properties n-type conduction, Seebeck coefficient ≈ -120 µV/K[7]
Application 2: Synthesis of Bismuth Telluride (Bi₂Te₃) Thin Films

Bi₂Te₃ is a well-known thermoelectric material. MOCVD allows for the growth of high-quality Bi₂Te₃ thin films.

Experimental Protocol:

  • Substrate: (001) GaAs substrates are commonly used.[4]

  • Precursors: this compound (TMBi) and diisopropyltelluride (DIPTe) are used as the bismuth and tellurium sources.[4]

  • MOCVD Growth: The deposition is carried out in an MOCVD reactor, with the precursors transported by a carrier gas. The growth temperature and VI/V ratio are critical parameters to control the film properties.

  • Characterization: The resulting films are characterized for their structural, morphological, and thermoelectric properties.

Quantitative Data for MOCVD of Bi₂Te₃:

ParameterValueReference
Precursors This compound (TMBi), Diisopropyltelluride (DIPTe)[4]
Substrate (001) GaAs[4]
Growth Temperature 350 °C[8]
Reactor Pressure 75 mbar[8]
TMBi Vapor Pressure 4.20 x 10⁻³ mbar[8]
DIPTe Vapor Pressure 7.80 x 10⁻³ mbar[8]
Resulting Material Quasi-epitaxial Bi₂Te₃ films[8]
Seebeck Coefficient -160 µV/K[9]
Application 3: Synthesis of Gallium Arsenide Bismide (GaAsBi) Alloys

The incorporation of bismuth into GaAs reduces the bandgap and increases the spin-orbit splitting, making it a promising material for infrared lasers.

Experimental Protocol:

  • Substrate: GaAs (001) substrates are used.[5]

  • Precursors: Triethylgallium (TEGa), tertiarybutylarsine (TBAs), and this compound (TMBi) are used as the gallium, arsenic, and bismuth precursors, respectively.[5]

  • MOVPE Growth: The growth is performed in an MOVPE reactor at low temperatures to facilitate bismuth incorporation. The V/III ratio and TMBi flow rate are key parameters to control the Bi content.

  • Analysis: The grown layers are analyzed for their composition, crystalline quality, and optical properties.

Quantitative Data for MOVPE of GaAsBi:

ParameterValueReference
Precursors Triethylgallium (TEGa), Tertiarybutylarsine (TBAs), this compound (TMBi)[5]
Substrate GaAs (001)[5]
Growth Temperature 375 - 420 °C[5][10]
Reactor Pressure 50 mbar[5]
V/III Ratio 9.5[10]
TMBi Molar Flow Rate ~3 µmol/min[10]
Resulting Material GaAsBi alloy[10]

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions. While TMBi is a potential precursor for ALD, detailed experimental protocols are not well-documented in the reviewed scientific literature. The reactivity of TMBi with common co-reactants like water or ozone at typical ALD process temperatures would need to be systematically investigated to develop a robust ALD process.

Generalized ALD Workflow

ALD_Workflow cluster_cycle Single ALD Cycle Precursor_Pulse 1. TMBi Pulse Purge1 2. Purge Precursor_Pulse->Purge1 Coreactant_Pulse 3. Co-reactant Pulse (e.g., H₂O, O₃) Purge1->Coreactant_Pulse Purge2 4. Purge Coreactant_Pulse->Purge2 Purge2->Precursor_Pulse Repeat n cycles End End Purge2->End Start Start Start->Precursor_Pulse

Caption: Generalized workflow for an Atomic Layer Deposition cycle.

Colloidal Synthesis

Colloidal synthesis involves the nucleation and growth of nanoparticles in a liquid medium. Based on the reviewed literature, this compound is not commonly used as a direct precursor in colloidal synthesis methods for bismuth-containing nanoparticles. These methods typically employ bismuth salts such as bismuth nitrate or bismuth chloride.[11]

Conclusion

This compound is a valuable and widely used precursor for the synthesis of a variety of bismuth-containing materials, primarily through MOCVD. The detailed protocols and data provided for the MOCVD of Bi₂Se₃, Bi₂Te₃, and GaAsBi serve as a starting point for researchers in the field. While the application of TMBi in ALD and colloidal synthesis is not as established, the general principles of these techniques can guide future research into expanding the utility of this versatile precursor. Proper safety measures are paramount when handling the pyrophoric and toxic this compound.

References

Application Notes and Protocols: The Role of Trimethylbismuth in Photonics and Optoelectronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trimethylbismuth (TMBi or TMB), an organometallic compound with the formula Bi(CH₃)₃, is a critical precursor in the fabrication of advanced photonic and optoelectronic devices. As a colorless, pyrophoric liquid, it serves as a volatile source of high-purity bismuth for thin-film deposition techniques. Its primary application lies in Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE), for the growth of bismuth-containing III-V semiconductor alloys like GaAsBi and InAsBi. These "dilute bismide" alloys are under intense investigation for next-generation infrared optoelectronics, including lasers and photodetectors, due to their unique ability to significantly reduce the bandgap and make it less sensitive to temperature changes.[1]

This document provides detailed application notes on the use of TMB in MOCVD and a general protocol for its potential use in Atomic Layer Deposition (ALD), supported by quantitative data, experimental methodologies, and safety guidelines.

Application Note 1: MOCVD of Dilute Bismide III-V Semiconductors

The incorporation of a small fraction of bismuth into III-V arsenide alloys (e.g., GaAs, InAs) dramatically reduces the bandgap, extending the operational wavelength of devices further into the infrared spectrum. This compound is the most common organometallic precursor for introducing bismuth during MOCVD growth. A significant challenge in the MOCVD of these alloys is the low incorporation efficiency of bismuth, which has a strong tendency to surface segregate.[2] This necessitates the use of very low growth temperatures (typically below 450°C) and careful control over the V/III ratio.

Data Presentation: TMB Properties and MOCVD Parameters

The successful delivery of TMB vapor into the MOCVD reactor is dependent on its vapor pressure, which can be calculated using the following equation[3][4]:

ln(p(Pa)) = 20.972 - 3197.86 / (T(K) - 42.374)

PropertyValueReference
Chemical Formula C₃H₉Bi
Molecular Weight 254.08 g/mol
State at RT Colorless Liquid
Boiling Point 110 °C (230 °F)[4]
Melting Point -86 °C (-122.8 °F)[4]
Density (20°C) 2.3 g/cm³[4]

The table below summarizes typical MOCVD growth parameters for GaAsBi films using TMB. These parameters serve as a starting point and require optimization for specific reactor geometries and desired material properties.

ParameterTypical Value RangeUnitReference
Substrate GaAs (100)-
Growth Temperature (Tg) 350 - 420°C[5]
Reactor Pressure 50 - 760 (Atmospheric)Torr
Group III Precursors Trimethylgallium (TMGa), Trimethylindium (TMIn)-
Group V Precursor Arsine (AsH₃), Tertiarybutylarsine (TBAs)-
Bismuth Precursor This compound (TMBi)-
TMBi Molar Flow Rate 1.2 - 3.0µmol/min
V/III Ratio 1 - 18-
Carrier Gas H₂, N₂-
Typical Growth Rate 0.1 - 0.2nm/s
Resulting Bi Content 0.5 - 10%
Bandgap Reduction ~84meV / % Bi
Experimental Protocol: MOCVD Growth of a GaAsBi/GaAs Quantum Well

This protocol describes a representative process for growing a single GaAsBi quantum well on a GaAs substrate.

1. Substrate Preparation: a. Prepare an epi-ready n-type GaAs (100) substrate. b. Load the substrate onto the molybdenum susceptor in the MOCVD reactor load-lock. c. Transfer the substrate into the main reactor chamber.

2. Reactor Conditions and Buffer Layer Growth: a. Raise the substrate temperature to ~650°C under an AsH₃ overpressure to desorb the native oxide layer. b. Cool the substrate to the GaAs buffer growth temperature, typically 580-600°C. c. Introduce TMGa and AsH₃ into the reactor to grow a GaAs buffer layer of approximately 100-300 nm thickness. This provides a clean, atomically flat surface for subsequent layers.

3. Quantum Well Growth: a. Stop the TMGa flow and reduce the substrate temperature to the low temperature required for GaAsBi growth (e.g., 380°C). Maintain AsH₃ flow throughout. b. Allow the temperature to stabilize. c. Introduce the TMBi flow into the reactor. The TMBi bubbler is typically held at a constant temperature (e.g., 0-20°C) and H₂ is used as the carrier gas to transport the TMBi vapor. d. After a brief stabilization period, re-introduce the TMGa flow to commence the growth of the GaAsBi quantum well layer. e. Grow the quantum well to the desired thickness (e.g., 5-15 nm). The growth time is calculated based on the pre-calibrated growth rate.

4. Capping Layer Growth and Cool-Down: a. Stop the TMBi and TMGa flows to terminate the quantum well growth. b. Immediately begin growing a GaAs capping layer. This can be done at the same low temperature or by ramping the temperature back up to a higher temperature (e.g., 580°C) for better GaAs quality. The low-temperature cap is crucial to prevent bismuth desorption from the quantum well. c. After growing a cap of sufficient thickness (e.g., 50-100 nm), terminate all precursor flows except for AsH₃. d. Cool the wafer to below 300°C under AsH₃ overpressure to prevent surface degradation. e. Turn off the AsH₃ flow and vent the reactor with the carrier gas before transferring the wafer to the load-lock.

5. Characterization: a. The resulting structure can be characterized using High-Resolution X-Ray Diffraction (HRXRD) to determine Bi content and strain, Atomic Force Microscopy (AFM) for surface morphology, and Photoluminescence (PL) spectroscopy to determine the bandgap and optical quality.

Visualization: MOCVD Workflow for GaAsBi

MOCVD_Workflow cluster_prep 1. Preparation cluster_growth 2. Epitaxial Growth cluster_gas Precursor Flows cluster_end 3. Completion node_process node_process node_gas node_gas node_action node_action node_check node_check Load Load GaAs Substrate Pump Pump & Purge Load->Pump Desorb Thermal Desorption (~650°C) Pump->Desorb Buffer Grow GaAs Buffer (~600°C) Desorb->Buffer AsH3 AsH3 Cool Cool to Tg (~380°C) Buffer->Cool TMGa TMGa QW Grow GaAsBi QW Cool->QW Cap Grow GaAs Cap QW->Cap TMBi TMBi Cooldown Cool Down Cap->Cooldown TMGa->Buffer ON TMGa->QW ON TMGa->Cap ON AsH3->Desorb ON AsH3->Buffer AsH3->Cool AsH3->QW AsH3->Cap AsH3->Cooldown TMBi->QW ON Unload Unload Wafer Cooldown->Unload

Caption: MOCVD workflow for a GaAsBi quantum well.

Application Note 2: Atomic Layer Deposition (ALD) of Bismuth-Containing Films

While less common than its use in MOCVD, TMB can theoretically be used as a precursor for the Atomic Layer Deposition of bismuth metal or bismuth oxide (Bi₂O₃) thin films. ALD relies on sequential, self-limiting surface reactions to deposit films one atomic layer at a time, offering exceptional conformity and thickness control.[3] The main challenge for TMB in a thermal ALD process with an oxidant like water or ozone is its relatively low thermal decomposition temperature, which could lead to a Chemical Vapor Deposition (CVD) component, compromising the self-limiting nature of ALD. Research into ALD of bismuth-containing films has often focused on other precursors like bismuth alkoxides or amides.[3]

Data Presentation: Generalized ALD Parameters

The table below provides a set of hypothetical starting parameters for the ALD of Bi₂O₃ using TMB and ozone (O₃) as the co-reactant. Ozone is often used for ALD at lower temperatures to achieve more complete reactions.

ParameterProposed Value RangeUnitNotes
Substrate Si, SiO₂, Glass-Substrate should be stable at deposition temperature.
Deposition Temperature 100 - 250°CMust be below TMB self-decomposition temperature but high enough for reaction.
Precursors This compound (TMBi), Ozone (O₃)-Water (H₂O) could also be trialed as an oxidant.
TMBi Bubbler Temp. 0 - 20°CTo ensure sufficient and stable vapor pressure.
TMBi Pulse Time 0.5 - 2.0sTo be optimized for surface saturation.
Purge Time 1 5 - 20sSufficient to remove all non-reacted TMBi and byproducts.
O₃ Pulse Time 0.5 - 2.0sTo be optimized for complete surface reaction.
Purge Time 2 5 - 20sSufficient to remove all non-reacted O₃ and byproducts.
Carrier Gas N₂, Ar-High purity inert gas.
Expected Growth/Cycle 0.1 - 0.5ÅHighly dependent on temperature and surface chemistry.
Experimental Protocol: Generalized ALD of Bi₂O₃

This protocol provides a general framework. All pulse and purge times must be optimized for the specific reactor to ensure self-limiting growth.

1. System Preparation: a. Load a prepared substrate (e.g., Si with native oxide) into the ALD reactor. b. Heat the substrate to the desired deposition temperature (e.g., 150°C). c. Heat the TMBi precursor cylinder to its setpoint (e.g., 20°C) and ensure all precursor delivery lines are heated to a higher temperature (e.g., 80-100°C) to prevent condensation.

2. ALD Cycle (to be repeated N times): a. Step 1: TMBi Pulse: Introduce TMBi vapor into the reactor chamber for a set duration (e.g., 1.0 s). The TMBi molecules will adsorb and react with the substrate surface. b. Step 2: N₂ Purge: Stop the TMBi flow and purge the chamber with inert nitrogen gas for a set duration (e.g., 10 s) to remove any unreacted TMBi molecules and gaseous byproducts. c. Step 3: O₃ Pulse: Introduce the co-reactant, ozone, into the chamber for a set duration (e.g., 1.0 s). The ozone will react with the surface-adsorbed bismuth-methyl species to form bismuth oxide and volatile byproducts. d. Step 4: N₂ Purge: Stop the ozone flow and purge the chamber with nitrogen gas for a set duration (e.g., 10 s) to remove unreacted ozone and byproducts.

3. Completion and Characterization: a. After completing the desired number of cycles (N) to achieve the target film thickness, stop the precursor flows and cool the reactor under an inert gas flow. b. Characterize the film using spectroscopic ellipsometry (for thickness and refractive index), XRD (for crystallinity), and X-ray Photoelectron Spectroscopy (XPS) (for composition and purity).

Visualization: The ALD Cycle for Bi₂O₃

ALD_Cycle node_step node_step node_purge node_purge node_gas node_gas node_surface node_surface start step1 Step 1: TMBi Pulse start->step1 purge1 Step 2: N2 Purge step1->purge1 Self-limiting adsorption surf1 Surface after TMBi Pulse (-O-Bi(CH3)x species) step1->surf1 step2 Step 3: O3 Pulse purge1->step2 purge2 Step 4: N2 Purge step2->purge2 Surface reaction surf2 Surface after O3 Pulse (Bi2O3 layer, new -OH groups) step2->surf2 purge2->step1 Cycle Complete (Repeat N times) surf0 Initial Surface (-OH groups) purge2->surf0 surf0->step1 gas_tmbi TMBi gas_tmbi->step1 gas_n2_1 N2 gas_n2_1->purge1 gas_o3 O3 gas_o3->step2 gas_n2_2 N2 gas_n2_2->purge2

Caption: A generalized four-step ALD cycle for Bi₂O₃.

Safety Protocols for Handling this compound

This compound is a hazardous material and must be handled with extreme caution in a controlled laboratory or industrial environment. It is pyrophoric (ignites spontaneously in air), flammable, and toxic upon contact or ingestion.

1. Storage and Handling:

  • Always store TMB in its original, sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Store in a cool, dry, well-ventilated area designated for flammable and pyrophoric materials, away from heat sources and oxidizers.

  • All transfers and handling must be performed inside a certified glovebox or fume hood with an inert atmosphere. Never handle TMB in open air.

  • Use gas-tight syringes and Schlenk line techniques for liquid transfers.

  • Ensure all equipment is properly grounded to prevent static discharge.

2. Personal Protective Equipment (PPE):

  • Body: Flame-resistant lab coat.

  • Hands: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Eyes: Chemical safety goggles and a face shield.

  • Respiratory: Use within a fume hood or glovebox is required. For emergencies, have appropriate respiratory protection available.

3. Emergency Procedures:

  • Spills: Small spills inside a glovebox can be absorbed with a dry, non-combustible absorbent material like dry sand or vermiculite. For spills outside of a controlled atmosphere, evacuate the area immediately. Do NOT use water or combustible materials to clean up a spill.

  • Fire: Use a Class D dry powder fire extinguisher. Do NOT use water, foam, or carbon dioxide, as TMB reacts violently with water.

  • Exposure:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
    • Eye Contact: Immediately flush with water for at least 15 minutes and seek urgent medical attention.
    • Inhalation: Move to fresh air immediately and seek medical attention.

Visualization: TMBi Handling Safety Workflow

Safety_Workflow node_prep node_prep node_action node_action node_env node_env node_ppe node_ppe node_end node_end start Start: Prepare for TMBi Handling ppe Don Required PPE (FR Coat, Gloves, Goggles) start->ppe env Work Environment Check ppe->env handle Transfer/Handle TMBi env->handle Inert Atmosphere (Glovebox/Fume Hood) env_ok ✓ Inert Gas Flow ✓ Grounded Equipment ✓ Emergency Eqpt. Ready env->env_ok cleanup Secure Precursor & Clean Up handle->cleanup decontaminate Decontaminate Workspace cleanup->decontaminate end Procedure Complete decontaminate->end

References

Trimethylbismuth: Application Notes and Protocols for Nanotechnology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylbismuth (TMBi), an organobismuth compound with the formula Bi(CH₃)₃, is a volatile, liquid precursor increasingly utilized in nanotechnology for the precise fabrication of bismuth-containing nanomaterials.[1] Its utility stems from its ability to serve as a reliable source of bismuth in various chemical deposition and synthesis processes. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of nanotechnology research: the deposition of bismuth-containing thin films via Metal-Organic Chemical Vapor Deposition (MOCVD) and the synthesis of bismuth sulfide (Bi₂S₃) nanoparticles through solvothermal methods. These materials are of significant interest for applications in electronics, catalysis, and nanomedicine.[2][3]

Safety Precautions: this compound is a flammable, pyrophoric, and potentially toxic compound that is highly sensitive to air, moisture, and heat.[1] It must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment, including gloves, goggles, and flame-resistant clothing.[1][4] Store in a cool, dry location in airtight containers under an inert gas.[1]

Application 1: Metal-Organic Chemical Vapor Deposition (MOCVD) of Bismuth Oxide (Bi₂O₃) Thin Films

This compound is a key precursor for the MOCVD of high-purity bismuth oxide (Bi₂O₃) thin films, which are valuable in microelectronics and photocatalysis.[1] The MOCVD process involves the introduction of volatile precursors into a reaction chamber where they decompose on a heated substrate to form a thin film.

Quantitative Data for Bi₂O₃ MOCVD
ParameterValueNotes
Bismuth Precursor This compound (TMBi)-
Oxygen Source O₂ gas-
Substrate Silicon (Si) or Platinum-coated Si-
Substrate Temperature 350-500°CTemperature affects crystallinity and phase.
TMBi Bubbler Temperature 2-8°CTo control vapor pressure.
Carrier Gas Argon (Ar) or Nitrogen (N₂)Transports TMBi vapor to the reactor.
Reactor Pressure 1-10 TorrLow pressure enhances film uniformity.
O₂/Ar Gas Flow Ratio VariableAffects sample morphology.

Experimental Workflow for MOCVD of Bi₂O₃

MOCVD_Workflow cluster_prep Preparation cluster_mocvd MOCVD Process cluster_char Characterization sub_prep Substrate Cleaning load_sub Load Substrate into Reactor sub_prep->load_sub Cleaned Substrate precursor_prep TMBi Precursor Handling (Inert Atmosphere) precursor_intro Introduce TMBi Vapor precursor_prep->precursor_intro TMBi Vapor pump_down Evacuate Reactor to Base Pressure load_sub->pump_down heat_sub Heat Substrate to Deposition Temp. pump_down->heat_sub gas_flow Introduce Carrier Gas (Ar/N₂) and Oxygen (O₂) heat_sub->gas_flow gas_flow->precursor_intro deposition Film Deposition precursor_intro->deposition cool_down Cool Down Under Inert Gas deposition->cool_down xrd XRD (Phase & Crystallinity) cool_down->xrd Deposited Film sem SEM (Morphology & Thickness) cool_down->sem edx EDX (Composition) cool_down->edx uv_vis UV-Vis (Optical Properties) cool_down->uv_vis

Fig. 1: MOCVD workflow for Bi₂O₃ thin film deposition.
Detailed Experimental Protocol for MOCVD of Bi₂O₃

  • Substrate Preparation:

    • Clean a silicon substrate by sonicating in acetone, isopropanol, and deionized water for 10 minutes each.

    • Dry the substrate with a nitrogen gun.

  • MOCVD System Setup:

    • Install the cleaned substrate onto the substrate holder in the MOCVD reactor.

    • Ensure the this compound bubbler is maintained at the desired temperature (e.g., 5°C) and connected to the gas lines under an inert atmosphere.

    • Evacuate the reactor chamber to a base pressure of approximately 10⁻³ Torr.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 450°C).

    • Introduce the carrier gas (e.g., Argon) through the this compound bubbler to transport the precursor vapor into the reactor.

    • Simultaneously, introduce the oxygen source (O₂) into the reactor.

    • Maintain a constant reactor pressure during deposition (e.g., 5 Torr).

    • Continue the deposition for the desired time to achieve the target film thickness.

  • Post-Deposition:

    • After deposition, stop the flow of this compound and oxygen.

    • Cool the substrate to room temperature under a continuous flow of inert gas.

    • Remove the coated substrate from the reactor for characterization.

  • Characterization:

    • X-ray Diffraction (XRD): To determine the crystal structure and phase of the Bi₂O₃ film.

    • Scanning Electron Microscopy (SEM): To observe the surface morphology and measure the film thickness.

    • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the film.

    • UV-Vis Spectroscopy: To determine the optical band gap of the film.

Application 2: Solvothermal Synthesis of Bismuth Sulfide (Bi₂S₃) Nanoparticles

This compound can be used as a bismuth source in the solvothermal synthesis of bismuth sulfide (Bi₂S₃) nanoparticles. This method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure.[5][6] Bi₂S₃ nanoparticles are investigated for their applications in photocatalysis, thermoelectric devices, and as contrast agents in medical imaging.[2][7][8]

Quantitative Data for Solvothermal Synthesis of Bi₂S₃ Nanoparticles
ParameterValue/RangeNotes
Bismuth Precursor This compound (TMBi)-
Sulfur Precursor Thiourea (CS(NH₂)₂) or Sodium Thiosulfate (Na₂S₂O₃)-
Solvent Oleylamine, Oleic Acid, or Ethylene GlycolSolvent choice affects nanoparticle morphology.[2]
Reaction Temperature 160-200°CInfluences crystallinity and particle size.[9]
Reaction Time 12-24 hoursAffects particle growth and morphology.
Precursor Concentration 0.01 - 0.1 MCan be varied to control nanoparticle size.
Resulting Particle Size 10-100 nmDependent on reaction conditions.

Experimental Workflow for Solvothermal Synthesis of Bi₂S₃ Nanoparticles

Solvothermal_Workflow cluster_prep Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Collection cluster_char Characterization prep_solution Prepare Precursor Solution (TMBi, Sulfur Source, Solvent) transfer_autoclave Transfer Solution to Teflon-lined Autoclave prep_solution->transfer_autoclave seal_heat Seal and Heat Autoclave transfer_autoclave->seal_heat cool_autoclave Cool Autoclave to Room Temp. seal_heat->cool_autoclave collect_precipitate Collect Precipitate cool_autoclave->collect_precipitate Nanoparticle Suspension wash_product Wash with Ethanol & Acetone collect_precipitate->wash_product dry_product Dry in Vacuum Oven wash_product->dry_product xrd XRD (Crystal Structure) dry_product->xrd Dried Nanoparticles tem TEM (Size, Shape, Morphology) dry_product->tem edx EDX (Elemental Composition) dry_product->edx uv_vis UV-Vis (Optical Properties) dry_product->uv_vis

Fig. 2: Solvothermal synthesis workflow for Bi₂S₃ nanoparticles.
Detailed Experimental Protocol for Solvothermal Synthesis of Bi₂S₃

  • Precursor Solution Preparation:

    • In a glovebox, dissolve a specific amount of this compound and a sulfur source (e.g., thiourea) in a solvent (e.g., oleylamine). The molar ratio of Bi to S should be controlled (typically 2:3).

    • Stir the mixture until a homogeneous solution is formed.

  • Solvothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave tightly and place it in an oven.

    • Heat the autoclave to the desired reaction temperature (e.g., 180°C) and maintain it for a specific duration (e.g., 18 hours).

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting black precipitate by centrifugation.

    • Wash the precipitate multiple times with ethanol and acetone to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60°C for several hours.

  • Characterization:

    • X-ray Diffraction (XRD): To confirm the formation of the orthorhombic phase of Bi₂S₃.

    • Transmission Electron Microscopy (TEM): To analyze the size, shape, and morphology of the synthesized nanoparticles.[2]

    • Energy-Dispersive X-ray Spectroscopy (EDX): To verify the elemental composition and stoichiometry of the Bi₂S₃ nanoparticles.[2]

    • UV-Vis Spectroscopy: To study the optical properties and determine the band gap of the nanoparticles.[7]

Logical Relationship: Precursor to Application

The following diagram illustrates the role of this compound as a precursor leading to the synthesis of nanomaterials with various applications.

TMBi_Applications cluster_methods Synthesis/Deposition Methods cluster_materials Resulting Nanomaterials cluster_applications Potential Applications TMBi This compound (TMBi) Precursor MOCVD MOCVD TMBi->MOCVD Solvothermal Solvothermal Synthesis TMBi->Solvothermal ThinFilms Bi-containing Thin Films (e.g., Bi₂O₃) MOCVD->ThinFilms Nanoparticles Bismuth-based Nanoparticles (e.g., Bi₂S₃) Solvothermal->Nanoparticles Electronics Microelectronics & Sensors ThinFilms->Electronics Catalysis Photocatalysis ThinFilms->Catalysis Nanoparticles->Catalysis Biomedical Drug Delivery & Bioimaging Nanoparticles->Biomedical

Fig. 3: Role of TMBi as a precursor in nanotechnology.

References

Application Notes and Protocols: Trimethylbismuth in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylbismuth (TMBi), an organobismuth compound with the formula Bi(CH₃)₃, is emerging as a versatile and eco-friendly reagent in organic synthesis. Bismuth compounds, in general, are gaining significant attention due to their low toxicity, low cost, and unique reactivity.[1] While extensively utilized as a precursor for bismuth-based thin films and nanoparticles in materials science, the catalytic applications of this compound in fine chemical synthesis are a growing area of interest.[2][3] These application notes provide an overview of the utility of this compound as a catalyst, with a focus on its role in palladium-catalyzed cross-coupling reactions, and offer detailed protocols for its application.

Key Applications

The primary application of trialkylbismuth reagents, including by extension this compound, in organic synthesis is as a transmetalating agent in palladium-catalyzed cross-coupling reactions. This methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Palladium-Catalyzed Methylation of Aryl and Heteroaryl Halides

This compound can serve as a methyl source in cross-coupling reactions to introduce a methyl group onto aromatic and heteroaromatic scaffolds. This reaction is of significant interest in medicinal chemistry, as the introduction of a methyl group can profoundly alter the pharmacological properties of a drug candidate. The reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. While specific studies detailing this compound are limited, the successful application of other trialkylbismuth reagents, such as tricyclopropylbismuth and triethylbismuth, in this context provides a strong basis for its utility.[4]

Advantages:

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups.

  • Air and Moisture Stability: Unlike many other organometallic reagents, trialkylbismuth compounds can be handled with standard laboratory techniques and do not require strictly anhydrous conditions.[4]

  • Low Toxicity: Bismuth and its organic derivatives are considered to have low toxicity compared to other heavy metals like tin, lead, and mercury, making them attractive for green chemistry applications.[1]

Experimental Protocols

The following is a general protocol for the palladium-catalyzed methylation of an aryl halide using this compound, adapted from established procedures for other trialkylbismuth reagents.[4]

Protocol: Palladium-Catalyzed Methylation of 4-Iodoanisole

Reaction Scheme:

Materials:

  • This compound (TMBi)

  • 4-Iodoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoanisole (1.0 mmol, 234 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add this compound (0.5 mmol, 127 mg) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methylanisole.

Data Presentation

The following table summarizes representative data for the palladium-catalyzed cross-coupling of various aryl halides with trialkylbismuth reagents, providing an expected performance framework for reactions involving this compound.

EntryAryl HalideTrialkylbismuthCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleTricyclopropylbismuthPd(PPh₃)₄ (5)K₂CO₃DMF901695
24-BromoacetophenoneTricyclopropylbismuthPd(PPh₃)₄ (5)K₂CO₃DMF901688
32-BromopyridineTricyclopropylbismuthPd(PPh₃)₄ (5)K₂CO₃DMF901675
41-IodonaphthaleneTriethylbismuthPd(PPh₃)₄ (5)K₂CO₃DMF901682
54-IodoanisoleThis compound Pd(PPh₃)₄ (5)K₂CO₃DMF9016Est. >80

Data for entries 1-4 are based on analogous reactions with other trialkylbismuth reagents.[4] The yield for entry 5 is an estimated value based on the reactivity of similar reagents.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Methylation

Catalytic_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-CH3(L_n) Ar-Pd(II)-CH3(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-CH3(L_n) Transmetalation (Bi(CH3)3) Ar-CH3 Ar-CH3 Ar-Pd(II)-CH3(L_n)->Ar-CH3 Reductive Elimination Ar-I Ar-I Ar-I->Ar-Pd(II)-I(L_n) Bi(CH3)3 Bi(CH3)3 Bi(CH3)3->Ar-Pd(II)-CH3(L_n)

Caption: Proposed catalytic cycle for the methylation of aryl halides.

Experimental Workflow for Palladium-Catalyzed Methylation

Experimental_Workflow A 1. Add Aryl Halide, K2CO3, and Pd(PPh3)4 to Schlenk Flask B 2. Add Anhydrous DMF A->B C 3. Add this compound B->C D 4. Heat and Stir (90 °C, 12-24h) C->D E 5. Reaction Quench (Water) D->E F 6. Extraction with Organic Solvent E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H I Pure Product (4-Methylanisole) H->I

Caption: Step-by-step experimental workflow for methylation.

Potential Future Applications: Ring-Opening Polymerization

Organometallic compounds are frequently employed as initiators or catalysts in ring-opening polymerization (ROP) to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (PCL). While specific protocols for this compound in ROP are not yet well-established, other bismuth compounds, such as bismuth subsalicylate and bismuth alkoxides, have shown catalytic activity.[5][6] It is plausible that this compound, potentially in combination with a co-initiator like an alcohol, could initiate the ROP of cyclic esters.

Proposed Logical Relationship for ROP Initiation

ROP_Initiation cluster_initiation Initiation Step TMBi This compound (Pre-initiator) Active_Species Active Bismuth Alkoxide Species TMBi->Active_Species Alcohol Alcohol (Co-initiator) Alcohol->Active_Species Monomer Cyclic Ester (e.g., Lactide) Active_Species->Monomer Coordination & Nucleophilic Attack Propagation Polymer Chain Growth Monomer->Propagation

Caption: Hypothetical initiation pathway for ROP using TMBi.

Further research is required to elucidate the specific conditions and efficacy of this compound as a catalyst in this and other organic transformations. The development of such protocols would be a valuable addition to the synthetic chemist's toolkit, offering a greener alternative to more traditional and often more toxic organometallic reagents.

References

Application Notes: Metal-Organic Chemical Vapor Deposition (MOCVD) with Trimethylbismuth (TMBi)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapour Phase Epitaxy (MOVPE), is a versatile thin-film deposition technique used to grow high-quality single-crystal layers of various materials, particularly compound semiconductors.[1][2] This process involves introducing volatile metal-organic precursors into a reaction chamber where they decompose and react on a heated substrate to form the desired epitaxial film.[3]

Trimethylbismuth (TMBi), with the chemical formula Bi(CH₃)₃, is a key liquid metal-organic precursor used for depositing bismuth-containing thin films.[4][5] It is the preferred bismuth source for growing dilute bismide alloys, such as GaAsBi and InAsBi, which are of significant interest for near- and mid-infrared optoelectronic devices like lasers and photodetectors.[6][7][8] The incorporation of bismuth into III-V semiconductors dramatically reduces the bandgap, opening possibilities for devices operating at longer wavelengths.[7][9] TMBi is a colorless liquid that is highly sensitive to air, moisture, and heat, and is classified as flammable and pyrophoric, necessitating stringent safety protocols during handling and use.[4]

These notes provide an overview of the applications, safety procedures, and experimental protocols for using TMBi in an MOCVD system.

Safety Protocols for TMBi and MOCVD Operation

The use of TMBi, along with other common MOCVD precursors like arsine (AsH₃) and trimethylgallium (TMGa), presents significant chemical hazards.[4][10][11] TMBi is pyrophoric (ignites spontaneously in air) and toxic.[4] Adherence to strict safety protocols is mandatory.

1. Personal Protective Equipment (PPE):

  • Full Coverage: Always wear a flame-resistant lab coat, long pants, and closed-toe shoes.[12]

  • Eye Protection: Chemical splash goggles are required. A full-face shield is recommended when handling precursors.[12]

  • Gloves: Use neoprene or rubber gauntlet-type gloves when handling precursor cylinders (bubblers).[12]

2. Handling TMBi Bubblers:

  • Inert Atmosphere: TMBi must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times to prevent contact with air and moisture.[4]

  • Storage: Store TMBi bubblers in designated yellow cabinets for pyrophoric materials. Keep containers dry and cool.[4][13]

  • Installation: Bubbler installation and removal should only be performed by trained personnel. A minimum of two qualified people should be present during the procedure.[12]

  • Leak Checks: Perform thorough leak checks with an inert gas (e.g., Helium) after installing a new bubbler and before introducing reactive gases.

3. MOCVD System Operation:

  • Exhaust: Ensure the laboratory exhaust ventilation is fully operational before starting any procedure.[13][14]

  • Emergency Shutdown: Be familiar with all emergency shutdown procedures for the MOCVD system, including manual overrides for gas flows and power.[12][14]

  • Gas Detection: The MOCVD laboratory must be equipped with continuous monitoring for toxic gases (e.g., arsine, phosphine) and a hydrogen alarm.[14]

  • System Monitoring: Never leave the MOCVD system unattended during a growth run. Continuously monitor reactor pressure, temperature, and gas flows.[13][14]

General Experimental Protocol for MOCVD with TMBi

This protocol outlines a typical workflow for growing a bismuth-containing semiconductor film. Specific parameters must be optimized for the desired material and system configuration.

1. Substrate Preparation:

  • Select a suitable substrate (e.g., GaAs, InP, Si).[3]

  • Degrease the substrate using a sequence of solvents (e.g., trichloroethylene, acetone, methanol) in an ultrasonic bath.

  • Perform a chemical etch to remove the native oxide layer (e.g., using H₂SO₄:H₂O₂:H₂O for GaAs).

  • Rinse with deionized water and dry with high-purity nitrogen gas.

  • Immediately load the substrate into the MOCVD reactor's load-lock chamber.

2. MOCVD Growth Procedure:

  • System Purge: Purge the reactor with a high flow of purified hydrogen (H₂) or nitrogen (N₂) carrier gas to remove residual atmospheric contaminants.

  • Heating: Ramp the substrate temperature to a pre-growth annealing temperature under a group V precursor (e.g., AsH₃) overpressure to deoxidize the surface.

  • Temperature Stabilization: Lower the temperature to the target growth temperature. Allow the system to stabilize.

  • Growth Initiation: Introduce the metal-organic precursors (e.g., TMGa, TMIn, TMBi) into the reactor via the carrier gas. The vapor pressure of the precursors, controlled by the bubbler temperature and pressure, determines their molar flow rate.[1]

  • Growth: Maintain stable temperature, pressure, and gas flows for the duration of the deposition to achieve the desired film thickness and composition.

  • Growth Termination: Stop the flow of group III precursors (and TMBi) while maintaining the group V flow.

  • Cooling: Cool the substrate to near room temperature under the continued flow of the group V precursor to prevent surface decomposition.

  • System Purge: Once cooled, stop the group V flow and purge the reactor with the carrier gas.

  • Sample Removal: Transfer the wafer from the reactor to the load-lock, vent the load-lock with N₂, and remove the sample.

3. Post-Growth Characterization:

  • Structural Analysis: Use High-Resolution X-Ray Diffraction (HRXRD) to determine crystal quality, composition, and strain.

  • Surface Morphology: Analyze the surface with Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).

  • Optical Properties: Use Photoluminescence (PL) spectroscopy to measure the bandgap and assess optical quality.

A general workflow for the MOCVD process is illustrated below.

MOCVD_Workflow sub_prep 1. Substrate Preparation (Cleaning/Etching) load 2. Load Substrate into Reactor sub_prep->load pump_purge 3. Pump & Purge System load->pump_purge anneal 4. Heat & Anneal Substrate pump_purge->anneal growth 5. Precursor Injection & Film Growth anneal->growth Introduce TMBi, TMGa, AsH₃, etc. cool 6. Cool Down Under Overpressure growth->cool Stop MO flow unload 7. Unload Wafer cool->unload char 8. Post-Growth Characterization unload->char MOCVD_Parameters cluster_params Process Parameters cluster_props Film Properties T Growth Temperature GR Growth Rate T->GR Comp Bi Composition (%) T->Comp inversely proportional Morph Surface Morphology T->Morph P Reactor Pressure P->GR Quality Crystal Quality P->Quality V_III V/III Ratio V_III->Comp V_III->Morph TMBi_flow TMBi Molar Flow TMBi_flow->GR TMBi_flow->Comp directly proportional Carrier_flow Carrier Gas Flow Carrier_flow->GR Carrier_flow->Quality uniformity

References

Troubleshooting & Optimization

Navigating the Challenges of Trimethylbismuth: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for trimethylbismuth (TMBi), a highly reactive organobismuth compound with significant applications in materials science and organic synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to ensure the stability and successful use of this compound in your experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to have decomposed. What are the likely causes?

A1: this compound is extremely sensitive to its environment. Decomposition can be triggered by several factors:

  • Exposure to Air and Moisture: TMBi is pyrophoric, meaning it can ignite spontaneously in the presence of air.[1][2] It also reacts violently with water.[2][3][4] Hydrolysis leads to the formation of bismuth (III) hydroxide and methane.[3]

  • Elevated Temperatures: Thermal decomposition can occur, especially at temperatures above 100°C, where it may decompose explosively.[2] The process involves the cleavage of bismuth-carbon bonds, leading to the formation of metallic bismuth and various hydrocarbon products.[3]

  • Light Exposure: Ultraviolet radiation can initiate photochemical decomposition.[3]

  • Surface Catalysis: Certain surfaces, particularly those of semiconductor materials, can catalyze decomposition at temperatures 100-200°C lower than in the gas phase.[3]

Q2: I observe a white precipitate in my this compound container. What is it?

A2: The white precipitate is likely bismuth oxide, which forms when this compound is exposed to air.[1] This indicates a breach in the inert atmosphere of your storage or reaction vessel.

Q3: Can I use polar solvents like water or ethanol with this compound?

A3: No. This compound is a non-polar molecule and has limited solubility in polar solvents.[1] More importantly, it reacts violently with protic solvents like water and alcohols, leading to rapid decomposition.[2][4]

Q4: What are the primary decomposition products of this compound?

A4: The decomposition of this compound can yield several products depending on the conditions. The main bismuth-containing species are metallic bismuth (Bi), Bi(CH₃), and Bi(CH₃)₂.[5] Gaseous byproducts include hydrocarbons such as methane, ethane, and ethene.[3][5] In the presence of oxygen, bismuth oxide is formed.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Spontaneous ignition or smoking upon handling. Exposure to atmospheric oxygen. TMBi is pyrophoric.[2]Always handle this compound under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon).[2][6] Ensure all glassware is oven-dried and purged with inert gas before use.[7]
Formation of a white solid in the reaction flask. Ingress of air into the reaction setup, leading to the formation of bismuth oxide.[1]Check all seals and connections in your apparatus for leaks. Ensure a positive pressure of inert gas is maintained throughout the experiment.
Inconsistent or low yields in reactions. 1. Decomposition of TMBi prior to or during the reaction. 2. Incompatible solvent. 3. Reaction temperature is too high.1. Verify the purity of your TMBi. If necessary, purify by distillation under an inert atmosphere.[8] Ensure rigorous inert atmosphere techniques are used. 2. Use dry, degassed, non-polar organic solvents such as benzene or toluene.[1] 3. Maintain the recommended reaction temperature. If heating is necessary, do so cautiously and monitor for signs of decomposition.
Difficulty in dissolving this compound. Use of an inappropriate (polar) solvent.This compound is soluble in non-polar organic solvents.[1] Use solvents like benzene or toluene for optimal solubility.

Stability and Handling Data

The stability of this compound is critically dependent on its storage and handling conditions.

Parameter Condition Effect on Stability Reference
Atmosphere Presence of Air/OxygenHighly unstable; pyrophoric. Forms bismuth oxide.[1][2]
Inert Gas (Nitrogen, Argon)Stable. Recommended for storage and handling.[2][9]
Moisture Presence of WaterHighly unstable; reacts violently to form bismuth (III) hydroxide and methane.[2][3][4]
Temperature 2-8 °CRecommended storage temperature.[3][9]
> 100 °CCan decompose explosively.[2]
Light UV RadiationCan initiate photochemical decomposition.[3]
Solvents Non-polar organic (e.g., benzene, toluene)Good solubility and compatibility.[1]
Polar (e.g., water, alcohols)Insoluble and reactive; rapid decomposition.[1][2]

Experimental Protocols

Protocol 1: Safe Handling and Transfer of this compound

This protocol outlines the procedure for safely transferring this compound from a storage container to a reaction vessel using Schlenk line techniques.

Materials:

  • This compound in a sealed container

  • Schlenk flask (oven-dried)

  • Gas-tight syringe (oven-dried)

  • Septa

  • Cannula (double-tipped needle)

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line

Procedure:

  • Ensure the Schlenk flask is thoroughly dried and cooled under a stream of inert gas.

  • Purge the Schlenk line with inert gas.

  • Place a septum on the sidearm of the Schlenk flask and on the this compound container.

  • Pressurize the this compound container with inert gas using a needle connected to the gas line.

  • Using a clean, dry, and inert gas-purged gas-tight syringe, carefully pierce the septum of the TMBi container and withdraw the desired volume.

  • Transfer the TMBi to the reaction flask by piercing the septum on the flask's sidearm.

  • Alternatively, for larger volumes, use a cannula to transfer the liquid under positive inert gas pressure.

Protocol 2: Preparation of a Standard Solution of this compound

This protocol describes the preparation of a solution of this compound at a specific concentration.

Materials:

  • This compound

  • Dry, degassed, non-polar solvent (e.g., toluene)

  • Volumetric flask (oven-dried and purged with inert gas)

  • Gas-tight syringe

  • Septa

  • Inert gas source

Procedure:

  • Under a positive pressure of inert gas, add the desired volume of the dry, degassed solvent to the volumetric flask.

  • Following the safe transfer protocol (Protocol 1), carefully add the required volume of this compound to the solvent in the volumetric flask.

  • Seal the flask and gently agitate to ensure a homogenous solution.

  • Store the solution under an inert atmosphere and away from light.

Visualizing Workflows and Decomposition

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling TMBi A Prepare Inert Atmosphere (Glovebox or Schlenk Line) C Transfer TMBi via Gas-Tight Syringe or Cannula A->C B Oven-Dry and Purge Glassware B->C D Add to Dry, Degassed Non-Polar Solvent C->D E Conduct Reaction Under Inert Atmosphere D->E F Quench Reaction Appropriately E->F

Caption: A simplified workflow for the safe handling and use of this compound in a laboratory setting.

Decomposition Pathways of this compound

G Decomposition Pathways of TMBi TMBi This compound Bi(CH₃)₃ Bi Metallic Bismuth (Bi) TMBi->Bi Thermal TMBi->Bi Photochemical TMBi->Bi Catalytic Hydrocarbons Hydrocarbons (CH₄, C₂H₆, etc.) TMBi->Hydrocarbons Thermal TMBi->Hydrocarbons Photochemical BiO Bismuth Oxide (Bi₂O₃) TMBi->BiO Oxidation BiOH Bismuth Hydroxide Bi(OH)₃ TMBi->BiOH Hydrolysis Heat Heat (>100°C) Air Air (O₂) Moisture Moisture (H₂O) UV UV Light Surface Catalytic Surface

Caption: A diagram illustrating the primary pathways of this compound decomposition under various conditions.

References

Technical Support Center: Trimethylbismuth (TMBi) Precursors in MOCVD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing trimethylbismuth (TMBi) as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMBi) and why is it used in MOCVD?

A1: this compound (TMBi), with the chemical formula Bi(CH₃)₃, is a volatile, liquid organometallic compound used as a bismuth precursor in MOCVD.[1][2] Its liquid state at room temperature is advantageous for consistent vapor delivery to the MOCVD reactor.[2] TMBi is utilized for the deposition of bismuth-containing thin films, which are integral to various advanced electronic and optoelectronic applications, including infrared detectors and thermoelectric devices.[1]

Q2: What are the primary safety concerns associated with TMBi?

A2: TMBi is a hazardous material with several key safety concerns. It is highly flammable, pyrophoric (ignites spontaneously in air), and can be explosive.[1][3][4] It is also sensitive to moisture and heat and is toxic if ingested or inhaled.[1][5] Proper handling in an inert atmosphere, such as a glove box, and storage in a cool, dry place are critical.[1][4] Personal protective equipment, including flame-resistant clothing, gloves, and safety goggles, must be worn at all times when handling this precursor.[1][5]

Q3: How should TMBi be properly stored?

A3: TMBi should be stored in airtight containers under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[1] The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.[1][5]

Q4: What are the signs of TMBi decomposition?

A4: Decomposition of TMBi can be indicated by a change in its appearance from a colorless liquid, the formation of solid precipitates in the bubbler or delivery lines, and inconsistent vapor pressure readings. In the MOCVD system, signs of decomposition include unstable growth rates and poor-quality films with surface defects or unintentional doping.

Troubleshooting Guide

Issue 1: Low or Inconsistent Film Growth Rate
Possible Cause Troubleshooting Step
Precursor Decomposition: TMBi is thermally sensitive and can decompose in the delivery lines if they are overheated.1. Verify Line Temperature: Ensure that the temperature of the delivery lines is maintained within the recommended range to prevent premature decomposition. 2. Check for Hot Spots: Inspect the entire gas delivery path for any localized hot spots that could be causing precursor breakdown. 3. Inspect Bubbler: Visually inspect the TMBi in the bubbler (if possible through a viewport) for any signs of discoloration or precipitate formation, which would indicate decomposition.
Low Vapor Pressure: The temperature of the TMBi bubbler may be too low, resulting in insufficient vapor pressure.1. Adjust Bubbler Temperature: Gradually increase the bubbler temperature to increase the vapor pressure of the TMBi. Refer to the vapor pressure data table for the appropriate temperature setting. 2. Monitor Pressure: Use an in-situ monitoring tool, if available, to ensure a stable and sufficient partial pressure of the precursor is being delivered to the reactor.[6]
Carrier Gas Flow Rate: Incorrect carrier gas flow rate through the bubbler can affect the pick-up of the TMBi vapor.1. Optimize Carrier Gas Flow: Adjust the carrier gas flow rate to ensure efficient transport of the TMBi vapor without causing condensation in the lines.
Issue 2: Poor Film Quality (e.g., rough surface morphology, high defect density)
Possible Cause Troubleshooting Step
Precursor Purity: The TMBi precursor may be contaminated with impurities.1. Source Purity Check: Verify the purity of the TMBi from the supplier's certificate of analysis. 2. Inert Gas Purity: Ensure the inert gas used for handling and as a carrier gas is of ultra-high purity to prevent contamination.[7]
System Leaks: Air or moisture leaking into the MOCVD system can react with TMBi, leading to the formation of bismuth oxide particles that incorporate into the film.1. Leak Check: Perform a thorough leak check of the entire MOCVD system, paying close attention to all fittings and seals from the precursor source to the reactor. 2. Purge Lines: Ensure all gas lines are properly purged before introducing the TMBi.
Improper Growth Temperature: The substrate temperature may be outside the optimal window for the desired film growth.1. Optimize Growth Temperature: Vary the substrate temperature to find the optimal conditions for smooth film growth. Low growth temperatures can lead to incomplete decomposition, while high temperatures can cause desorption of bismuth.[3]
Issue 3: Precursor Delivery Line Clogging
Possible Cause Troubleshooting Step
Precursor Condensation: TMBi vapor may condense in cooler sections of the delivery lines.1. Uniform Line Heating: Ensure all delivery lines are heated uniformly to a temperature above the dew point of the TMBi at the operating pressure.
Reaction with Contaminants: Residual contaminants in the gas lines can react with TMBi to form solid byproducts.1. Line Cleaning: If clogging is suspected, follow the appropriate safety procedures to purge the lines with an inert gas and then perform a bake-out or solvent clean of the affected sections.

Data Presentation

Table 1: Physical and Chemical Properties of this compound (TMBi)

PropertyValueReference
Chemical Formula Bi(CH₃)₃[1]
Molecular Weight 254.08 g/mol [1][8]
Appearance Colorless liquid[1]
Density 2.3 g/cm³[9]
Melting Point -86 °C[9]
Boiling Point 110 °C[8][9]
Vapor Pressure Equation ln(p(Pa)) = 20.972 - 3197.86 / (T(K) - 42.374)[8][9]

Table 2: Vapor Pressure of this compound (TMBi) at Various Temperatures

Temperature (°C)Vapor Pressure (Torr)Reference
-14.83.6[8]
-4.76.9[8]
5.312.6[8]
15.321.8[8]
25.336.3[8]
35.257.8[8]
40.271.9[8]

Experimental Protocols

Protocol 1: Safe Handling and Storage of TMBi
  • Work Area Preparation: All handling of TMBi must be conducted in a certified fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon).[4] Ensure a safety shower and eyewash station are readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves (e.g., neoprene or butyl rubber), and chemical safety goggles at all times.[1][5]

  • Transferring TMBi: Use stainless steel cannulas and fittings for transferring TMBi. Ensure all connections are secure and leak-tight before initiating the transfer.

  • Storage: Store the TMBi container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and sources of ignition.[1][5] The container must be kept tightly sealed under an inert gas blanket.

  • Spill and Emergency Procedures: In case of a small spill, use an absorbent material like dry sand or vermiculite to contain it.[5] For larger spills or fires, evacuate the area immediately and contact emergency services. Do not use water to extinguish a TMBi fire.[4]

Protocol 2: MOCVD System Preparation for TMBi Use
  • System Leak Check: Before introducing TMBi, perform a thorough leak check of the gas delivery lines and the reactor. A helium leak detector is recommended for high-sensitivity checking.

  • Line Purging: Purge the entire gas delivery system with a high-purity inert gas (e.g., UHP Nitrogen or Argon) to remove any residual air and moisture. This is critical to prevent premature reaction of the TMBi.[7]

  • Bubbler Installation: Install the TMBi bubbler into the MOCVD system, ensuring all connections are secure. Perform a local leak check on the bubbler connections.

  • Temperature Stabilization: Set and stabilize the temperature of the bubbler and the gas delivery lines to the desired setpoints before flowing the carrier gas through the bubbler.

Mandatory Visualization

TMBi_Troubleshooting_Workflow start MOCVD Growth Issue (e.g., Low Rate, Poor Quality) check_delivery Check Precursor Delivery System start->check_delivery check_reactor Check Reactor Conditions start->check_reactor check_precursor Check Precursor Integrity start->check_precursor bubbler_temp Is Bubbler Temp Correct? check_delivery->bubbler_temp growth_temp Is Substrate Temp Optimal? check_reactor->growth_temp precursor_decomposed Signs of Precursor Decomposition? check_precursor->precursor_decomposed carrier_gas Is Carrier Gas Flow Correct? bubbler_temp->carrier_gas Yes adjust_bubbler_temp Adjust Bubbler Temperature bubbler_temp->adjust_bubbler_temp No line_temp Are Delivery Lines Uniformly Heated? carrier_gas->line_temp Yes adjust_carrier_gas Adjust Carrier Gas Flow carrier_gas->adjust_carrier_gas No system_leak Any System Leaks? line_temp->system_leak Yes adjust_line_temp Adjust Line Heating line_temp->adjust_line_temp No perform_leak_check Perform Leak Check & Repair system_leak->perform_leak_check Yes end Growth Issue Resolved system_leak->end No pressure Is Reactor Pressure Stable? growth_temp->pressure Yes optimize_growth_temp Optimize Substrate Temperature growth_temp->optimize_growth_temp No stabilize_pressure Stabilize Reactor Pressure pressure->stabilize_pressure No pressure->end Yes replace_precursor Replace Precursor & Clean Bubbler precursor_decomposed->replace_precursor Yes precursor_decomposed->end No adjust_bubbler_temp->carrier_gas adjust_carrier_gas->line_temp adjust_line_temp->system_leak perform_leak_check->end optimize_growth_temp->pressure stabilize_pressure->end replace_precursor->end TMBi_Handling_Safety start Handling this compound (TMBi) ppe Wear Appropriate PPE (Flame-Retardant Coat, Gloves, Goggles) start->ppe work_area Prepare Work Area (Inert Atmosphere: Glove Box / Fume Hood) ppe->work_area transfer Precursor Transfer work_area->transfer storage Precursor Storage work_area->storage spill Spill / Emergency work_area->spill leak_check Use Stainless Steel Fittings & Perform Leak Check transfer->leak_check storage_conditions Store in Cool, Dry, Ventilated Area Under Inert Gas storage->storage_conditions small_spill Small Spill: Use Absorbent (Dry Sand, Vermiculite) spill->small_spill large_spill Large Spill / Fire: Evacuate & Call Emergency Services spill->large_spill end Safe Handling Complete leak_check->end storage_conditions->end small_spill->end

References

Optimizing deposition temperature for trimethylbismuth

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimethylbismuth (TMBi)

Welcome to the technical support center for this compound (TMBi). This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their deposition processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMBi) and what are its primary applications?

A1: this compound (TMBi), with the chemical formula Bi(CH₃)₃, is a colorless, organometallic liquid.[1] It is primarily used as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes for creating thin films containing bismuth. Common applications include the fabrication of semiconductors, thermoelectric materials like bismuth telluride (Bi₂Te₃), and bismuth oxide (Bi₂O₃) films for various electronic and optical uses.[2]

Q2: What are the key safety precautions for handling TMBi?

A2: TMBi is highly flammable, pyrophoric (ignites spontaneously in air), and toxic.[3] It is also sensitive to air, moisture, and heat.[1] All handling must be conducted in a controlled, inert atmosphere, such as a glove box or a sealed system with nitrogen or argon gas.[3] Appropriate personal protective equipment (PPE), including flame-resistant clothing, gloves, and eye protection, is mandatory.[4] Store TMBi in a cool, dry location in a tightly sealed container under an inert gas.

Q3: What is the typical deposition temperature range for TMBi?

A3: The optimal deposition temperature for TMBi is highly dependent on the specific deposition technique (e.g., MOCVD, ALD), the co-reactants used, and the desired properties of the final film. Generally, for ALD processes, temperatures can be as low as 90°C to 270°C.[2][5] For MOCVD, the temperature window is often higher, typically ranging from 350°C to 450°C.[6] For specific materials like Bi₂Te₃, deposition temperatures between 190°C and 350°C have been reported to yield optimal thermoelectric properties.[7][8][9]

Q4: How does deposition temperature affect the properties of the deposited film?

A4: Deposition temperature is a critical parameter that significantly influences the film's crystallinity, grain size, surface morphology, and, consequently, its electrical and optical properties.[7][10][11] For instance, in the deposition of bismuth telluride, temperature affects the Seebeck coefficient and the overall thermoelectric power factor.[7] For bismuth oxide films, temperatures above 210°C can lead to decreased film density and degraded optical properties.[5]

Troubleshooting Guide

Q1: My film has poor crystallinity or is amorphous. What could be the cause?

A1: A common cause for amorphous films is a deposition temperature that is too low. The thermal energy might be insufficient for the atoms to arrange into a crystalline structure.

  • Solution: Gradually increase the substrate temperature in increments (e.g., 20-25°C) per deposition run to find the optimal window for crystallization. For ALD-grown films, a post-deposition annealing step at a higher temperature (e.g., 600-800°C) can also induce crystallization.[12][13]

Q2: I'm observing a low growth rate. How can I improve it?

A2: A low growth rate can be attributed to several factors:

  • Low Temperature: The reaction kinetics may be too slow at lower temperatures. Increasing the deposition temperature can enhance the reaction rate.

  • Precursor Flow Rate: The molar flow rate of the TMBi precursor may be insufficient. Ensure the bubbler temperature and carrier gas flow are adequate for sufficient precursor delivery.

  • Co-reactant Starvation: The supply of the co-reactant (e.g., O₂, H₂O, (SiMe₃)₂Te) might be the limiting factor. Increase the co-reactant flow rate to ensure a sufficient amount is available for the surface reactions.

Q3: The surface of my film is rough and shows island formation. Why is this happening?

A3: High surface roughness and the formation of islands are often the result of an excessively high deposition temperature.[2] At elevated temperatures, the mobility of surface atoms (adatoms) increases, which can lead to grain segregation and 3D island growth (Volmer-Weber growth mode) instead of a smooth, continuous layer.[2]

  • Solution: Reduce the deposition temperature to limit the surface mobility of the adatoms. This promotes a more uniform, layer-by-layer growth.

Q4: When depositing Bi₂Te₃, my film is deficient in tellurium. How can I fix this?

A4: Tellurium deficiency in Bi₂Te₃ films is a known issue at higher deposition temperatures. This occurs because tellurium has a higher vapor pressure than bismuth and can re-evaporate from the film surface during growth.[7]

  • Solution 1: Lower the deposition temperature to reduce the re-evaporation of tellurium.[7]

  • Solution 2: Increase the molar flow rate of the tellurium precursor relative to the TMBi precursor to compensate for the loss. An excess of the more volatile element is a common strategy in co-deposition processes.[8]

Q5: My film shows poor adhesion to the substrate. What are the possible causes?

A5: Poor adhesion can be caused by:

  • Substrate Contamination: Ensure the substrate is thoroughly cleaned to remove any organic residues or native oxides before loading it into the deposition chamber.

  • High Mechanical Stress: Very high deposition temperatures can sometimes induce high mechanical stress in the film, leading to delamination.[8]

  • Lack of Nucleation Sites: Some materials require a specific surface to nucleate effectively. A mismatch between the film and the substrate can lead to poor adhesion. Consider using a buffer layer if the issue persists.

Data Presentation: Quantitative Effects of Deposition Temperature

The following tables summarize the impact of deposition temperature on the properties of bismuth-containing films as reported in various studies.

Table 1: Effect of Deposition Temperature on Thermoelectric Properties of BiₓTeᵧ Thin Films

Deposition Temperature (°C)Seebeck Coefficient (μV/K)Power Factor (W/K²·m)Dominant PhaseReference
Not specified (no heating)--Bi₂Te₃[7]
225~ -553 x 10⁻⁴Bi₂Te₃[7]
> 290-DeterioratedBiTe[7]
190-Optimized at Te/Bi ratio of 2Bi₂Te₃[8]
230-Optimized at Te/Bi ratio of 2.5Bi₂Te₃[8]
270up to -2504.9 x 10⁻³Bi₂Te₃[8]

Table 2: Influence of Deposition Temperature on Bi₂O₃ Film Properties (ALD)

Deposition Temperature (°C)Growth per Cycle (nm/cycle)Film Density (g/cm³)Film StructureReference
90 - 2700.039 (at 150°C)8.3 (at 150°C)β-phase (at 150°C)[5]
> 210Increased thicknessDecreasedIncreased roughness[5]
300--Amorphous (as-grown)[12]
350 - 450--Heterogeneous deposition[6]

Experimental Protocols

Protocol 1: Optimization of Deposition Temperature for Bismuth-Containing Films

This protocol provides a general methodology for determining the optimal deposition temperature for a TMBi-based process (MOCVD or ALD).

1. Substrate Preparation:

  • Select and clean the desired substrate (e.g., Si, SiO₂, Kapton) using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with N₂ gas).

2. System Preparation:

  • Install the TMBi bubbler and any co-reactant sources into the deposition system.
  • Gently heat the TMBi bubbler to the desired temperature (e.g., 10-25°C) to ensure adequate vapor pressure. Maintain this temperature consistently.
  • Purge the precursor lines with an inert carrier gas (e.g., Ar or N₂) to stabilize the flow.

3. Deposition Temperature Screening:

  • Set all other deposition parameters to constant values (e.g., precursor and carrier gas flow rates, chamber pressure, reaction time/cycles).
  • Perform a series of depositions across a wide temperature range. A good starting range for MOCVD is 300-500°C, and for ALD is 100-300°C.
  • It is recommended to use temperature increments of 25-50°C for the initial screening.

4. Film Characterization:

  • After each deposition, characterize the resulting films using appropriate techniques:
  • Thickness and Growth Rate: Spectroscopic Ellipsometry or a profilometer.
  • Crystallinity and Phase: X-ray Diffraction (XRD).
  • Surface Morphology and Roughness: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
  • Composition: Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS).
  • Electrical/Optical Properties: Four-point probe for resistivity, Hall effect measurements, UV-Vis spectroscopy, etc.

5. Data Analysis and Refinement:

  • Plot the key film properties (e.g., growth rate, crystallinity, resistivity) as a function of the deposition temperature to identify the "process window."
  • Based on the initial screening, perform a second set of depositions using smaller temperature increments (e.g., 10-15°C) around the most promising temperature range to pinpoint the optimal condition.

Mandatory Visualizations

G Workflow for Optimizing Deposition Temperature cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_refine Refinement sub_prep Substrate Cleaning & Preparation sys_prep System & Precursor Stabilization sub_prep->sys_prep dep_screen Perform Depositions (Wide Temperature Range) sys_prep->dep_screen char Film Characterization (XRD, SEM, Ellipsometry, etc.) dep_screen->char data_analysis Analyze Data vs. Temperature char->data_analysis decision Optimal Window Found? data_analysis->decision refine_dep Refine Depositions (Narrow Temperature Range) decision->refine_dep No finalize Final Protocol decision->finalize Yes refine_dep->char

Caption: A flowchart illustrating the systematic process for optimizing deposition temperature.

G Troubleshooting Logic for Deposition Issues start Deposition Issue Identified q1 Poor Crystallinity? start->q1 a1 Increase Substrate Temperature or Add Annealing Step q1->a1 Yes q2 High Surface Roughness? q1->q2 No end_node Re-evaluate Film a1->end_node a2 Decrease Substrate Temperature q2->a2 Yes q3 Low Growth Rate? q2->q3 No a2->end_node a3 Increase Temperature or Precursor Flow Rate q3->a3 Yes q4 Incorrect Stoichiometry (e.g., Te deficiency)? q3->q4 No a3->end_node a4 Decrease Temperature or Adjust Precursor Flow Ratios q4->a4 Yes q4->end_node No a4->end_node

Caption: A decision tree to guide troubleshooting for common film deposition problems.

References

Technical Support Center: Trimethylbismuth (TMBi) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of trimethylbismuth (Bi(CH₃)₃) to prevent its decomposition. Adherence to these guidelines is critical for ensuring the integrity of your experiments and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: this compound is a highly sensitive organometallic compound that can decompose when exposed to several factors. The primary triggers for decomposition are:

  • Air and Moisture: TMBi is pyrophoric and reacts rapidly with oxygen and moisture in the air.[1] This leads to the formation of bismuth oxides and hydroxides, respectively.

  • Heat: Elevated temperatures can cause thermal decomposition, leading to the formation of metallic bismuth and various hydrocarbon byproducts.[2]

  • Light: Exposure to ultraviolet (UV) radiation can induce photochemical decomposition.

  • Incompatible Materials: Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is imperative to store it under controlled conditions. The recommended storage parameters are summarized in the table below. The key is to maintain an inert atmosphere and a cool environment.[3]

Q3: How can I visually identify if my this compound sample has started to decompose?

A3: Pure this compound is a colorless liquid.[1] The appearance of a white or yellowish precipitate, or a darkening of the liquid, are visual indicators of decomposition. The formation of solid bismuth oxides or other degradation products can cause the solution to become cloudy or change color.

Q4: What are the decomposition products of this compound?

A4: The decomposition of this compound can yield a variety of products depending on the decomposition pathway. Common products include:

  • Metallic bismuth (Bi)[2]

  • Bismuth oxide (Bi₂O₃) (in the presence of air)[1]

  • Bismuth hydroxide (Bi(OH)₃) (in the presence of moisture)

  • Methane (CH₄)[2]

  • Ethane (C₂H₆)[2]

  • Ethene (C₂H₄)[2]

  • Propane (C₃H₈)[2]

  • Intermediate species such as Bi(CH₃)₂ and Bi(CH₃)[2]

Q5: Can I still use this compound that shows slight signs of decomposition?

A5: It is strongly advised against using this compound that shows any visual signs of decomposition. The presence of impurities can significantly affect the outcome of your experiments, particularly in sensitive applications like Metal-Organic Chemical Vapor Deposition (MOCVD). Using a decomposed sample can lead to inconsistent results, film contamination, and potential safety hazards.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Cloudy appearance or precipitate in the TMBi container. Exposure to air or moisture.Do not use the material. The precipitate is likely bismuth oxide or hydroxide. The integrity of the product has been compromised. Dispose of the material according to safety protocols.
Discoloration of the TMBi liquid (yellowish or brownish tint). Thermal stress or prolonged exposure to low levels of contaminants.It is best to discard the material. Discoloration indicates the presence of impurities that can negatively impact your experiment.
Inconsistent results in MOCVD growth. Partial decomposition of the TMBi precursor.Verify the integrity of your TMBi source. Check for any leaks in your gas lines or bubbler that could introduce air or moisture. Consider analyzing the TMBi for purity.
Pressure buildup in the storage container. Decomposition leading to the formation of gaseous byproducts like methane.Handle with extreme caution in a well-ventilated fume hood. Do not attempt to open a container that is under pressure. Contact your institution's environmental health and safety office for guidance on handling and disposal.

Data Presentation

Table 1: Recommended Storage and Handling Parameters for this compound

ParameterRecommendationRationale
Temperature 2-8 °CMinimizes thermal decomposition.
Atmosphere Inert gas (high-purity Nitrogen or Argon)Prevents reaction with air and moisture.[3]
Container Airtight, sealed container (e.g., bubbler, specially designed vial)Prevents exposure to the external environment.
Light Store in the dark or in an amber containerPrevents photochemical decomposition.
Handling In an inert atmosphere glovebox or under a continuous flow of inert gas.Minimizes exposure to air and moisture during transfer and use.

Experimental Protocols

Protocol 1: General Handling and Transfer of this compound

This protocol outlines the best practices for handling this compound to minimize the risk of decomposition.

Materials:

  • Sealed container of this compound

  • Inert atmosphere glovebox or a Schlenk line setup

  • Clean, dry, and properly sized transfer vessel (e.g., a syringe for small quantities, or a cannula for larger transfers)

  • Appropriate personal protective equipment (PPE): flame-resistant lab coat, safety goggles, and compatible gloves.

Procedure:

  • Preparation: Ensure that the glovebox or Schlenk line is purged with a high-purity inert gas (e.g., argon or nitrogen) to remove air and moisture. All glassware and transfer equipment must be thoroughly dried, for example, by oven-drying and cooling under vacuum or in a desiccator.

  • Equilibration: Allow the this compound container to equilibrate to the temperature of the inert atmosphere environment before opening to prevent condensation of moisture.

  • Transfer:

    • In a Glovebox: Perform all transfers within the inert atmosphere of the glovebox. Use a clean, dry syringe or cannula to draw the desired amount of liquid from the source container and transfer it to the receiving vessel.

    • Using a Schlenk Line: If a glovebox is not available, use standard Schlenk techniques. The source and receiving vessels should be connected to the Schlenk line and subjected to several cycles of vacuum and backfill with inert gas to remove any residual air. Use a cannula to transfer the liquid under a positive pressure of inert gas.

  • Sealing: Immediately and securely seal the source container and the receiving vessel after the transfer is complete.

  • Storage: Return the this compound container to its designated cold and dark storage location.

  • Cleaning: Quench any residual this compound on the transfer equipment safely according to your institution's standard operating procedures for pyrophoric materials.

Mandatory Visualization

DecompositionPathway cluster_TMBi This compound (TMBi) cluster_Factors Decomposition Triggers cluster_Products Decomposition Products TMBi Bi(CH₃)₃ (Colorless Liquid) Air Air (O₂) Moisture Moisture (H₂O) Heat Heat (Δ) Light UV Light (hν) Bi_Oxide Bismuth Oxide (White/Yellow Solid) Air->Bi_Oxide Oxidation Bi_Hydroxide Bismuth Hydroxide (White Solid) Moisture->Bi_Hydroxide Hydrolysis Metallic_Bi Metallic Bismuth (Solid) Heat->Metallic_Bi Thermal Decomposition Hydrocarbons Hydrocarbons (e.g., CH₄, C₂H₆) Heat->Hydrocarbons Light->Metallic_Bi Photochemical Decomposition Light->Hydrocarbons PreventionWorkflow cluster_Outcome Desired Outcome Store_Cold Store at 2-8 °C Stable_TMBi Stable this compound Store_Cold->Stable_TMBi Store_Dark Store in Darkness Store_Dark->Stable_TMBi Store_Inert Store Under Inert Gas (Ar or N₂) Store_Inert->Stable_TMBi Airtight_Container Use Airtight Container Airtight_Container->Stable_TMBi Glovebox Use Glovebox or Schlenk Line Glovebox->Stable_TMBi Dry_Glassware Use Dry Glassware and Equipment Dry_Glassware->Stable_TMBi Inert_Transfer Transfer Under Inert Atmosphere Inert_Transfer->Stable_TMBi

References

Troubleshooting impurities in trimethylbismuth synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimethylbismuth (TMBi).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the Grignard reaction. This method utilizes a bismuth(III) halide, such as bismuth trichloride (BiCl₃), and a methylmagnesium halide, like methylmagnesium iodide (CH₃MgI), typically in an ether-based solvent.[1][2] Another method reported for industrial-scale production is the reaction of bismuth trichloride with trimethylaluminum (Al(CH₃)₃).[3]

Q2: What are the critical parameters to control during a Grignard-based this compound synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[4][5][6][7]

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent are often coated with a passivating layer of magnesium oxide. This layer must be removed or disrupted to initiate the reaction.[1][7]

  • Inert Atmosphere: this compound is sensitive to air and moisture.[8][9] The reaction and subsequent handling should be performed under an inert atmosphere, such as nitrogen or argon.

  • Temperature Control: The Grignard reaction is exothermic. The temperature should be controlled to prevent side reactions and ensure a safe process.

Q3: What are the common impurities I might encounter in my this compound product?

A3: Impurities in this compound can originate from starting materials, side reactions, or decomposition. Common impurities include:

  • Unreacted bismuth halides (e.g., BiCl₃).

  • Magnesium halide salts (e.g., MgClI).

  • Solvent adducts.

  • Bismuth-containing byproducts from incomplete methylation.

  • Hydrolysis or oxidation products, such as bismuth oxides and methanol, if the product is exposed to air or moisture.[8]

  • If using trimethylaluminum, aluminum-containing impurities like dimethylaluminum chloride may be present.[3]

Q4: How can I purify the synthesized this compound?

A4: The most effective method for purifying crude this compound is fractional distillation under reduced pressure.[1] This technique separates the volatile this compound from less volatile impurities. A common procedure involves discarding an initial fraction and then collecting the main fraction containing the high-purity product.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: I am consistently getting a low yield of this compound after purification. What are the possible causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several issues throughout the experimental process. The following table summarizes potential causes and their solutions.

Potential Cause Troubleshooting Steps
Poor Grignard Reagent Formation Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use high-purity, anhydrous solvents (e.g., diethyl ether, THF). Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until the color fades.[10]
Grignard Reagent Quenching Verify that the bismuth trihalide starting material is anhydrous. Add the bismuth trihalide solution to the Grignard reagent slowly to control the exothermic reaction and prevent local overheating.
Side Reactions Wurtz-type coupling of the methylmagnesium halide can occur. Minimize this by maintaining a moderate reaction temperature and avoiding prolonged reaction times at elevated temperatures.
Incomplete Reaction Ensure the stoichiometry of the reagents is correct. A slight excess of the Grignard reagent is often used. Allow sufficient reaction time for the transmetalation to complete.
Losses During Workup and Purification Minimize exposure to air and moisture during transfers and distillation to prevent the formation of non-volatile bismuth oxides.[8] Use an efficient fractional distillation setup to ensure good separation from impurities.
Problem 2: Presence of Solid Precipitates in the Final Product

Q: My purified this compound contains a white or yellowish solid precipitate. What is this and how can I remove it?

A: The presence of solid precipitates in the final product typically indicates contamination with inorganic salts or decomposition products.

Potential Cause Troubleshooting Steps
Magnesium Halide Salts These salts can be carried over if the reaction mixture is not properly filtered or if the distillation is carried out too rapidly. Ensure the crude product is carefully decanted or filtered from the solid byproducts before distillation.
Bismuth Oxides/Hydroxides These form upon exposure of this compound to air and moisture.[8] Handle the product under a strict inert atmosphere at all times. If contamination has occurred, a re-distillation under high vacuum may help to separate the liquid product from the solid impurities.
Unreacted Bismuth Trihalide If the reaction was incomplete, the starting bismuth salt may be present. Improving the reaction conditions (e.g., reaction time, temperature) should minimize this.
Problem 3: Discolored Product

Q: My this compound is yellow to brown, but the literature reports it as a colorless liquid. What causes this discoloration?

A: A discolored product often suggests the presence of impurities or decomposition.

Potential Cause Troubleshooting Steps
Trace Impurities Small amounts of side-products or dissolved metals can cause discoloration. High-efficiency fractional distillation is the most effective way to remove these impurities.
Thermal Decomposition This compound can decompose with heat.[9] Avoid excessive temperatures during distillation. Use a vacuum to lower the boiling point and minimize thermal stress on the compound.
Reaction with Air/Moisture Exposure to the atmosphere can lead to the formation of colored impurities. Ensure all handling is performed under a dry, inert gas.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure based on common laboratory practices.[1]

1. Preparation of Methylmagnesium Iodide (Grignard Reagent):

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a nitrogen or argon atmosphere.

  • Place magnesium turnings (e.g., 1.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of methyl iodide (e.g., 1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture until the magnesium is consumed.

2. Synthesis of this compound:

  • In a separate, dry flask, prepare a solution of bismuth trichloride (1 equivalent) in anhydrous diethyl ether or a high-boiling point solvent.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add the bismuth trichloride solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

3. Workup and Purification:

  • Cool the reaction mixture again in an ice bath.

  • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by distillation at atmospheric pressure.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Key Experiment: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the final this compound product.

Methodology:

  • Sample Preparation: Due to the air and moisture sensitivity of this compound, all sample handling must be done in a glovebox or under an inert atmosphere. Dilute a small aliquot of the this compound sample in a dry, degassed, high-purity organic solvent (e.g., hexane or toluene).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Parameters (Illustrative):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard.

Visualizations

Trimethylbismuth_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_grignard Grignard Reagent Preparation cluster_tmbi_synthesis This compound Synthesis cluster_workup Workup and Purification start_grignard Mg turnings + I2 in dry ether/THF add_meI Add CH3I dropwise start_grignard->add_meI reflux Stir and reflux add_meI->reflux grignard_reagent Methylmagnesium Iodide (CH3MgI) reflux->grignard_reagent reaction Add BiCl3 solution to Grignard reagent at 0°C grignard_reagent->reaction bicl3_sol Prepare BiCl3 solution in dry ether bicl3_sol->reaction stir_rt Stir at room temperature reaction->stir_rt crude_mixture Crude reaction mixture stir_rt->crude_mixture quench Quench with aq. NH4Cl crude_mixture->quench extract Separate organic layer quench->extract dry Dry with MgSO4 extract->dry filter_evap Filter and evaporate solvent dry->filter_evap distill Fractional distillation under vacuum filter_evap->distill product High-purity this compound distill->product

Caption: Workflow for this compound synthesis via Grignard reaction.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_grignard Was the Grignard formation successful? (e.g., color change, exotherm) start->check_grignard no_grignard No/Poor Grignard Formation check_grignard->no_grignard No yes_grignard Grignard formation appeared normal check_grignard->yes_grignard Yes solution_grignard Troubleshoot Grignard: - Ensure anhydrous conditions - Activate Mg (I2, heat) - Check CH3I quality no_grignard->solution_grignard check_reaction Was the reaction with BiCl3 controlled? yes_grignard->check_reaction uncontrolled_reaction Uncontrolled Reaction (too fast, overheated) check_reaction->uncontrolled_reaction No controlled_reaction Reaction was controlled check_reaction->controlled_reaction Yes solution_reaction Improve Reaction Control: - Slow, dropwise addition of BiCl3 - Maintain low temperature (0°C) uncontrolled_reaction->solution_reaction check_workup Was the workup and distillation performed under inert atmosphere? controlled_reaction->check_workup air_exposure Exposure to Air/Moisture check_workup->air_exposure No good_workup All steps appear correct, still low yield check_workup->good_workup Yes solution_workup Improve Handling: - Use Schlenk line or glovebox - Ensure proper vacuum for distillation air_exposure->solution_workup solution_reagents Re-evaluate Reagents: - Check purity of BiCl3 - Titrate Grignard reagent to confirm concentration good_workup->solution_reagents

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Optimizing Trimethylbismuth-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trimethylbismuth-based reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications in organic synthesis?

This compound (TMBi), with the chemical formula Bi(CH₃)₃, is an organometallic compound. It serves as a reagent for introducing methyl groups and as a precursor for other organobismuth compounds. In organic synthesis, it is primarily used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, as well as in methylation reactions.[1]

Q2: What are the key safety precautions to take when handling this compound?

This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air.[2] It is also sensitive to moisture and can be toxic. Therefore, it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Always use appropriate personal protective equipment (PPE), including flame-retardant gloves, safety goggles, and a lab coat.

Q3: How should this compound be stored?

To maintain its integrity and prevent hazardous situations, this compound should be stored in a tightly sealed container under an inert atmosphere. The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.

Q4: What are the common impurities in commercial this compound and how can they affect my reaction?

Impurities in this compound can include bismuth oxides and hydrolysis byproducts, which can form upon exposure to air and moisture. These impurities can reduce the effective concentration of the active reagent, leading to lower yields. It is advisable to use freshly opened or properly stored this compound for best results.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am performing a palladium-catalyzed cross-coupling reaction with an aryl halide and this compound, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in these reactions can stem from several factors. Here is a systematic approach to troubleshooting the issue:

  • Inert Atmosphere and Reagent Quality: this compound is highly sensitive to air and moisture. Ensure your reaction is set up under a strictly inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried. The quality of the this compound itself is crucial; consider using a freshly opened bottle or purifying it before use.

  • Catalyst, Ligand, and Base Selection: The choice of palladium catalyst, ligand, and base is critical for a successful cross-coupling reaction.

    • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for these reactions.[3]

    • Base: An appropriate base is often required to facilitate the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) have been shown to be effective.[3][4]

    • Ligand: The ligand can significantly influence the outcome of the reaction. For challenging substrates, consider screening different phosphine ligands.

  • Reaction Temperature: The reaction temperature can greatly impact the reaction rate and yield. While some reactions proceed at room temperature, others may require heating. For instance, a palladium-catalyzed cross-coupling of tricyclopropylbismuth with aryl halides was optimized at 90°C.[3]

  • Solvent Choice: The polarity of the solvent can influence the solubility of the reagents and the reaction kinetics. Dimethylformamide (DMF) is a common solvent for these types of reactions.[3]

Issue 2: Sluggish Reaction or Incomplete Conversion

Q: My reaction is proceeding very slowly, and even after an extended period, I see a significant amount of starting material remaining. How can I increase the reaction rate?

A: A sluggish reaction can often be accelerated by adjusting the following parameters:

  • Increase Temperature: Gently increasing the reaction temperature can significantly boost the reaction rate. However, be mindful of potential side reactions or decomposition of sensitive functional groups at higher temperatures.

  • Optimize Catalyst Loading: While a catalytic amount of palladium is sufficient, for slow reactions, a slight increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) might be beneficial.

  • Additives: Certain additives can enhance the rate of transmetalation, which is often the rate-limiting step. For example, in some bismuth-catalyzed reactions, the addition of copper salts has been shown to improve reaction efficiency.[5]

Issue 3: Formation of Side Products

Q: I am observing significant formation of side products, which is complicating purification and reducing the yield of my desired product. What are the common side products and how can I minimize their formation?

A: The formation of side products is a common challenge. Here are some frequent culprits and their solutions:

  • Homocoupling of the Aryl Halide: This side reaction can occur, especially at higher temperatures. To minimize this, ensure a stoichiometric or slight excess of the this compound reagent and consider using a lower reaction temperature if feasible.

  • Protodebismutination: This involves the cleavage of the carbon-bismuth bond by a proton source. Ensure your reaction is free from acidic impurities and moisture.

  • Oxidative Degradation: As this compound is air-sensitive, oxidative degradation can lead to various byproducts. Maintaining a strict inert atmosphere throughout the reaction is paramount.

Quantitative Data Summary

The following tables summarize quantitative data from literature on this compound and related organobismuth reactions, showcasing the impact of different reaction parameters on product yield.

Table 1: Palladium-Catalyzed Cross-Coupling of Tricyclopropylbismuth with Aryl Halides [3]

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (5)K₂CO₃DMF90295
24-BromoanisolePd(PPh₃)₄ (5)K₂CO₃DMF90492
34-TriflateanisolePd(PPh₃)₄ (5)K₂CO₃DMF90688
42-BromopyridinePd(PPh₃)₄ (5)CsFDMF90385

Table 2: Copper-Promoted N-Arylation of Indole with Triarylbismuth Reagents [6]

EntryTriarylbismuthCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1TriphenylbismuthCu(OAc)₂ (20)Et₃NDCM502485
2Tri(p-tolyl)bismuthCu(OAc)₂ (20)PyridineDCM502488
3Tri(m-tolyl)bismuthCu(OAc)₂ (20)Et₃NDCM502475

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling of Tricyclopropylbismuth with Aryl Halides[3]
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) followed by tricyclopropylbismuth (1.2 mmol).

  • Reaction: Heat the reaction mixture to 90°C and stir for the time indicated for the specific substrate (typically 2-6 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Promoted N-Arylation of Indole with Triarylbismuth Reagents[6]
  • Reaction Setup: In a reaction tube, combine indole (1.0 mmol), the triarylbismuth reagent (1.2 mmol), and Cu(OAc)₂ (0.2 mmol, 20 mol%).

  • Solvent and Base Addition: Add dichloromethane (DCM, 5 mL) and triethylamine (Et₃N, 2.0 mmol).

  • Reaction: Seal the tube and heat the mixture at 50°C for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NH₄Cl. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the N-arylated indole.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dry Glassware prep2 Add Solid Reagents (Aryl Halide, Catalyst, Base) prep1->prep2 prep3 Establish Inert Atmosphere prep2->prep3 react1 Add Anhydrous Solvent prep3->react1 react2 Add this compound react1->react2 react3 Heat and Stir react2->react3 workup1 Cool and Quench react3->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 purify Column Chromatography workup3->purify

Caption: General experimental workflow for this compound-based cross-coupling reactions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Air/Moisture Contamination start->cause1 Yes cause2 Suboptimal Reagents start->cause2 Yes cause3 Incorrect Temperature start->cause3 Yes sol1 Improve Inert Technique Use Anhydrous Solvents cause1->sol1 sol2 Screen Catalysts/Bases/Ligands cause2->sol2 sol3 Optimize Reaction Temperature cause3->sol3

Caption: Troubleshooting logic for addressing low yield in this compound reactions.

References

Technical Support Center: Safe Handling of Trimethylbismuth

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of the pyrophoric compound, trimethylbismuth (TMBi). Adherence to these protocols is critical to ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

A1: this compound (Bi(CH₃)₃) is a volatile, colorless organobismuth compound.[1] It is classified as a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[2][3] It is also highly reactive with water and other protic solvents.[1] Its primary hazards include flammability (H225), being pyrophoric (H250), and potential toxicity if swallowed or in contact with skin (H302, H311, H314).[1]

Q2: What are the immediate signs of a this compound leak or spill?

A2: A this compound leak will likely result in immediate smoke and ignition upon contact with the air, producing white bismuth oxide fumes. If a spill occurs, it will catch fire spontaneously.

Q3: What should I do in case of a small this compound fire?

A3: For a small, contained fire, use a Class D dry powder extinguisher (for combustible metals) or smother the fire with dry sand, dolomite, or powdered lime. Do NOT use water, foam, or carbon dioxide extinguishers , as this compound reacts violently with water.[2][4]

Q4: What are the proper storage conditions for this compound?

A4: this compound must be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2] It should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[1][2] Recommended storage temperature is between 2-8°C.[1]

Q5: Can I work alone when handling this compound?

A5: No. It is highly recommended to work with a "buddy" when handling pyrophoric materials like this compound. The second person should be aware of the hazards and emergency procedures.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValueSource
Molecular FormulaC₃H₉Bi[2]
Molecular Weight254.08 g/mol [1]
AppearanceColorless liquid[1]
Boiling Point110 °C (230 °F)[3][5][6]
Melting Point-86 °C (-122.8 °F)[6]
Density2.3 g/cm³[6]
Vapor Pressureln(p(Pa)) = 20.972 - 3197.86 / (T(K) - 42.374)[6]
Flash Point< 0 °C[2]
AutoignitionSpontaneously ignites in air[2][5]

Experimental Protocols

Protocol for Handling and Transfer of this compound
  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).

    • Work must be conducted in a fume hood or a glovebox.

    • Have appropriate fire extinguishing material (dry sand, Class D extinguisher) readily available.

    • Wear the required Personal Protective Equipment (PPE): flame-resistant lab coat, chemical splash goggles, face shield, and appropriate gloves (e.g., nitrile gloves as an inner layer and neoprene or butyl rubber gloves as an outer layer).

  • Inert Atmosphere Transfer:

    • Use Schlenk line techniques or a glovebox to maintain an inert atmosphere.

    • For transfers, use a gas-tight syringe that has been purged with an inert gas.

    • The this compound container should be cooled in a secondary container (e.g., a cold bath) before opening to reduce vapor pressure.

    • Slowly draw the required amount of liquid into the syringe.

    • Ensure there are no air bubbles in the syringe.

    • Transfer the liquid to the reaction vessel under a positive pressure of inert gas.

Protocol for Quenching and Disposal of Small Quantities of this compound

This procedure should only be performed by trained personnel.

  • Preparation:

    • Work in a fume hood.

    • Have a beaker of a suitable quenching agent ready. A common and safer choice is a dilute solution of isopropanol in an inert solvent like hexane or toluene. Avoid using water directly.

    • Prepare a larger container with a dry, non-combustible absorbent material (e.g., vermiculite or sand).

    • Wear appropriate PPE.

  • Quenching Procedure:

    • Slowly and dropwise, add the this compound to the quenching solution with gentle stirring. The reaction is exothermic, so the addition must be slow to control the temperature.

    • Continue stirring for several hours to ensure the complete reaction of the this compound.

    • Once the reaction is complete, the resulting solution can be treated as hazardous waste.

  • Disposal:

    • The quenched solution should be absorbed onto the non-combustible absorbent material.

    • The absorbed material must be placed in a labeled, sealed container for hazardous waste disposal.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Protocol for a this compound Spill
  • Immediate Actions:

    • Alert all personnel in the immediate area and evacuate if the spill is large or uncontrolled.

    • If the spill ignites, use a Class D fire extinguisher or cover it with dry sand or powdered lime.[4]

    • Do not use water or foam.[2]

  • Cleanup of a Small, Contained Spill:

    • Wear appropriate PPE.

    • Cover the spill with a dry, non-combustible absorbent material like dry sand, vermiculite, or diatomaceous earth.[4]

    • Work from the outside of the spill inwards to prevent spreading.

    • Once the material is absorbed, carefully scoop the mixture into a dry, sealed container.

    • Label the container as hazardous waste and arrange for proper disposal.

Visual Guides

Spill_Workflow spill This compound Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size alert->assess small_spill Small & Contained? assess->small_spill large_spill Large or Uncontained Spill small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes call_emergency Call Emergency Services large_spill->call_emergency extinguish Extinguish Fire (Class D or Sand) ppe->extinguish absorb Cover with Dry Absorbent extinguish->absorb collect Collect & Seal Waste absorb->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: Workflow for handling a this compound spill.

PPE_Decision_Tree start Working with this compound? body_protection Flame-Resistant Lab Coat start->body_protection Yes eye_protection Chemical Splash Goggles start->eye_protection Yes hand_protection Double Gloving: Inner: Nitrile Outer: Neoprene/Butyl start->hand_protection Yes splash_risk Risk of Splashing? eye_protection->splash_risk face_protection Face Shield splash_risk->face_protection Yes

Caption: Decision tree for selecting appropriate PPE.

References

Technical Support Center: Trimethylbismuth (TMBi) Bubbler Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed purging and handling protocols, troubleshooting guides, and frequently asked questions (FAQs) for the safe and effective use of trimethylbismuth (TMBi) bubblers in research, development, and manufacturing environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMBi) and why is it used?

A1: this compound (Bi(CH₃)₃ or TMBi) is a colorless, pyrophoric (ignites spontaneously in air) and moisture-sensitive organometallic liquid.[1] It is a critical precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for growing bismuth-containing thin films.[1] These films are essential for manufacturing advanced semiconductor devices, such as those used in optoelectronics and next-generation electronics.

Q2: What are the primary hazards associated with TMBi?

A2: TMBi is highly flammable and pyrophoric, meaning it can ignite on contact with air.[1] It also reacts violently with water.[2] Inhalation or skin contact can be harmful.[1] Therefore, it is imperative to handle TMBi under an inert atmosphere (e.g., nitrogen or argon) at all times.[1]

Q3: What personal protective equipment (PPE) is required when handling TMBi bubblers?

A3: A comprehensive risk assessment should be conducted before any handling. Standard PPE includes, but is not limited to:

  • Flame-resistant lab coat

  • Chemical splash goggles and a face shield

  • Flame-resistant gloves (e.g., Nomex®) worn over chemical-resistant gloves (e.g., nitrile)

  • Closed-toe shoes made of a non-porous material

Q4: How should a TMBi bubbler be stored?

A4: TMBi bubblers must be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The storage area should be equipped with a fire suppression system suitable for reactive metal fires (e.g., Class D fire extinguisher). Always store the bubbler under a positive pressure of an inert gas to prevent air ingress.

Purging and Handling Protocols

A thorough purging process is critical to remove atmospheric contaminants (oxygen and moisture) from the delivery lines and the bubbler headspace, ensuring the purity of the TMBi vapor delivered to the MOCVD reactor.

Detailed Purging Methodology

This protocol assumes the TMBi bubbler is being installed into an MOCVD gas line.

Objective: To safely and effectively purge the TMBi bubbler and associated gas lines to remove atmospheric contaminants before introducing the precursor into the MOCVD reactor.

Materials:

  • TMBi bubbler

  • MOCVD system with inert gas (e.g., high-purity nitrogen or argon) supply

  • Appropriate personal protective equipment (PPE)

  • Leak detection fluid (e.g., Snoop)

Procedure:

  • System Preparation:

    • Ensure the MOCVD system's gas lines to be connected to the bubbler have been thoroughly leak-checked.

    • Verify a stable supply of high-purity inert carrier gas.

  • Bubbler Installation:

    • Connect the TMBi bubbler to the MOCVD gas panel in a certified fume hood or glovebox.

    • Ensure all connections are secure and leak-tight. Perform a preliminary leak check with inert gas pressure and leak detection fluid.

  • Initial Line Purge (without flowing through the bubbler):

    • Bypass the TMBi bubbler using the appropriate valves on the gas panel.

    • Flow the inert carrier gas through the bypass line to purge the gas lines leading to and from the bubbler connection points.

    • This step removes the bulk of the air from the lines.

  • Bubbler Purging Sequence (Pressure Cycling):

    • Close the bypass valve.

    • Pressurize the lines and the bubbler headspace with the inert carrier gas to a designated pressure (see table below).

    • Hold the pressure for a set duration to allow for the diffusion of any residual atmospheric gases.

    • Slowly vent the pressure through the system's vent line.

    • Repeat this pressurization and venting cycle multiple times to dilute the concentration of contaminants.

  • Final Purge and Stabilization:

    • After the final pressure cycle, set a low, continuous flow of carrier gas through the bubbler. This is known as the "run" line.

    • Allow the system to stabilize for an extended period to ensure the vapor pressure of the TMBi in the carrier gas reaches equilibrium. This is crucial for repeatable and stable precursor delivery to the reactor.

Quantitative Data Summary

The following table provides typical operational parameters for TMBi bubbler purging and operation. These values should be considered as a starting point and may need to be optimized for specific MOCVD systems and processes.

ParameterTypical ValueUnitNotes
Purging Parameters
Purge GasHigh-Purity Nitrogen or Argon-Must be free of oxygen and moisture.
Pressure Cycle Range760 - 1500TorrMultiple cycles are recommended for effective purging.
Number of Purge Cycles5 - 10cyclesMore cycles ensure higher purity.
Purge Cycle Hold Time5 - 15minutesAllows for diffusion of contaminants.
Operational Parameters
Carrier Gas Flow Rate10 - 200sccmDependent on the desired TMBi molar flow rate.
Bubbler Pressure700 - 1000TorrMaintained to ensure stable precursor pickup.
Bubbler Temperature-10 to 20°CControls the vapor pressure of TMBi.
TMBi Vapor PressureSee equation belowTorrln(p) = 20.972 - 3197.86 / (T(K) - 42.374)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unstable Precursor Flow Rate 1. Incomplete purging leading to reactions in the bubbler. 2. Fluctuations in bubbler temperature or pressure. 3. Carrier gas flow instability.1. Repeat the full purging procedure. 2. Verify the stability of the temperature controller and pressure controller. 3. Check the mass flow controller (MFC) for proper operation.
Low or No Growth/Deposition Rate 1. Low TMBi vapor pressure due to low bubbler temperature. 2. Carrier gas is not flowing through the bubbler (bypassed). 3. TMBi precursor is depleted.1. Increase the bubbler temperature to increase vapor pressure. 2. Check the valve configuration to ensure flow is directed through the bubbler. 3. Check the bubbler weight or level sensor to confirm precursor level.
Particle Formation in Gas Lines 1. Reaction of TMBi with residual oxygen or moisture. 2. Thermal decomposition of TMBi in heated lines.1. Perform a thorough leak check and repeat the purging protocol. 2. Ensure that the gas line temperature is not excessively high.
Inconsistent Film Composition 1. Unstable TMBi delivery. 2. Cross-contamination from other precursor lines.1. Follow the steps for stabilizing the precursor flow rate. 2. Ensure proper purging of all gas lines before the deposition process.

Visual Workflow and Logic Diagrams

TMBi Bubbler Purging Workflow

Purging_Workflow TMBi Bubbler Purging Workflow cluster_prep Preparation cluster_purge Purging Sequence cluster_stabilize Stabilization & Operation prep_system System Preparation (Leak Check, Inert Gas Supply) install_bubbler Install TMBi Bubbler prep_system->install_bubbler initial_purge Initial Line Purge (Bypass Bubbler) install_bubbler->initial_purge pressure_cycle Pressure Cycling (Pressurize/Vent Headspace) initial_purge->pressure_cycle final_purge Final Purge (Low Flow Through Bubbler) pressure_cycle->final_purge stabilize Stabilize Vapor Pressure final_purge->stabilize ready Ready for Deposition stabilize->ready

Caption: Workflow for purging a TMBi bubbler before MOCVD deposition.

Troubleshooting Logic for Unstable Flow

Troubleshooting_Flow Troubleshooting Unstable TMBi Flow start Unstable TMBi Flow Detected check_purge Was the purging procedure followed correctly? start->check_purge check_params Are bubbler temperature and pressure stable? check_purge->check_params Yes repurge Action: Repeat full purging protocol check_purge->repurge No check_mfc Is the carrier gas MFC operating correctly? check_params->check_mfc Yes stabilize_params Action: Verify and stabilize temperature/pressure controllers check_params->stabilize_params No service_mfc Action: Check and service the Mass Flow Controller check_mfc->service_mfc No resolved Issue Resolved check_mfc->resolved Yes repurge->check_params stabilize_params->check_mfc service_mfc->resolved

Caption: Logic diagram for troubleshooting unstable TMBi precursor flow.

References

Technical Support Center: Trimethylbismuth (TMBi) Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using trimethylbismuth (TMBi) as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) or related techniques. The focus is on the impact of carrier gas selection—Nitrogen (N₂), Argon (Ar), and Hydrogen (H₂)—on TMBi delivery.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between N₂, Ar, and H₂ as carrier gases for TMBi delivery?

A1: The choice of carrier gas is critical as it influences precursor transport efficiency, gas-phase reactions, and boundary layer characteristics at the substrate surface. The primary differences lie in their physical and chemical properties. N₂ and Ar are inert gases that differ in molecular weight and thermal conductivity. H₂, on the other hand, is a reactive gas with significantly higher thermal conductivity and diffusivity. The selection of a carrier gas can impact the process through these properties.[1]

Q2: How do the physical properties of the carrier gas affect TMBi pickup from a bubbler?

A2: The efficiency of TMBi vapor pickup from a bubbler is influenced by the carrier gas's thermal conductivity and diffusivity.

  • Thermal Conductivity: A gas with higher thermal conductivity, like H₂, will more efficiently transfer heat to the TMBi liquid, helping to maintain a stable vapor pressure, especially at high gas flow rates. Gases with lower thermal conductivity, such as N₂ and Ar, may lead to localized cooling of the precursor, reducing its vapor pressure and the consistency of delivery.[2][3][4]

  • Diffusivity: Higher diffusivity, characteristic of H₂, allows for faster saturation of the carrier gas with TMBi vapor.[5] This can lead to more efficient precursor pickup.

The apparent vapor pressure of a compound can be influenced by the choice of carrier gas, with different gases leading to different measured values under the same conditions.[6]

Q3: Can the carrier gas react with TMBi?

A3: Yes, particularly in the case of Hydrogen. While N₂ and Ar are chemically inert and do not react with TMBi, H₂ is a reactive gas. It can participate in chemical reactions, especially at the elevated temperatures found in MOCVD reactors. This can lead to premature decomposition of the TMBi precursor in the gas phase before it reaches the substrate. However, H₂ can also be beneficial in some processes by helping to reduce carbon contamination from the precursor's methyl groups.[1]

Q4: Which carrier gas provides the fastest delivery and potentially shorter process times?

A4: Hydrogen (H₂) generally allows for faster process times. Due to its low viscosity and high diffusivity, H₂ has a higher optimal linear velocity compared to N₂ and Ar.[7][8] This means it can be flowed at a higher rate without a significant loss of separation efficiency (in the context of chromatography, which is analogous to precursor distribution in a reactor), enabling shorter cycle times.[5][9]

Q5: What are the safety considerations when using Hydrogen as a carrier gas?

A5: Hydrogen is a flammable and explosive gas. When using H₂ as a carrier gas, it is crucial to have robust safety protocols in place. This includes proper ventilation, leak detection systems, and ensuring that the concentration of H₂ in the exhaust and within the lab environment remains well below the lower explosion limit (LEL).[7][10]

Troubleshooting Guides

Issue 1: Low or Inconsistent Bismuth Incorporation
Possible Cause Troubleshooting Steps
Inefficient Precursor Pickup (Common with N₂ or Ar) 1. Increase Bubbler Temperature: For carrier gases with lower thermal conductivity like N₂ and Ar, the TMBi liquid may experience cooling, reducing its vapor pressure.[2][4] Incrementally increase the bubbler temperature to compensate and enhance TMBi volatility. Monitor for any signs of precursor decomposition within the bubbler.2. Decrease Carrier Gas Flow Rate: A lower flow rate increases the residence time of the carrier gas in the bubbler, allowing for more complete saturation with TMBi vapor.[6]3. Optimize Delivery Line Temperature: Ensure that the temperature of the gas lines is uniform and sufficiently high to prevent TMBi condensation, but not so high as to cause premature decomposition.
Precursor Depletion in the Gas Phase (Possible with H₂) 1. Reduce Reactor Temperature: If H₂ is reacting with TMBi before it reaches the substrate, lowering the overall process temperature may reduce these parasitic gas-phase reactions.2. Switch to an Inert Carrier Gas: If pre-decomposition is suspected, switch to N₂ or Ar to eliminate the possibility of reaction with the carrier gas.[1]
Issue 2: Poor Film Uniformity
Possible Cause Troubleshooting Steps
Unfavorable Gas Flow Dynamics 1. Adjust Total Flow Rate: The viscosity and density of the carrier gas affect the flow dynamics (e.g., Reynolds number) within the reactor. The total flow rate may need to be re-optimized when changing carrier gases to maintain a laminar flow regime.2. Modify Reactor Pressure: The diffusion of TMBi through the boundary layer to the substrate surface is dependent on the carrier gas. H₂ has a much higher diffusivity than N₂ or Ar. Adjusting the reactor pressure can alter the thickness of the boundary layer and improve the uniformity of precursor delivery to the surface.

Quantitative Data

Table 1: Physical Properties of Common Carrier Gases

PropertyNitrogen (N₂)Argon (Ar)Hydrogen (H₂)
Molecular Weight ( g/mol ) 28.0139.952.02
Thermal Conductivity (mW/m·K at 300K) 25.8317.72180.5
Viscosity (μPa·s at 300K) 17.922.78.9
Relative Diffusivity LowLowestHighest
Chemical Nature InertInertReactive
Safety Non-flammableNon-flammableFlammable/Explosive

Note: Values are approximate and can vary with temperature and pressure.

Experimental Protocols

Protocol: Evaluating the Impact of Carrier Gas on TMBi Delivery

This protocol provides a framework for systematically comparing the effects of N₂, Ar, and H₂ on the growth of bismuth-containing thin films.

  • System Preparation:

    • Ensure the MOCVD system is clean and perform a thorough leak check, especially when planning to use H₂.

    • Install a TMBi bubbler and set the bubbler bath temperature to a known starting point (e.g., 10°C).

    • Heat the delivery lines to a temperature above the bubbler temperature (e.g., 25°C) to prevent condensation.

  • Experimental Matrix:

    • Carrier Gas: Sequentially use N₂, Ar, and H₂ for different growth runs. Purge the lines thoroughly when switching gases.

    • Carrier Gas Flow Rate through Bubbler: For each gas, perform a series of growths varying the flow rate through the TMBi bubbler (e.g., 10, 20, 50 sccm). Keep the total reactor flow constant by adjusting a separate "make-up" gas line of the same carrier gas.

    • Growth Parameters: Keep all other growth parameters constant for all runs:

      • Substrate temperature

      • Reactor pressure

      • Flow rates of other precursors (e.g., for GaAsBi growth)

      • Growth duration

  • Characterization:

    • Growth Rate: Measure the film thickness (e.g., via profilometry or ellipsometry) to determine the growth rate.

    • Bismuth Content: Determine the atomic percentage of bismuth in the film using techniques like X-ray Diffraction (XRD), Secondary Ion Mass Spectrometry (SIMS), or Energy-Dispersive X-ray Spectroscopy (EDX).

    • Surface Morphology: Analyze the surface of the grown films using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

  • Data Analysis:

    • Plot the growth rate and bismuth content as a function of carrier gas flow rate for each carrier gas.

    • Compare the surface morphology obtained with each carrier gas.

    • This systematic comparison will reveal the optimal carrier gas and flow conditions for your specific process and materials.

Visualizations

G cluster_prep System Preparation cluster_growth Growth Runs cluster_char Characterization prep1 Leak Check MOCVD System prep2 Set TMBi Bubbler Temperature prep1->prep2 prep3 Set Delivery Line Temperature prep2->prep3 gas_loop For each Carrier Gas (N₂, Ar, H₂) prep3->gas_loop flow_loop For each Flow Rate (10, 20, 50 sccm) gas_loop->flow_loop grow Perform Growth with Constant Parameters flow_loop->grow grow->gas_loop Next Gas grow->flow_loop Next Flow Rate char1 Measure Growth Rate (e.g., Ellipsometry) grow->char1 char2 Determine Bi Content (e.g., XRD, SIMS) char1->char2 char3 Analyze Morphology (e.g., AFM, SEM) char2->char3 analysis Analyze Data & Optimize Process char3->analysis

Caption: Experimental workflow for comparing carrier gases.

G start Low or Inconsistent Bi Incorporation q1 What is the carrier gas? start->q1 n2_ar N₂ or Ar q1->n2_ar Inert h2 H₂ q1->h2 Reactive check_pickup Suspect Inefficient Precursor Pickup n2_ar->check_pickup action1 Increase Bubbler Temp check_pickup->action1 action2 Decrease Carrier Flow check_pickup->action2 check_reaction Suspect Gas-Phase Pre-decomposition h2->check_reaction action3 Decrease Growth Temp check_reaction->action3 action4 Switch to Inert Gas (N₂ or Ar) check_reaction->action4

Caption: Troubleshooting low Bismuth incorporation.

G cluster_gas gas Carrier Gas Flow bubbler Liquid TMBi TMBi Vapor gas->bubbler:f0 Enters vapor_pressure TMBi Vapor Pressure bubbler:f0->vapor_pressure Determines output Saturated Gas to Reactor bubbler:f1->output Exits gas_prop Carrier Gas Thermal Conductivity heat_xfer Heat Transfer Efficiency gas_prop->heat_xfer Determines heat_xfer->bubbler:f0 Affects Liquid Temp vapor_pressure->bubbler:f1

Caption: Impact of thermal conductivity on TMBi pickup.

References

Validation & Comparative

A Comparative Guide to Trimethylbismuth and Other Bismuth Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bismuth precursor is a critical decision that can significantly impact the outcome of a wide range of applications, from the synthesis of novel therapeutic agents to the fabrication of advanced materials. This guide provides an objective comparison of trimethylbismuth (TMB), a widely used organobismuth precursor, with other common alternatives, supported by experimental data to inform your selection process.

Overview of Bismuth Precursors

Bismuth compounds are integral to various fields, including medicine, catalysis, and materials science.[1][2] In drug development, bismuth-based drugs are used for their antimicrobial and anticancer properties.[1][3] In materials science, bismuth precursors are essential for creating thin films and nanoparticles with unique electronic and optical properties through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[4][5]

This compound (Bi(CH₃)₃) is a volatile, liquid organobismuth compound frequently used in MOCVD processes.[4][6] However, its high thermal stability often necessitates high deposition temperatures, which can be a drawback for certain applications.[7] This has led to the exploration of alternative precursors with different reactivity and physical properties.

Performance Comparison in Thin Film Deposition

The choice of precursor significantly influences the properties of the deposited thin films. Key performance indicators include the precursor's volatility, decomposition temperature, and the resulting film's growth rate and purity.

A novel liquid bismuth precursor, BiMe₂(Me₂NCH₂Ph), has been developed as a safer alternative to the explosive TMB.[6] Below is a comparison of their physical properties with the solid precursor triphenylbismuth (BiPh₃).

Table 1: Physical Properties of Selected Bismuth Precursors for MOCVD/ALD [6]

PropertyThis compound (TMB)BiMe₂(Me₂NCH₂Ph)Triphenylbismuth (BiPh₃)
State at RT LiquidLiquidSolid
Molecular Weight 254.08 g/mol [4]373.3 g/mol 440.3 g/mol
Vapor Pressure High0.1 Torr @ 55°CLow
Decomposition Temp. >300°C (High Stability)[7]230°C-
Safety Explosive, Pyrophoric[4]Non-explosive-

Other classes of precursors, such as bismuth amides and β-diketonates, are also employed in ALD and MOCVD. For instance, Bi(N(SiMe₃)₂)₃ has been used for the ALD of bismuth oxide films at temperatures between 190-200°C.[8][9] Bismuth β-diketonates like Bi(tmhd)₃ are utilized in MOCVD, with deposition rates dependent on surface reactions.[10] While direct comparative studies under identical conditions are limited, the data suggests that these alternatives can offer lower deposition temperatures compared to TMB.

Performance Comparison in Nanoparticle Synthesis

Bismuth nanoparticles (BiNPs) have applications in catalysis and biomedicine.[11][12] The choice of precursor can affect the size, morphology, and catalytic activity of the synthesized nanoparticles.

While TMB can be used for the synthesis of bismuth-based nanoparticles, other precursors are more commonly reported in the literature for aqueous synthesis routes. Bismuth nitrate (Bi(NO₃)₃·5H₂O) and ammonium bismuth citrate are frequently used to produce BiNPs with excellent catalytic performance in the reduction of pollutants like 4-nitrophenol.[2][11] For example, BiNPs synthesized from ammonium bismuth citrate exhibited a high activity factor of 27.51 s⁻¹ g⁻¹, surpassing some noble metal catalysts.[11]

The synthesis method also plays a crucial role. Solvothermal reduction of bismuth nitrate in ethylene glycol is a common method for producing crystalline BiNPs.[2] Another approach involves the chemical reduction of bismuth nitrate in the presence of a capping agent like polyvinylpyrrolidone (PVP) to produce stable, small BiNPs.

Experimental Protocols

MOCVD of Bismuth Oxide Films using a Novel Liquid Precursor

This protocol describes the deposition of Bi₄Ti₃O₁₂ films using BiMe₂(Me₂NCH₂Ph) and Ti(O-i-C₃H₇)₄ as precursors.[6]

  • Precursor Preparation: The liquid precursor BiMe₂(Me₂NCH₂Ph) is held in a vaporizer.

  • Substrate: A suitable substrate (e.g., silicon wafer) is placed in the MOCVD reactor.

  • Deposition Conditions:

    • Vaporizer Temperature: Maintained to ensure adequate vapor pressure.

    • Substrate Temperature: Set within the deposition window (e.g., 400-600°C).

    • Reactant Gas: O₂ is introduced into the reactor.

    • Carrier Gas: An inert gas like N₂ is used to transport the precursor vapors.

  • Deposition Process: The precursor vapors are introduced into the reactor chamber where they decompose and react with O₂ on the heated substrate surface to form the bismuth titanate film.

  • Characterization: The film composition, phase, and thickness are analyzed using X-ray fluorescence spectroscopy (XRF), X-ray diffraction (XRD), and scanning electron microscopy (SEM), respectively.

Synthesis of Bismuth Nanoparticles via Chemical Reduction

This protocol outlines the synthesis of PVP-coated BiNPs.

  • Solution Preparation:

    • Prepare a glycine solution and warm it.

    • Add bismuth nitrate salt to the glycine solution.

    • Adjust the pH to 9.

    • Sequentially add BAL (2,3-Dimercapto-1-propanol) and PVP solutions to the bismuth solution.

  • Reduction:

    • Add a NaBH₄ solution dropwise in two separate batches, three minutes apart, while vigorously stirring.

  • Purification: Continue stirring for 10 minutes. The resulting suspension contains the PVP-coated BiNPs.

Visualizing Workflows and Pathways

MOCVD Experimental Workflow

MOCVD_Workflow cluster_prep Precursor Handling cluster_deposition Deposition Chamber cluster_analysis Film Characterization Precursor Bismuth Precursor (e.g., TMB, BiMe₂(Me₂NCH₂Ph)) Vaporizer Vaporizer Precursor->Vaporizer Loading Reactor MOCVD Reactor Vaporizer->Reactor Vapor Transport Analysis Film Analysis (XRD, SEM, XRF) Reactor->Analysis Deposited Film Substrate Heated Substrate Substrate->Reactor Gases Reactant & Carrier Gases (O₂, N₂) Gases->Reactor

Caption: Workflow for thin film deposition using MOCVD.

Nanoparticle Synthesis Workflow

Nanoparticle_Synthesis_Workflow cluster_synthesis Aqueous Synthesis cluster_reduction Reduction Step cluster_characterization Nanoparticle Characterization Precursor Bismuth Salt (e.g., Bismuth Nitrate) Mix Mixing & pH Adjustment Precursor->Mix Solvent Aqueous Solution (with capping agent) Solvent->Mix Reaction Chemical Reduction Mix->Reaction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Reaction Analysis Analysis (TEM, XRD) Reaction->Analysis BiNPs Suspension

Caption: General workflow for the chemical synthesis of bismuth nanoparticles.

Conclusion

The selection of a bismuth precursor is a multifaceted decision that depends on the specific requirements of the application. This compound remains a relevant precursor, particularly in MOCVD, due to its high volatility. However, its safety concerns and the high deposition temperatures required have spurred the development of alternatives. Newer liquid precursors like BiMe₂(Me₂NCH₂Ph) offer improved safety profiles, while bismuth amides and β-diketonates provide pathways to lower-temperature deposition processes. For aqueous-based nanoparticle synthesis, inorganic bismuth salts like bismuth nitrate are often preferred due to their ease of use and the high catalytic activity of the resulting nanoparticles. Researchers should carefully consider the trade-offs between precursor volatility, thermal stability, safety, and the desired properties of the final material when making their selection.

References

A Comparative Guide to Trimethylbismuth and Triphenylbismuth in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organobismuth reagent can be critical to the success of a synthetic route. This guide provides an objective comparison of trimethylbismuth (TMBi) and triphenylbismuth (TPBi), two common organobismuth compounds, highlighting their respective strengths and weaknesses in various chemical synthesis applications. The information presented is supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

At a Glance: Key Property Comparison

PropertyThis compound (TMBi)Triphenylbismuth (TPBi)
Molecular Formula Bi(CH₃)₃Bi(C₆H₅)₃[1]
Molecular Weight 254.08 g/mol [2]440.30 g/mol
Physical State Colorless liquid[2]White crystalline solid
Melting Point -86 °C77-78 °C
Boiling Point 110 °C[2]Decomposes
Solubility Soluble in organic solventsSoluble in organic solvents, insoluble in water[1]
Stability Highly reactive, pyrophoric, sensitive to air and moisture[2]Air-stable solid
Primary Applications Metal-Organic Chemical Vapor Deposition (MOCVD), precursor for bismuth materials[2]Phenylating agent, catalyst in polymerization and curing reactions[3][4]

Performance in Chemical Vapor Deposition (CVD)

Both TMBi and TPBi have been utilized as precursors for the deposition of bismuth-containing thin films, such as bismuth oxide (Bi₂O₃), via MOCVD and Atomic Layer Deposition (ALD). However, their physical properties lead to significant differences in their handling and deposition characteristics.

TMBi is a volatile liquid, which simplifies precursor delivery in MOCVD systems. However, its high reactivity and pyrophoric nature, with reports of it being explosive, necessitate stringent safety precautions. TPBi, in contrast, is an air-stable solid, making it safer to handle. Its lower vapor pressure, however, can pose challenges for consistent precursor delivery in CVD processes.

Table 1: Comparison of TMBi and TPBi as Precursors for Bismuth Oxide Deposition

PrecursorDeposition TechniqueDeposition Temperature (°C)Growth RateFilm PropertiesReference
This compound (TMBi)MOCVDNot specifiedNot specifiedUsed for Bi₂O₃ rod-like structures
Triphenylbismuth (TPBi)MOCVD350 - 450Varies with temperatureHeterogeneous deposition pathway[5][6][7]
Triphenylbismuth (TPBi)ALD250 - 3200.23 Å/cycle[8]Self-limiting growth, indirect band gap of ~2.77 eV[8][8]

Experimental Workflow for ALD of Bismuth Oxide using TPBi

ALD_Workflow cluster_ALD_Cycle Single ALD Cycle TPBi_pulse 1. TPBi Pulse Purge1 2. N₂ Purge TPBi_pulse->Purge1 Ozone_pulse 3. O₃ Pulse Purge1->Ozone_pulse Purge2 4. N₂ Purge Ozone_pulse->Purge2 Repeat Repeat n Cycles Purge2->Repeat Start Substrate Loading Start->TPBi_pulse Repeat->TPBi_pulse Continue cycling End Film Annealing Repeat->End Cycles complete

Atomic Layer Deposition (ALD) cycle for Bi₂O₃ using TPBi and ozone.

Catalytic Applications

Triphenylbismuth has found utility as a catalyst in various organic reactions, particularly in polymerization and as a curing agent. Its catalytic activity is attributed to its Lewis acidic nature and the ability of the bismuth center to coordinate with substrates.

A theoretical study on the role of TPBi in curing reactions suggests a mechanism involving a six-membered cyclic transition state, which lowers the activation energy of the reaction.[4][9]

While TMBi is not commonly reported as a catalyst in the same vein as TPBi, bismuth compounds, in general, are explored for their catalytic potential. The higher reactivity of the Bi-C(methyl) bond in TMBi compared to the Bi-C(phenyl) bond in TPBi might lead to different catalytic pathways or catalyst decomposition.

Arylation and Alkylation Reactions

Triphenylbismuth is a well-established reagent for phenylation reactions, transferring a phenyl group to a variety of substrates. This is a key application where TPBi excels due to the stability of the triphenylbismuth moiety, allowing for selective phenyl transfer. Palladium-catalyzed cross-coupling reactions using TPBi have been developed for the synthesis of biaryls and other phenylated compounds.

Conversely, this compound would be the analogous reagent for methylation. However, due to its high reactivity and the strength of the Bi-C bond, its application as a methylating agent in cross-coupling reactions is less common and not as well-documented as the phenylation reactions with TPBi. The choice between TMBi and TPBi for group transfer reactions will largely depend on the desired alkyl or aryl group to be transferred.

Logical Relationship in Palladium-Catalyzed Cross-Coupling

Cross_Coupling TPBi Triphenylbismuth (Ph₃Bi) Pd_catalyst Pd(0) Catalyst TPBi->Pd_catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd_catalyst Product Biaryl (Ar-Ph) Pd_catalyst->Product Side_product Ph₂BiX Pd_catalyst->Side_product

Key components in a Pd-catalyzed phenylation using TPBi.

Experimental Protocols

Synthesis of Triphenylbismuth (TPBi)

Reaction: 3 PhMgBr + BiCl₃ → BiPh₃ + 3 MgBrCl

Procedure: This procedure is adapted from a standard Grignard metathesis reaction with a reported yield of 86%.[8]

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the magnesium has reacted, cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bismuth(III) chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude triphenylbismuth.

  • Recrystallize the crude product from ethanol to yield pure triphenylbismuth as white crystals.

Synthesis of this compound (TMBi)

Reaction: 3 CH₃MgX + BiX₃ → Bi(CH₃)₃ + 3 MgX₂ (X = Cl, Br, I)

Procedure: This is a general procedure based on a patented method.[10] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of TMBi.

  • Prepare a Grignard reagent from a methyl halide (e.g., methyl iodide) and magnesium turnings in a suitable ether solvent (e.g., diethyl ether or THF).

  • In a separate, flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve anhydrous bismuth(III) halide (e.g., bismuth(III) chloride) in an anhydrous ether solvent.

  • Cool the bismuth halide solution in an ice or dry ice/acetone bath.

  • Slowly add the prepared methylmagnesium halide solution from the dropping funnel to the bismuth halide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • The reaction mixture is then subjected to fractional distillation under reduced pressure to isolate the volatile this compound. Strict inert atmosphere techniques are crucial during distillation.

Safety and Handling

This compound (TMBi):

  • Hazards: Pyrophoric (ignites spontaneously in air), highly reactive, water-sensitive, toxic.

  • Handling: Must be handled under an inert atmosphere (glovebox or Schlenk line). Use of appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

  • Storage: Store in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area away from sources of ignition.

Triphenylbismuth (TPBi):

  • Hazards: Toxic, harmful if swallowed or inhaled. While more stable than TMBi, it should be handled with care.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid creating dust. Use standard personal protective equipment.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

Conclusion

This compound and triphenylbismuth are valuable reagents in chemical synthesis, each with a distinct profile of reactivity and applications.

  • TMBi is the reagent of choice for applications requiring a volatile bismuth source, such as MOCVD, but its extreme reactivity and hazardous nature demand specialized handling procedures.

  • TPBi offers a safer and more stable alternative, excelling as a phenylating agent in cross-coupling reactions and as a catalyst in various organic transformations. Its solid nature and lower volatility are key considerations for its application in processes like CVD.

The selection between TMBi and TPBi should be based on the specific requirements of the chemical transformation, including the desired organic group for transfer, the reaction conditions, and, importantly, the safety infrastructure available.

References

A Comparative Guide to Bismuth Thin Films Fabricated with Trimethylbismuth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Trimethylbismuth in Bismuth Film Deposition

The precise fabrication of bismuth-containing thin films is crucial for a range of high-technology applications, from advanced electronics to specialized materials in drug development. The choice of the metal-organic precursor is a critical factor that dictates the properties and quality of the deposited films. This guide provides a comparative analysis of bismuth films created using this compound (TMB), with a focus on its performance against other common bismuth precursors. The information is supported by experimental data and detailed methodologies to aid in informed decision-making for your research and development endeavors.

Performance Comparison of Bismuth Precursors

This compound (Bi(CH₃)₃ or TMB) is a volatile liquid precursor frequently used in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of bismuth-containing thin films.[1] Its high vapor pressure and lower decomposition temperature compared to some other precursors can be advantageous for achieving controlled film growth. However, its pyrophoric and potentially explosive nature necessitates stringent safety protocols.[2] This section compares TMB with other commonly used bismuth precursors.

Precursor Properties

A key factor in MOCVD is the thermal stability of the precursor. The decomposition temperature influences the choice of deposition parameters and can affect film purity and morphology.

PrecursorChemical FormulaPhysical State at RTDecomposition Onset Temperature (°C)Key Characteristics
This compound (TMB) Bi(CH₃)₃Liquid~300High volatility, lower decomposition temperature, pyrophoric.[3]
Triethylbismuth (TEB) Bi(C₂H₅)₃LiquidLower than TMBLess thermally stable than TMB, enabling lower temperature deposition.[3]
Triphenylbismuth (BiPh₃) Bi(C₆H₅)₃SolidHigher than TMBMore thermally stable, less volatile, safer to handle than TMB.[2]
Bismuth (III) nitrate pentahydrate Bi(NO₃)₃·5H₂OSolidVariesCommonly used in chemical bath deposition, not typically for MOCVD.
BiMe₂(Me₂NCH₂Ph) C₁₁H₁₈BiNLiquid230Non-explosive liquid with high vapor pressure, designed as a safer alternative to TMB.[4]
Film Properties: A Comparative Overview
Precursor UsedDeposition MethodSubstrateFilm ThicknessSurface Roughness (Rq)Crystalline OrientationSeebeck Coefficient (μV/K)Electrical Conductivity (Ω⁻¹cm⁻¹)
This compound (TMB) MOCVDGaAs (001)4 µmNot specifiedNot specified-180 (for n-type Bi₂Te₃)Not specified
Triethylantimony & Diisopropyltelluride MOCVDGaAs (001)4 µmNot specifiedNot specified230 (for p-type Bi₀.₄Sb₁.₆Te₃)Not specified
Triethylbismuth (TEB) MOCVDSiO₂Not specifiedNot specifiedc-oriented (for Bi₂Te₃)Not specifiedNot specified
Antimony Chloride & bis(trimethylsilyl)telluride MOCVDSi(111)~30 nm1.5 - 1.8 nmEpitaxialNot applicableNot applicable

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. This section outlines typical experimental protocols for the deposition of bismuth-containing films using MOCVD.

MOCVD of BiSbTe₃ using this compound

This protocol describes the fabrication of bismuth-antimony-telluride thin films, a common application for TMB.

Precursors:

  • Bismuth source: this compound (TMB)

  • Antimony source: Triethylantimony (TESb)

  • Tellurium source: Diisopropyltelluride (DIPTe)

Deposition Parameters:

  • Substrate: GaAs (001)

  • Deposition Temperature: 400 °C

  • Reactor Pressure: Maintained at a low pressure suitable for MOCVD.

  • Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂)

  • V/III Ratio: The ratio of the partial pressures of the group V (Sb, Te) and group III (Bi) precursors is a critical parameter that is optimized to control the film stoichiometry and properties.

Characterization Techniques:

  • Thickness: Scanning Electron Microscopy (SEM) - cross-sectional view.

  • Crystallinity: X-ray Diffraction (XRD).

  • Thermoelectric Properties: Seebeck coefficient and electrical conductivity measurements.

MOCVD of Sb₂Te₃ using Antimony Chloride and a Tellurium Precursor

This protocol provides an example of an alternative MOCVD process for a related chalcogenide material, highlighting the different precursors and conditions that can be employed.

Precursors:

  • Antimony source: Antimony chloride (SbCl₃)

  • Tellurium source: bis(trimethylsilyl)telluride (Te(SiMe₃)₂)

Deposition Parameters:

  • Substrate: Si(111)

  • Deposition Temperature: Room Temperature

  • Deposition Pressure: 15 mbar

  • Carrier Gas: Nitrogen (N₂)

  • Precursor Partial Pressures: SbCl₃: 2.23 x 10⁻⁴ mbar; Te(SiMe₃)₂: 3.25 x 10⁻⁴ mbar

  • Deposition Time: 90 minutes

Post-Growth Annealing:

  • A rapid post-growth annealing step can be performed to improve crystallinity.

Characterization Techniques:

  • Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).[5]

  • Crystallinity and Orientation: X-ray Diffraction (XRD).[5]

  • Composition: Energy-Dispersive X-ray Spectroscopy (EDS).

Visualizing the Process: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for MOCVD processes.

MOCVD_Workflow_TMB cluster_precursors Precursor Delivery cluster_reactor MOCVD Reactor cluster_characterization Film Characterization TMB This compound (TMB) Mixing Gas Mixing TMB->Mixing TESb Triethylantimony (TESb) TESb->Mixing DIPTe Diisopropyltelluride (DIPTe) DIPTe->Mixing Deposition Deposition on Heated Substrate Mixing->Deposition SEM SEM Deposition->SEM XRD XRD Deposition->XRD Thermoelectric Thermoelectric Measurements Deposition->Thermoelectric

MOCVD workflow using this compound.

MOCVD_Workflow_Alternative cluster_precursors_alt Precursor Delivery cluster_reactor_alt MOCVD Reactor cluster_post Post-Processing cluster_characterization_alt Film Characterization SbCl3 Antimony Chloride (SbCl3) Mixing_alt Gas Mixing SbCl3->Mixing_alt TeSiMe3 bis(trimethylsilyl)telluride (Te(SiMe3)2) TeSiMe3->Mixing_alt Deposition_alt Room Temperature Deposition Mixing_alt->Deposition_alt Annealing Post-Growth Annealing Deposition_alt->Annealing AFM_SEM AFM & SEM Annealing->AFM_SEM XRD_alt XRD Annealing->XRD_alt EDS EDS Annealing->EDS

Alternative MOCVD workflow for chalcogenide films.

References

A Comparative Guide to Characterization Techniques for Trimethylbismuth-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques used to characterize materials synthesized from the organometallic precursor, trimethylbismuth (TMBi). TMBi is a critical component in the Metal-Organic Chemical Vapor Deposition (MOCVD) and other synthesis methods for creating advanced materials, including bismuth-containing thin films, nanoparticles, and quantum dots.[1][2][3] Accurate characterization of these materials is essential for understanding their structure-property relationships and ensuring their suitability for applications in electronics, catalysis, and medicine.

This document outlines the principles, experimental protocols, and data outputs for common characterization techniques, supported by experimental data from peer-reviewed literature.

Overview of Key Characterization Techniques

The selection of a characterization technique depends on the material type (e.g., thin film, nanoparticle) and the specific properties of interest. The following table provides a summary of the most common methods.

TechniqueInformation ProvidedCommon Applications for TMB-Derived MaterialsAdvantagesLimitations
X-Ray Diffraction (XRD) Crystalline structure, phase identification, grain size, strain, and crystal orientation.[4][5]Identifying the monoclinic α-Bi₂O₃ phase in nanoparticles; confirming the rhombohedral structure of bismuth thin films.[6][7]Non-destructive; provides definitive structural information; excellent for phase quantification.[8]Requires crystalline material; can be challenging for very thin films or materials with poor crystallinity.[4]
Scanning Electron Microscopy (SEM) Surface topography, morphology, particle size, and shape.[9][10][11]Imaging the surface morphology of electrodeposited TiO₂ fibers; observing the shape of bismuth oxide nanoparticles.[7][12]High-resolution surface imaging; wide range of magnifications; often coupled with EDS for elemental analysis.[9][11]Provides surface information only; samples generally require a conductive coating.[10]
Transmission Electron Microscopy (TEM) Internal microstructure, particle size and distribution, morphology, and crystallography (lattice imaging).[13][14]Determining the size and lattice spacing of bismuth quantum dots; analyzing the internal structure of nanoparticles.[15][16]Extremely high resolution (atomic scale); provides both imaging and diffraction information.[13][16]Destructive sample preparation (thin sectioning); complex operation; potential for electron beam damage to sensitive materials.[16][17]
Atomic Force Microscopy (AFM) 3D surface topography, roughness, film thickness, and mechanical properties at the nanoscale.[18]Measuring the surface roughness of bismuth thin films; determining the height and distribution of bismuth quantum dots.[15][19]Very high (sub-nanometer) vertical resolution; operates in various environments (air, liquid); provides 3D surface profiles.[18][20]Slow scan speed; potential for tip-sample artifacts; limited scan area compared to SEM.
X-Ray Photoelectron Spectroscopy (XPS) Elemental composition, empirical formula, chemical state, and electronic state of elements at the surface (top 1-10 nm).[21][22][23]Confirming the elemental composition and oxidation states of bismuth in thin films and nanocomposites.Highly surface-sensitive; provides chemical bonding information (chemical shifts); quantitative analysis is possible.[22][24]Requires high vacuum; can be susceptible to surface contamination; may induce X-ray damage in some samples.
Raman Spectroscopy Vibrational modes (phonons), chemical structure, phase, and crystallinity.[25][26]Distinguishing between different polymorphs (α, β, δ) of Bi₂O₃; confirming the crystalline quality of ultra-thin bismuth layers.[6][25]Non-destructive; requires minimal sample preparation; high sensitivity to structural changes.Can be affected by fluorescence; Raman signal can be weak for some materials.

Detailed Technique Analysis and Protocols

X-Ray Diffraction (XRD)

XRD is a primary technique for determining the crystallographic structure of a material. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to a specific crystal structure.

Application to TMB-Derived Materials: XRD is widely used to confirm the successful synthesis of crystalline bismuth-containing materials. For instance, in the green synthesis of bismuth oxide nanoparticles, XRD patterns confirmed the formation of the monoclinic α-Bi₂O₃ phase, identified by sharp peaks corresponding to the JCPDS card No. 41-1449.[7] For thin films, XRD reveals the preferential growth orientation. Studies on bismuth films evaporated onto amorphous substrates showed that for thicknesses over 20 nm, the material is crystalline and oriented in the (111) direction.[6]

Generalized Experimental Protocol:

  • Sample Preparation: A small amount of the powdered sample is placed on a zero-background sample holder and gently flattened to ensure a smooth, even surface. For thin films, the substrate is mounted directly onto the holder.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα (λ = 0.1542 nm).

    • Instrument Settings: Operate at a voltage and current of approximately 40 kV and 30 mA, respectively.[27]

    • Scan Range: A 2θ range of 20° to 70° is common for initial surveys.

    • Scan Parameters: A step size of 0.05° with a dwell time of 1-12 seconds per step is typical.[27]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. Peak positions are used to identify the crystalline phase by matching them to a reference database (e.g., ICDD). Peak broadening can be used to estimate the average crystallite size via the Scherrer equation.

Quantitative Data Presentation: XRD

MaterialObserved 2θ PeaksCorresponding Crystalline Phase/PlanesReference
Bi₂O₃ Nanoparticles~28°Monoclinic α-Bi₂O₃[7]
BiOBr/TMB Composite10.9°, 25.3°, 31.7°, 32.3°, 46.3°, 57.2°(001), (101), (102), (110), (200), (212)[28]
β-Bi₂O₃119, 311, 463 cm⁻¹ (Raman peaks)Corresponds to β-Bi₂O₃ structure[25]

(Note: The last entry refers to Raman peaks used to confirm the XRD phase identification, as different Bi₂O₃ phases can have similar XRD patterns.)[25]

Electron Microscopy (SEM & TEM)

Electron microscopy techniques use a beam of accelerated electrons to generate high-resolution images of a sample. SEM is ideal for surface morphology, while TEM provides detailed information about the internal structure.[10]

Application to TMB-Derived Materials: SEM is used to visualize the surface features of materials. For example, SEM images can reveal the fibrous structure of materials or the aggregation of nanoparticles.[12] TEM offers much higher resolution, making it indispensable for nanomaterials. For bismuth quantum dots (Bi QDs), TEM images show uniform, spherical particles with an average diameter of 28.6 nm.[15] High-Resolution TEM (HRTEM) can even resolve the crystal lattice, showing a fringe spacing of 0.33 nm, which corresponds to the (012) plane of the bismuth crystal.[15]

Generalized Experimental Protocols:

  • SEM:

    • Sample Preparation: The material is mounted on an aluminum stub using conductive carbon tape. If the sample is non-conductive (like bismuth oxide), a thin layer of a conductive material (e.g., gold, carbon) is sputtered onto the surface to prevent charging.[10]

    • Imaging: The sample is placed in the SEM chamber under high vacuum. The electron beam (typically 5-20 keV) is scanned across the surface.[9] Secondary electrons (for topographic contrast) and backscattered electrons (for compositional contrast) are collected to form the image.

  • TEM:

    • Sample Preparation: This is the most critical step. For nanoparticles or quantum dots, a dilute suspension is prepared in a solvent (e.g., water, ethanol). A drop of the suspension is placed on a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry.[27][29] For thin films or bulk materials, extensive thinning to electron transparency (ideally <100 nm) is required, often using techniques like focused ion beam (FIB) milling.

    • Imaging: The grid is placed in the TEM holder and inserted into the microscope column under ultra-high vacuum. A high-energy electron beam (60-300 keV) is transmitted through the sample.[14] The resulting image is projected onto a fluorescent screen or captured by a CCD camera.

Quantitative Data Presentation: Electron Microscopy

MaterialTechniqueMeasured ParameterValueReference
Bismuth Quantum DotsTEMAverage Diameter28.6 nm[15]
Bismuth Quantum DotsHRTEMLattice Fringe Spacing0.33 nm[15]
Bi₂O₃ Quantum DotsTEMParticle Size~9.4 nm[30]
Atomic Force Microscopy (AFM)

AFM is a scanning probe microscopy technique that provides a 3D profile of a surface at high resolution.[18] A sharp tip at the end of a cantilever is scanned across the sample surface, and the deflection of the cantilever is measured to reconstruct the topography.

Application to TMB-Derived Materials: AFM is particularly useful for characterizing thin films and deposited nanostructures.[20][31] For bismuth films, AFM has been used to study the evolution of surface roughness and crystallite size with increasing film thickness.[19] For Bi QDs deposited on a substrate, AFM can measure their height and distribution, complementing the diameter measurements from TEM. In one study, the height of Bi QDs was measured to be between 20.7 nm and 25.6 nm.[15]

Generalized Experimental Protocol:

  • Sample Preparation: The sample (e.g., a thin film on a substrate) is mounted on a magnetic sample puck. Minimal preparation is needed, but the surface must be clean.

  • Instrument Setup: A cantilever with an appropriate tip and spring constant is selected. The instrument is typically operated in "tapping mode" (semicontact mode) to minimize damage to the sample surface.[19]

  • Imaging: The tip is brought into contact with the surface, and the laser deflection system is aligned. The scan area and speed are set, and the scan is initiated.

  • Data Analysis: The output image provides a 3D map of the surface. Software is used to measure parameters such as average surface roughness (Ra), root-mean-square (RMS) roughness, and feature heights.

Quantitative Data Presentation: AFM

MaterialMeasured ParameterValueReference
Bismuth Quantum DotsHeight20.7 - 25.6 nm[15]
Template-Stripped Bi FilmAverage Surface Roughness0.8 nm[19]
Evaporated Bi FilmAverage Surface Roughness~20 nm[19]
Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of molecules and crystals. It is highly sensitive to the local chemical environment and crystal structure, making it an excellent tool for identifying phases and assessing material quality.

Application to TMB-Derived Materials: Raman spectroscopy is effective for distinguishing between different polymorphs of bismuth-derived materials. For instance, the rhombohedral structure of metallic bismuth has two characteristic first-order phonon modes at approximately 71 cm⁻¹ (Eg) and 98 cm⁻¹ (A1g).[25] The presence and sharpness of these peaks in ultra-thin films confirm that the crystalline structure is preserved even down to ~5 nm.[6] For bismuth oxides, different phases have distinct Raman spectra, allowing for unambiguous identification where XRD might be ambiguous. For example, β-Bi₂O₃ shows characteristic peaks at 119, 311, and 463 cm⁻¹.[25]

Generalized Experimental Protocol:

  • Sample Preparation: The sample (solid, powder, or thin film) is placed on a microscope slide. No special preparation is usually required.

  • Instrument Setup:

    • Laser Excitation: A laser with a specific wavelength (e.g., 532 nm, 633 nm) is focused onto the sample.

    • Data Acquisition: The scattered light is collected and passed through a filter to remove the strong Rayleigh scattering. The remaining Raman-scattered light is dispersed by a grating and detected.

  • Data Analysis: The resulting spectrum (a plot of Raman intensity vs. Raman shift in cm⁻¹) is analyzed. The positions, intensities, and widths of the peaks provide information about the material's structure and crystallinity.

Quantitative Data Presentation: Raman Spectroscopy

Material / PhaseKey Raman Peaks (cm⁻¹)Vibration ModeReference
Rhombohedral Bismuth~71, ~98E_g, A_1g[6][25]
β-Bi₂O₃119, 311, 463-[25]
Bi₂O₃-ZnO-B₂O₃-BaO Glass~130, ~370, ~591Bi³⁺ cation vibrations, Bi-O-Bi bridging, Bi-O⁻ stretching in [BiO₆][26]

Mandatory Visualizations

Logical Workflow for Material Characterization

The following diagram illustrates a typical workflow for characterizing a newly synthesized TMB-derived material. The choice of techniques is guided by the information required at each stage of the analysis.

G Characterization Workflow for TMB-Derived Materials cluster_morph cluster_struct cluster_comp cluster_opt synthesis Synthesized Material (e.g., Thin Film, Nanoparticles) morphology Morphology & Topography synthesis->morphology structure Crystal Structure & Phase synthesis->structure composition Elemental & Chemical State synthesis->composition optical Optical Properties synthesis->optical sem SEM morphology->sem afm AFM morphology->afm tem TEM morphology->tem structure->tem xrd XRD structure->xrd raman Raman structure->raman xps XPS composition->xps eds EDS (with SEM/TEM) composition->eds uvvis UV-Vis optical->uvvis pl Photoluminescence optical->pl

Caption: Logical workflow for selecting characterization techniques.

Experimental Workflow for TEM Analysis

This diagram details the key steps involved in analyzing TMB-derived nanoparticles using Transmission Electron Microscopy.

G Experimental Workflow for TEM Analysis of Nanoparticles prep 1. Sample Preparation (Dilute suspension, drop-cast on TEM grid) load 2. Sample Loading (Insert grid into TEM holder) prep->load pump 3. System Evacuation (Achieve ultra-high vacuum) load->pump align 4. Beam Alignment (Focus and correct astigmatism) pump->align acquire 5. Data Acquisition align->acquire bright Bright-Field Imaging (Morphology, Size Distribution) acquire->bright hrtem HRTEM Imaging (Lattice Fringes, Defects) acquire->hrtem saed SAED (Crystallinity, Phase ID) acquire->saed analysis 6. Data Analysis (Image processing, d-spacing calculation) bright->analysis hrtem->analysis saed->analysis

Caption: Step-by-step workflow for TEM analysis of nanoparticles.

References

A Comparative Analysis of the Cytotoxicity of Trimethylbismuth and Inorganic Bismuth

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive review of available experimental data reveals a stark contrast in the cytotoxic profiles of organometallic trimethylbismuth and various inorganic bismuth compounds. The consensus from multiple in vitro studies indicates that this compound exhibits significantly higher toxicity to mammalian cells compared to its inorganic counterparts, such as bismuth citrate and bismuth glutathione. This guide provides a detailed comparison of their cytotoxic effects, experimental methodologies, and underlying molecular mechanisms for researchers, scientists, and drug development professionals.

The enhanced cytotoxicity of this compound is primarily attributed to its increased lipophilicity, leading to greater cellular uptake. Once inside the cell, it instigates a cascade of damaging events, including the generation of reactive oxygen species (ROS), subsequent oxidative stress, and significant genotoxicity. In contrast, inorganic bismuth compounds generally display lower cytotoxicity, which, at high concentrations, tends to induce necrotic cell death through membrane destabilization rather than the programmed cell death (apoptosis) observed with this compound.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values from various studies, illustrating the pronounced difference in cytotoxicity between methylated and inorganic bismuth compounds across different cell lines.

CompoundCell LineExposure TimeIC50/LC50 (µM)Reference
This compoundCaco-2Not Specified110 (LC50)[1]
This compoundCHO-9Not Specified128 (LC50)[1]
This compoundHepG2Not Specified194 (LC50)[1]
MonomethylbismuthErythrocytes24 hours>4
MonomethylbismuthHepatocytes24 hours>130
MonomethylbismuthLymphocytes24 hours>430
Bismuth CitrateErythrocytes24 hours≥113 (48% death)
Bismuth CitrateVariousNot Specified>500
Bismuth GlutathioneVariousNot Specified>500

Experimental Protocols

The data presented in this guide are derived from a variety of established experimental protocols designed to assess cytotoxicity. A general workflow for these experiments is outlined below.

General Cytotoxicity Testing Workflow

A standardized workflow is typically employed to evaluate the cytotoxic effects of chemical compounds. This involves cell culture, compound exposure, and subsequent assessment of cell viability and death mechanisms.

G General Cytotoxicity Experimental Workflow cluster_0 Cell Culture & Preparation cluster_1 Compound Exposure cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Select and Culture Appropriate Cell Line (e.g., HepG2, Caco-2, CHO-9) B Seed Cells in Multi-well Plates A->B D Treat Cells with Compounds for a Defined Period (e.g., 24, 48, 72 hours) B->D C Prepare Serial Dilutions of Test Compounds (this compound, Inorganic Bismuth) C->D E Cell Viability Assays (e.g., MTT, Trypan Blue) D->E F Apoptosis/Necrosis Assays (e.g., Annexin V/PI Staining) D->F G Genotoxicity Assays (e.g., Comet Assay) D->G H Oxidative Stress Assays (e.g., ROS Measurement) D->H I Quantify Cell Viability and Determine IC50/LC50 E->I J Analyze Mechanisms of Cell Death F->J G->J H->J

A generalized workflow for in vitro cytotoxicity testing.

Signaling Pathways of Cytotoxicity

The differential cytotoxicity of this compound and inorganic bismuth can be attributed to their distinct interactions with cellular components and subsequent activation of different cell death signaling pathways.

This compound-Induced Cytotoxicity

This compound's high membrane permeability allows for its rapid accumulation within cells, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This, in turn, can cause DNA damage, triggering a DNA damage response (DDR) and ultimately leading to apoptosis.

G Proposed Signaling Pathway for this compound Cytotoxicity TMB This compound Membrane Cell Membrane TMB->Membrane High Lipophilicity Uptake Increased Cellular Uptake Membrane->Uptake ROS Increased ROS Production (Oxidative Stress) Uptake->ROS DNA_Damage DNA Damage (Single & Double Strand Breaks) ROS->DNA_Damage Bcl2 Bcl-2 Family Modulation (e.g., Bax activation, Bcl-2 inhibition) ROS->Bcl2 DDR DNA Damage Response (ATM/ATR Activation) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis Caspase Caspase Activation (e.g., Caspase-3, -9) Caspase->Apoptosis Bcl2->Caspase

This compound induces apoptosis via oxidative stress and DNA damage.
Inorganic Bismuth-Induced Cytotoxicity

In contrast, inorganic bismuth compounds exhibit lower membrane permeability. At high concentrations, they are thought to induce cytotoxicity primarily through direct damage to the cell membrane, leading to a loss of integrity and necrotic cell death. This pathway is generally considered less controlled than apoptosis and can trigger an inflammatory response.

G Proposed Signaling Pathway for Inorganic Bismuth Cytotoxicity InorganicBi Inorganic Bismuth (e.g., Bismuth Citrate) Membrane Cell Membrane InorganicBi->Membrane Low Lipophilicity MembraneDamage Direct Membrane Damage (at high concentrations) InorganicBi->MembraneDamage LowUptake Low Cellular Uptake Membrane->LowUptake Necrosis Necrosis MembraneDamage->Necrosis Inflammation Inflammatory Response Necrosis->Inflammation

Inorganic bismuth can induce necrosis through membrane destabilization.

Conclusion

The available evidence strongly indicates that the methylation of bismuth significantly enhances its cytotoxic potential. This compound, through its high cellular permeability, induces a cascade of intracellular events including oxidative stress and genotoxicity, ultimately leading to programmed cell death. In contrast, inorganic bismuth compounds are considerably less cytotoxic, with their effects at high concentrations being more associated with direct membrane damage and necrosis. These findings are critical for the fields of toxicology and drug development, highlighting the importance of considering the chemical form of bismuth in assessing its biological activity and potential therapeutic applications. Further research into the specific molecular targets of this compound could provide deeper insights into its potent cytotoxicity and inform the design of novel therapeutic agents.

References

Trimethylbismuth in III-V Semiconductors: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in semiconductor materials and device development, the choice of precursor is a critical factor in achieving desired material properties. This guide provides an objective comparison of trimethylbismuth (TMBi) with its alternatives for the synthesis of III-V-Bi semiconductor alloys, supported by experimental data and detailed protocols.

This compound (TMBi) has emerged as a widely utilized precursor for incorporating bismuth into III-V semiconductors, such as gallium arsenide (GaAs) and indium arsenide (InAs), to form alloys like GaAsBi and InAsBi. These bismide alloys are of significant interest for applications in next-generation optoelectronic devices, including infrared lasers and detectors, due to their unique electronic properties, such as a large bandgap reduction and temperature-insensitive bandgap. The performance of TMBi, however, must be carefully evaluated against other available bismuth precursors to optimize growth processes and material quality.

Performance Comparison of Bismuth Precursors

The selection of a bismuth precursor significantly impacts several key aspects of the epitaxial growth process and the resulting material characteristics. The most common alternative to TMBi is triethylbismuth (TEBi). Triphenylbismuth (TPBi) is also a potential, though less common, alternative. The following tables summarize the comparative performance of these precursors based on critical parameters.

Bismuth Incorporation and Growth Rate

A primary measure of a precursor's performance is its efficiency in incorporating bismuth into the semiconductor lattice. This is often influenced by the growth temperature and the V/III ratio.

PrecursorIII-V MaterialGrowth TechniqueTypical Bi Content (%)Growth RateKey Observations
This compound (TMBi) GaAsBiMOCVD/MOVPEUp to 10%Generally maintained, but can decrease at high Bi fluxLow growth temperatures (<450°C) are essential for Bi incorporation.[1]
InAsBiMOCVD/MOVPEUp to 6.1%Decreases with lower growth temperatureLowering the growth temperature is the most effective way to increase Bi content.[2]
InAsBiMBEUp to 5.8%-A narrow growth window (temperature, V/III ratio) is required for droplet-free growth.[3]
Triethylbismuth (TEBi) GaAsBiMOCVD/MOVPEComparable to TMBiNo noticeable reduction at dilute flowsBi incorporation is suggested to be more efficient than with TMBi.[4]
Triphenylbismuth (TPBi) Bi₂O₃MOCVD--Primarily used for oxide deposition; less common for III-V-Bi alloys.
Impurity Incorporation

Carbon contamination is a significant concern in metal-organic chemical vapor deposition (MOCVD), as it can affect the electrical and optical properties of the semiconductor. The choice of precursor can influence the level of carbon incorporation.

PrecursorIII-V MaterialGrowth TechniqueCarbon ConcentrationKey Observations
This compound (TMBi) GaAsBiMOCVD/MOVPEHigherMethyl-based precursors are associated with higher carbon incorporation at low growth temperatures.[4]
Triethylbismuth (TEBi) GaAsBiMOCVD/MOVPELowerResults in a lower carbon concentration compared to TMBi.[4]
Surface Morphology

The surface quality of the epitaxial layer is crucial for device performance. The choice of precursor and growth conditions can lead to variations in surface roughness and the formation of metallic droplets.

PrecursorIII-V MaterialGrowth TechniqueSurface MorphologyKey Observations
This compound (TMBi) GaAsBiMOCVD/MOVPECan lead to Bi droplet formation at high Bi flow rates.[1]Surface roughness can be optimized by fine-tuning the As/Ga ratio.
InAsBiMOCVD/MOVPELow Bi flow favors the formation of elongated nanostructures.[2]-
Triethylbismuth (TEBi) GaAsBiMOCVD/MOVPECan also lead to Bi droplet formation at high flux.[4]Optimization of growth conditions is critical to avoid droplet formation.

Experimental Protocols

Detailed experimental methodologies are essential for reproducing and building upon existing research. Below are representative protocols for the growth of III-V-Bi alloys using TMBi.

MOCVD Growth of GaAsBi using this compound

A typical MOCVD process for growing GaAsBi films on a GaAs substrate involves the following steps:

  • Substrate Preparation: A (100) GaAs substrate is loaded into the MOCVD reactor.

  • Pre-growth Annealing: The substrate is annealed at a high temperature (e.g., 650°C) under an arsine (AsH₃) flow to remove the native oxide layer.

  • Buffer Layer Growth: A GaAs buffer layer is grown at a standard growth temperature (e.g., 600-650°C) using trimethylgallium (TMGa) and AsH₃ as precursors.

  • GaAsBi Growth:

    • The substrate temperature is lowered to a range of 375°C to 450°C to facilitate Bi incorporation.[1]

    • TMGa and AsH₃ flows are maintained.

    • This compound (TMBi) is introduced into the reactor.

    • The V/III ratio (the ratio of the molar flow rate of the group V precursor to the group III precursors) is a critical parameter and is typically kept low to enhance Bi incorporation. For example, a V/III ratio of 9.5 has been used.[1]

    • The TMBi molar flow rate is carefully controlled; for instance, a flow rate of approximately 3 µmol/min has been reported.[1]

  • Capping Layer Growth: A GaAs capping layer may be grown on top of the GaAsBi layer.

  • Cool-down: The reactor is cooled down under an AsH₃ flow to prevent surface degradation.

MBE Growth of InAsBi using this compound

The MBE growth of InAsBi on an InAs substrate typically follows this procedure:

  • Substrate Desorption: The InAs substrate is heated in the MBE chamber to desorb the native oxide layer, monitored by reflection high-energy electron diffraction (RHEED).

  • Buffer Layer Growth: An InAs buffer layer is grown to ensure a smooth starting surface.

  • InAsBi Growth:

    • The substrate temperature is lowered to a growth window of approximately 270°C.[5][3]

    • Indium (In) and arsenic (As) fluxes are established.

    • A bismuth (Bi) flux is introduced from a standard effusion cell or by using a metal-organic precursor like TMBi.

    • A near-stoichiometric V/III flux ratio (As/In ratio between 0.98 and 1.02) is maintained to achieve droplet-free, high-quality material.[5][3]

    • The Bi/In flux ratio is also a critical parameter, with a typical value around 0.065.[5][3]

  • Characterization: The growth is monitored in-situ using RHEED. The grown layers are characterized ex-situ using techniques like X-ray diffraction (XRD) for determining Bi content and crystalline quality, and atomic force microscopy (AFM) for surface morphology.

Visualizing the Process

To better understand the experimental workflow and the logic behind precursor selection, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_growth Epitaxial Growth cluster_char Characterization sub_load Load Substrate sub_anneal High-Temp Anneal sub_load->sub_anneal buffer Buffer Layer Growth sub_anneal->buffer bismide III-V-Bi Layer Growth (TMBi Introduction) buffer->bismide capping Capping Layer Growth bismide->capping xrd XRD capping->xrd afm AFM capping->afm pl Photoluminescence capping->pl hall Hall Effect capping->hall

A typical experimental workflow for the growth and characterization of III-V-Bi semiconductors.

precursor_selection cluster_performance Performance Metrics TMBi This compound (TMBi) bi_inc Bi Incorporation TMBi->bi_inc Effective at low T carbon Carbon Impurity TMBi->carbon Higher morphology Surface Morphology TMBi->morphology Droplet risk TEBi Triethylbismuth (TEBi) TEBi->bi_inc Potentially higher efficiency TEBi->carbon Lower TEBi->morphology Droplet risk

Logical relationship for selecting a bismuth precursor based on key performance metrics.

References

A Comparative Guide to Purity Analysis and Verification of Trimethylbismuth

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical precursors is paramount. In fields like semiconductor manufacturing and pharmaceutical synthesis, even trace impurities can have significant detrimental effects on the final product's performance and safety. Trimethylbismuth (TMB), a key organometallic precursor, is no exception. This guide provides a comprehensive comparison of the analytical methods used to determine the purity of TMB, offers insights into alternative organobismuth compounds, and presents detailed experimental protocols for key analytical techniques.

Introduction to this compound (TMB)

This compound (Bi(CH₃)₃) is a volatile, colorless liquid that serves as a crucial precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the creation of bismuth-containing thin films. These films are integral to the production of advanced semiconductors, optoelectronics, and next-generation data storage devices. The low decomposition temperature of TMB allows for precise, low-temperature epitaxial growth, a critical factor in the fabrication of complex device structures. However, the presence of metallic or organic impurities in TMB can compromise the electrical and optical properties of the resulting materials, making rigorous purity analysis an indispensable part of the quality control process.

Purity Analysis of this compound: A Comparative Overview

The purity of TMB is typically assessed using a combination of analytical techniques, each providing unique insights into the nature and concentration of potential impurities. The choice of method depends on the specific impurities of concern, the required detection limits, and the nature of the TMB matrix.

Table 1: Comparison of Analytical Methods for this compound Purity Analysis

Analytical TechniqueDetected ImpuritiesTypical Purity Levels AchievableAdvantagesLimitations
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace metals (e.g., Pb, As, Sn, other transition metals)>99.999% (5N) for metallic purityExtremely low detection limits (ppb to ppt), multi-element analysis capabilities.Destructive to the sample, provides elemental composition but not information on organic impurities.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Organic impurities (e.g., residual solvents from synthesis, other organobismuth species), structural integrity>99% for organic purityNon-destructive, provides structural information, can quantify the main component and impurities simultaneously.[1][2][3]Lower sensitivity compared to chromatographic methods for trace organic impurities.
Gas Chromatography - Mass Spectrometry (GC-MS) Volatile and semi-volatile organic impurities (e.g., synthesis byproducts, degradation products)Can detect impurities at ppm levelsHigh separation efficiency for complex mixtures of volatile compounds, provides identification of unknown impurities through mass spectra.[4][5]Requires the analyte to be volatile and thermally stable.

Comparison with Alternative Organobismuth Precursors

While TMB is a widely used bismuth precursor, several alternatives are available, each with its own set of properties and purity considerations. The choice of precursor often depends on the specific MOCVD process parameters and the desired film characteristics.

Table 2: Comparison of this compound with Alternative Organobismuth Precursors

PrecursorChemical FormulaKey CharacteristicsPurity Analysis Methods
This compound (TMB) Bi(CH₃)₃Highly volatile, low decomposition temperature.ICP-MS, qNMR, GC-MS
Triphenylbismuth (TPB) Bi(C₆H₅)₃Higher thermal stability than TMB, solid at room temperature.[6]Elemental Analysis, HPLC, Thermal Analysis (TGA/DSC).[7]
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Bi(thd)₃) Bi(C₁₁H₁₉O₂)₃Good thermal stability, often used in combination with other precursors.Elemental Analysis, NMR, Thermal Analysis.
Dimethyl(2-N,N-dimethylaminomethylphenyl)bismuth BiMe₂(Me₂NCH₂Ph)Liquid at room temperature, non-explosive, good volatility.[8]NMR, Mass Spectrometry.[8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the key analytical techniques used in TMB purity analysis.

Protocol 1: Trace Metal Analysis of this compound by ICP-MS

Objective: To quantify trace metallic impurities in TMB.

1. Sample Preparation (in an inert atmosphere glovebox): a. Accurately weigh approximately 0.1 g of TMB into a pre-cleaned, acid-leached PTFE digestion vessel. b. Add 5 mL of high-purity, trace metal grade nitric acid (HNO₃) dropwise to the TMB sample. Caution: The reaction may be exothermic. c. After the initial reaction subsides, add another 2 mL of HNO₃ and 1 mL of high-purity hydrochloric acid (HCl). d. Seal the digestion vessel and place it in a microwave digestion system. e. Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes. f. After cooling, carefully open the vessel and dilute the digested sample to 50 mL with deionized water (18 MΩ·cm). The sample is now ready for ICP-MS analysis.[9][10][11][12][13][14]

2. ICP-MS Instrumentation and Parameters:

  • Instrument: Agilent 7900 ICP-MS or equivalent.
  • RF Power: 1550 W.
  • Carrier Gas Flow: 0.9 L/min.
  • Makeup Gas Flow: 0.15 L/min.
  • Sample Uptake Rate: 0.4 mL/min.
  • Detector Mode: Pulse counting.
  • Integration Time: 0.1 s per point.
  • Internal Standard: Indium (In) and Gallium (Ga) are introduced online to correct for matrix effects and instrument drift.

3. Data Analysis:

  • Generate a calibration curve using certified multi-element standards.
  • Quantify the concentration of each metallic impurity in the TMB sample based on the calibration curve and the dilution factor.

Protocol 2: Purity Determination of this compound by Quantitative ¹H NMR (qNMR)

Objective: To determine the purity of TMB and identify organic impurities.

1. Sample Preparation (in an inert atmosphere glovebox): a. Accurately weigh approximately 10 mg of a certified internal standard (e.g., 1,4-dinitrobenzene) into a clean, dry NMR tube. b. Accurately weigh approximately 20 mg of the TMB sample and add it to the same NMR tube. c. Add 0.6 mL of a suitable deuterated solvent (e.g., benzene-d₆ or toluene-d₈) to the NMR tube. d. Cap the NMR tube securely.

2. ¹H NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz or equivalent.
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Acquisition Time: 4 seconds.
  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).
  • Number of Scans: 16.
  • Spectral Width: 20 ppm.

3. Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase and baseline correct the spectrum. c. Integrate a well-resolved signal of TMB (the methyl protons) and a well-resolved signal of the internal standard. d. Calculate the purity of TMB using the following formula: Purity (%) = (I_TMB / N_TMB) * (N_IS / I_IS) * (M_TMB / M_IS) * (m_IS / m_TMB) * P_IS Where:

  • I = Integral area
  • N = Number of protons for the integrated signal
  • M = Molar mass
  • m = mass
  • P = Purity of the internal standard
  • Subscripts TMB and IS refer to this compound and the internal standard, respectively.[1][2][3][15][16]

Protocol 3: Analysis of Volatile Impurities in this compound by GC-MS

Objective: To identify and quantify volatile organic impurities in TMB.

1. Sample Preparation (in an inert atmosphere glovebox): a. Prepare a 1000 ppm stock solution of TMB in a high-purity, dry solvent such as hexane or toluene. b. Perform serial dilutions to prepare calibration standards of expected impurities if available. c. For the sample analysis, dilute the TMB sample in the chosen solvent to a final concentration of approximately 100 ppm.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 7890B GC or equivalent.
  • MS System: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (split injection, ratio 50:1).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mass Range: 35-400 amu.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis: a. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). b. Quantify known impurities using calibration curves. For unknown impurities, estimate their concentration based on the peak area relative to the TMB peak area, assuming a similar response factor.[4][5][17][18][19]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in TMB purity analysis, the following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.

experimental_workflow cluster_sampling Sample Handling (Inert Atmosphere) cluster_icpms ICP-MS Analysis cluster_qnmr qNMR Analysis cluster_gcms GC-MS Analysis sampling TMB Sample prep_icpms Microwave Digestion sampling->prep_icpms Weighing & Acid Addition prep_qnmr Dissolution with Internal Standard sampling->prep_qnmr Weighing prep_gcms Dilution in Solvent sampling->prep_gcms Weighing analysis_icpms ICP-MS Measurement prep_icpms->analysis_icpms Dilution data_icpms Trace Metal Data analysis_icpms->data_icpms analysis_qnmr ¹H NMR Acquisition prep_qnmr->analysis_qnmr data_qnmr Organic Purity & Structure analysis_qnmr->data_qnmr analysis_gcms GC-MS Separation & Detection prep_gcms->analysis_gcms data_gcms Volatile Impurity Profile analysis_gcms->data_gcms

Experimental workflow for TMB purity analysis.

logical_comparison cluster_alternatives Alternative Precursors TMB This compound (TMB) TPB Triphenylbismuth (TPB) TMB->TPB Higher Thermal Stability Bi_mmp Bi(mmp)₃ TMB->Bi_mmp Improved Stability BiMe2_amine BiMe₂(Me₂NCH₂Ph) TMB->BiMe2_amine Non-Pyrophoric Liquid TPB->TMB Lower Volatility Bi_mmp->TMB Potentially Lower Volatility BiMe2_amine->TMB More Complex Ligand

Logical comparison of TMB and its alternatives.

Conclusion

The comprehensive purity analysis of this compound is a multi-faceted process that requires the application of several complementary analytical techniques. ICP-MS is indispensable for ensuring the ultra-high metallic purity required for semiconductor applications. qNMR provides a robust method for determining the overall purity and structural integrity of the TMB molecule, while GC-MS is essential for identifying and quantifying volatile organic impurities. For applications where the properties of TMB are not ideal, alternative organobismuth precursors such as triphenylbismuth and other ligand-stabilized compounds offer different advantages in terms of stability and handling. A thorough understanding and implementation of these analytical methods are critical for researchers and professionals in ensuring the quality and reliability of their materials and processes.

References

A Comparative Guide to Organobismuth Compounds in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organobismuth compounds are emerging as a compelling class of catalysts, offering a non-toxic, cost-effective, and environmentally benign alternative to traditional heavy metal catalysts. Their unique electronic properties and versatility in mediating a wide range of organic transformations have positioned them as a focal point of modern catalytic research. This guide provides an objective comparison of the performance of organobismuth catalysts against other alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of Catalytic Systems

The efficacy of organobismuth catalysts is best illustrated through direct comparison with established catalytic systems across various reaction types.

Polyurethane Foam Production: Bismuth vs. Tin Catalysts

In the production of flexible polyurethane foams, bismuth(III) triflate has demonstrated superior performance compared to the conventional stannous octoate catalyst. A study revealed that the bismuth-catalyzed foams exhibited not only a higher isocyanate conversion efficiency but also enhanced mechanical properties at similar densities[1].

PropertyBismuth Triflate (0.1 php)Stannous Octoate (0.2 php)
Density ( kg/m ³)35.4 ± 0.535.8 ± 0.4
Compression Set (%)8.5 ± 0.39.2 ± 0.4
Tear Strength (N/m)280 ± 15250 ± 12
Isocyanate Conversion (%)~80% (at shorter time)~80% (at longer time)

Data synthesized from a comparative study on flexible polyurethane foam production.

Lewis Acid Catalysis: Ferrier Rearrangement

Bismuth(III) triflate (Bi(OTf)₃) has proven to be a highly efficient Lewis acid catalyst for the Ferrier rearrangement, a key reaction in carbohydrate chemistry. A comparative study highlights its advantages in terms of reaction time and catalyst loading over other common Lewis acids.

CatalystCatalyst Loading (mol%)TimeYield (%)α:β Ratio
Bi(OTf)₃ 215 min902.2 : 1
InCl₃1010 min866.3 : 1
Sc(OTf)₃52.5 h929 : 1
BiCl₃51.5 h9510 : 1

Data from a comparative study on the Ferrier rearrangement of tri-O-acetyl-D-glucal with benzyl alcohol.[2]

Oxidation of Alcohols

Organobismuth compounds have been effectively employed in the oxidation of alcohols to aldehydes and ketones. Bismuth(III) bromide, in conjunction with aqueous hydrogen peroxide, offers a green and efficient protocol.

SubstrateProductTimeYield (%)
Benzyl alcoholBenzaldehyde15 min95
4-Methylbenzyl alcohol4-Methylbenzaldehyde10 min96
1-PhenylethanolAcetophenone10 min94
Cinnamyl alcoholCinnamaldehyde20 min90

Data represents yields from the BiBr₃-catalyzed oxidation of various alcohols.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic research.

General Procedure for Bi(OTf)₃-Catalyzed Nazarov Reaction

To a sealed tube containing the Knoevenagel product (0.5 mmol) in dry acetonitrile (2 mL) is added Bi(OTf)₃ (0.05 mmol). The reaction mixture is then stirred at 60 °C and monitored by TLC. Upon completion, the reaction is worked up to isolate the product. This procedure has been successfully applied to synthesize a variety of 3-aryl-1-indanones.

General Procedure for Bismuth Tribromide Catalyzed Oxidation of Alcohols

In a typical procedure, a mixture of the alcohol (1 mmol), bismuth tribromide (5 mol%), and 30% aqueous hydrogen peroxide (1.5 mmol) is stirred at 70 °C. The reaction progress is monitored by TLC. Upon completion, the product is extracted and purified. This method is notable for being organic solvent-free[3].

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling Using Organobismuth Reagents

A flask is charged with the aryl halide (1.0 mmol), the organobismuth reagent (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 mmol) in a suitable solvent (e.g., DMF). The mixture is degassed and then heated (e.g., to 90 °C) under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS.

Mechanistic Pathways and Experimental Workflows

Visualizing the complex mechanisms of catalysis is essential for understanding and optimizing reaction conditions.

Catalytic_Cycle_Suzuki_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R'-X R'-Pd(II)L2-X R'-Pd(II)L2-X Oxidative\nAddition->R'-Pd(II)L2-X Transmetalation Transmetalation R'-Pd(II)L2-X->Transmetalation Ar-Bi(III) R'-Pd(II)L2-Ar R'-Pd(II)L2-Ar Transmetalation->R'-Pd(II)L2-Ar Reductive\nElimination Reductive Elimination R'-Pd(II)L2-Ar->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R'-Ar

Catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, typically relies on palladium catalysts[4][5]. Organobismuth compounds can serve as effective transmetalating agents in this cycle, transferring an aryl group to the palladium center.

Oxidation_of_Alcohols cluster_0 Catalytic Cycle A Bi(III) Catalyst B [Bi(III)-Alcohol Complex] A->B + R-CH₂OH C Oxidation B->C + Oxidant D Bi(I) Species C->D E Product (Aldehyde/Ketone) C->E D->A + 2e⁻, + 2H⁺

Proposed mechanism for the bismuth-catalyzed oxidation of alcohols.

In the oxidation of alcohols, the bismuth(III) catalyst is believed to coordinate to the alcohol, facilitating its oxidation to the corresponding aldehyde or ketone, while the bismuth species is reduced and subsequently re-oxidized to complete the catalytic cycle[3][6].

Allylation_Reaction cluster_workflow Experimental Workflow Start Combine Aldehyde, Allyl Bromide, Bi(OTf)₃, Photocatalyst, & Hantzsch Ester Irradiation Irradiate with Blue LEDs Start->Irradiation Reaction Formation of Allylbismuth Intermediate Irradiation->Reaction Quench Reaction Quench & Workup Reaction->Quench Product Homoallylic Alcohol Quench->Product

Experimental workflow for the photoredox allylation of aldehydes using a bismuth catalyst.

A recent development in organobismuth catalysis is its application in photoredox reactions. In the Barbier-type allylation of aldehydes, a catalytic amount of Bi(OTf)₃, in conjunction with an organic dye as a photocatalyst and a Hantzsch ester as a sacrificial reducing agent, generates reactive allylbismuth intermediates under blue light irradiation. These intermediates then react with aldehydes to afford homoallylic alcohols[7][8]. This method highlights the expanding scope of bismuth catalysis into photochemistry, offering green and sustainable synthetic routes.

References

Trimethylbismuth: A Comparative Guide to its Efficacy in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of trimethylbismuth (TMB) with alternative materials in key high-technology applications. The following sections detail its performance in semiconductor manufacturing and energy storage, supported by available experimental data. Furthermore, this guide delves into the toxicological profile of TMB, offering insights into its cellular effects.

Section 1: Metal-Organic Chemical Vapor Deposition (MOCVD)

This compound is a significant precursor in MOCVD for depositing thin films containing bismuth, crucial for various electronic and optoelectronic devices. Its efficacy is often weighed against other organobismuth compounds, each presenting distinct advantages and disadvantages.

Performance Comparison of Bismuth Precursors in MOCVD

The choice of a bismuth precursor in MOCVD significantly impacts the quality of the deposited film, including its composition, purity, and growth rate. While this compound is a widely utilized precursor, alternatives such as triethylbismuth (TEBi), triphenylbismuth (BiPh3), and bismuth(III) (2-methoxy-2-methyl-1-propoxide) (Bi(mmp)3) are also employed.

PrecursorKey Performance CharacteristicsAdvantagesDisadvantages
This compound (TMB) Lower thermal stability, enabling better compositional control in alloys like GaAsBi.[1]Good volatility and reactivity.Highly reactive and potentially explosive, can lead to carbon incorporation.[2]
Triethylbismuth (TEBi) Results in lower carbon concentration in grown films compared to TMB.[1]Improved film purity.May have different growth rate characteristics compared to TMB.
Triphenylbismuth (BiPh3) Higher thermal stability than TMB.[2]More stable and less hazardous to handle.High thermal stability can complicate control over compositional uniformity.[2]
Bi(mmp)3 A volatile monomer, avoiding issues with polymeric aggregates seen in simple bismuth alkoxides.[2]Suitable for liquid injection MOCVD.Performance is highly dependent on the co-precursor used.[2]
Experimental Protocol: MOCVD of GaAsBi using this compound

The following protocol outlines a typical MOCVD process for the growth of Gallium Arsenide Bismuthide (GaAsBi) thin films using TMB.

Precursors:

  • Gallium source: Trimethylgallium (TMGa) or Triethylgallium (TEGa)

  • Arsenic source: Tertiarybutylarsine (TBAs) or Arsine (AsH3)

  • Bismuth source: this compound (TMB)

Deposition Parameters:

  • Substrate: GaAs (100)

  • Growth Temperature: 380°C[1]

  • Reactor Pressure: Maintained at an appropriate level for the specific MOCVD system.

  • Carrier Gas: Hydrogen (H2)

  • Precursor Molar Flow Rates:

    • TMB: 1.2 µmole/min[1]

    • Other precursor flow rates are adjusted to achieve the desired stoichiometry and growth rate.

Procedure:

  • The GaAs substrate is loaded into the MOCVD reactor.

  • The substrate is heated to the desired growth temperature under a steady flow of carrier gas.

  • The precursor gases (TMGa/TEGa, TBAs/AsH3, and TMB) are introduced into the reactor at controlled flow rates.

  • The precursors decompose at the hot substrate surface, leading to the epitaxial growth of the GaAsBi film.

  • After the desired film thickness is achieved, the precursor flows are stopped, and the reactor is cooled down.

MOCVD Workflow Diagram

MOCVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition substrate GaAs Substrate Loading heating Substrate Heating to 380°C substrate->heating precursors Precursor Introduction (TMGa, TBAs, TMB) heating->precursors growth Epitaxial Film Growth precursors->growth cooldown Reactor Cooldown growth->cooldown analysis Film Characterization cooldown->analysis

A simplified workflow for the MOCVD of GaAsBi using TMB.

Section 2: Energy Storage - Anode Materials

Bismuth-based materials are being explored as high-capacity anodes for next-generation lithium-ion and sodium-ion batteries, offering a potential alternative to conventional graphite anodes.

Performance Comparison of Bismuth-based and Graphite Anodes
Anode MaterialTheoretical Capacity (mAh g⁻¹)Key Performance Characteristics
Bismuth Oxide (Bi2O3) in Li-ion Battery ~690[3]High initial capacity of 750 mAh g⁻¹; maintains 50% capacity after 6000 cycles.[3]
Graphite in Li-ion Battery 372[3]Stable cycling performance but lower capacity.[3]
Bismuth in Na-ion Battery HighReversible capacity of 234.9 mAh g⁻¹ after 4000 cycles at 5 A g⁻¹ with 93.5% capacity retention.[4]
Expanded Graphite (EG) in Na-ion Battery LowerSuperior cycling stability but much lower reversible capacity (38.5 mAh g⁻¹).[4]
Experimental Protocol: Preparation and Testing of a Bismuth-based Anode

This protocol describes the fabrication and electrochemical testing of a bismuth-based anode for a sodium-ion battery.

Materials:

  • Bismuth nanoparticles

  • Holey expanded graphite (hEG)

  • Binder (e.g., sodium carboxymethyl cellulose)

  • Conductive agent (e.g., Super P carbon black)

  • Electrolyte (e.g., 1.0 M NaPF6 in diglyme)

  • Sodium metal for counter electrode

Procedure:

  • Electrode Slurry Preparation: A slurry is prepared by mixing the bismuth composite material (e.g., Bi@hEG), conductive agent, and binder in a suitable solvent.

  • Electrode Casting: The slurry is uniformly coated onto a current collector (e.g., copper foil) and dried under vacuum.

  • Cell Assembly: Coin cells are assembled in an argon-filled glovebox with the prepared bismuth anode, a separator, a sodium metal counter electrode, and the electrolyte.

  • Electrochemical Testing: The assembled cells are subjected to galvanostatic charge-discharge cycling at various current densities to evaluate their capacity, cycle life, and rate capability.

Battery Cycling Logic Diagram

Battery_Cycling start Start Cycle charge Charge (Sodiation) start->charge discharge Discharge (Desodiation) charge->discharge measure Measure Capacity & Coulombic Efficiency discharge->measure check Cycle Number < Target? measure->check check->charge Yes end End Cycling check->end No

Logical flow of a battery charge-discharge cycling experiment.

Section 3: Toxicological Profile and Cellular Effects

While TMB shows promise in materials science, its toxicological properties are a critical consideration for handling and potential biomedical applications.

In Vitro Cytotoxicity of this compound

Studies have demonstrated that this compound exhibits cytotoxicity in various mammalian cell lines. The toxicity is generally higher than that of inorganic bismuth compounds.

Cell LineLC50 (μmol/Lgv)Reference
Caco-2 (Human colon adenocarcinoma)110[5]
CHO-9 (Chinese hamster ovary)128[5]
HepG2 (Human liver carcinoma)194[5]
Known Cellular Mechanisms of Bismuth Compounds

The precise signaling pathways affected by this compound are not fully elucidated. However, research on TMB and other bismuth compounds has revealed several cellular effects:

  • Induction of Apoptosis: Triphenylbismuth has been shown to increase the population of apoptotic cells.[6] Other bismuth compounds have also been found to induce apoptosis through the intrinsic pathway.[7]

  • DNA Damage: Monomethylbismuth can induce chromosomal aberrations and sister chromatid exchanges in human lymphocytes.[8] this compound has also been observed to cause DNA damage.[3]

  • Inhibition of NF-κB Signaling Pathway: Bismuth(III) dithiocarbamate complexes have been found to inhibit the NF-κB signaling pathway in cancer cells.[5] While this has not been directly demonstrated for TMB, it points to a potential mechanism of action for bismuth compounds.

Postulated Cytotoxicity Pathway

Cytotoxicity_Pathway TMB This compound Exposure uptake Cellular Uptake TMB->uptake stress Increased Intracellular Reactive Oxygen Species (ROS) uptake->stress inhibition Enzyme Inhibition (e.g., NF-κB pathway - potential) uptake->inhibition dna_damage DNA Damage stress->dna_damage apoptosis Induction of Apoptosis stress->apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death inhibition->cell_death

A postulated pathway for the cytotoxic effects of TMB.

References

Genotoxic effects of volatile organometallic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Genotoxic Effects of Volatile Organometallic Compounds

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of chemical compounds is paramount. Volatile organometallic compounds, utilized in various industrial and agricultural applications, represent a class of substances with significant toxicological profiles. Their ability to induce genetic damage poses risks to human health and the environment. This guide provides an objective comparison of the genotoxic effects of three major classes of volatile organometallics—organotins, organomercurials, and organoleads—supported by experimental data and detailed methodologies.

Comparative Genotoxicity Data

The genotoxicity of organometallic compounds has been evaluated using a variety of standard assays. The following tables summarize quantitative data from key studies, offering a comparative overview of their effects.

Table 1: Genotoxicity of Organotin Compounds

CompoundTest SystemConcentrationEndpointResultReference
Mono-n-butyltin oxideE. coli PQ37Not specifiedSOS InductionHigh SOS-inducing potency[1]
n-Butyltin trichlorideE. coli PQ37Not specifiedSOS InductionHigh SOS-inducing potency[1]
Di-n-butyltin dichlorideE. coli PQ37Not specifiedSOS InductionHigh SOS-inducing potency[1]
Tri-n-butyltin chlorideBacillus subtilisNot specifiedDNA Damage (rec-assay)Genotoxic[1]
Dimethyltin dichlorideBacillus subtilisNot specifiedDNA Damage (rec-assay)Genotoxic[1]
Trimethyltin chlorideCHO-9 cellsNot specifiedMicronuclei, Chromosome AberrationsWeak genotoxic effects[2]

Table 2: Genotoxicity of Organomercurial Compounds

CompoundTest SystemConcentrationEndpointResultReference
Phenyl mercuric chlorideBG/F fish cellsNot specifiedMicronucleus InductionClastogenic[3]
Methyl mercuric chloride (MMC)BG/F fish cellsNot specifiedMicronucleus InductionClastogenic[3]
Ethyl mercuric chlorideBG/F fish cellsNot specifiedMicronucleus InductionClastogenic[3]
Methylmercury chloride (CH₃HgCl)Human neuroblastoma SH-SY5Y cellsSublethalDNA Fragmentation (Comet Assay)Induced DNA fragmentation[4]
Methylmercuric chloride (MMC)Human lymphoblastoid TK6 cellsNot specifiedHPRT Mutation, Chromosome AnomaliesInconclusive mutagenic effect, marked reduction in mitosis[5]

Table 3: Genotoxicity of Organolead Compounds

CompoundTest SystemConcentrationEndpointResultReference
Tetraalkyllead (general)RodentsNear toxic levelsFetotoxicityDirect fetotoxic potential[6]
Inorganic Lead (for comparison)Various (in vitro, in vivo, epidemiological)Not specifiedChromosome Aberration, DNA Breaks, MutationGenotoxic effects demonstrated[7][8]
Organic Lead (general)Humans, animals, plantsNear toxic levelsSister Chromatid Exchanges (SCE), Chromosome AberrationsModerate genotoxic effect[6]

Mechanisms of Genotoxicity

Volatile organometallic compounds exert their genotoxic effects through various mechanisms. A primary pathway for many is the induction of oxidative stress.[9][10] These compounds can lead to the generation of reactive oxygen species (ROS), which damage cellular components, including DNA, proteins, and lipids.[11][12][13]

Organotins, for example, can cross cell membranes and interact with mitochondria, leading to the release of ROS, calcium ions, and cytochrome c, which in turn activates apoptotic pathways.[14][15] Organomercurials are known to be clastogenic, acting as spindle inhibitors during cell division, which can result in aneuploidy or polyploidy.[11] The genotoxicity of organolead compounds is often linked to indirect mechanisms, such as the inhibition of DNA repair systems.[7][16]

G General Genotoxicity Pathway of Organometallics OMC Volatile Organometallic Compound (OMC) Cell Cell Membrane Penetration OMC->Cell Mito Mitochondrial Interaction Cell->Mito Direct Direct DNA Interaction (e.g., Adducts) Cell->Direct Repair Inhibition of DNA Repair Enzymes Cell->Repair ROS Reactive Oxygen Species (ROS) Generation Mito->ROS OxStress Oxidative Stress ROS->OxStress DNADamage DNA Damage (Strand breaks, base oxidation) Direct->DNADamage Repair->DNADamage leads to accumulation of OxStress->DNADamage ChromAb Chromosomal Aberrations & Micronuclei DNADamage->ChromAb Apoptosis Apoptosis DNADamage->Apoptosis

Caption: General genotoxicity pathway for organometallics.

Experimental Protocols

Standardized assays are crucial for assessing and comparing the genotoxic potential of chemical compounds. Below are detailed methodologies for three key experiments cited in the evaluation of organometallics.

The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA damage, particularly single and double-strand breaks, in individual eukaryotic cells.[17][18]

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, lymphocytes).

  • Encapsulation: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cellular and nuclear membranes, leaving the DNA as nucleoids.

  • Alkaline Unwinding & Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied.

  • Neutralization & Staining: After electrophoresis, the slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide).

  • Visualization & Analysis: Slides are viewed under a fluorescence microscope. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[18]

G Comet Assay Workflow A 1. Prepare Single-Cell Suspension B 2. Mix Cells with Low-Melt Agarose A->B C 3. Layer on Microscope Slide B->C D 4. Cell Lysis (Detergent, High Salt) C->D E 5. Alkaline Unwinding & Electrophoresis D->E F 6. Neutralize & Stain with Fluorescent Dye E->F G 7. Visualize under Microscope & Quantify DNA Damage F->G

Caption: Workflow of the Comet Assay for DNA damage detection.

The In Vitro Micronucleus Test

The micronucleus test is a reliable assay for detecting genotoxic carcinogens that cause chromosomal damage.[19] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Methodology:

  • Cell Culture & Exposure: A suitable cell line (e.g., CHO, human lymphocytes) is cultured and exposed to the test compound at various concentrations for a defined period.

  • Cytokinesis Block (Optional but Recommended): Cytochalasin-B is often added to the culture. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This makes it easier to identify micronuclei that formed during the preceding mitosis.

  • Harvesting & Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and then dropped onto microscope slides. The cytoplasm and nuclei are stained (e.g., with Giemsa or a fluorescent DNA stain).

  • Scoring: Slides are analyzed under a microscope. The frequency of micronucleated cells (specifically in binucleated cells if cytochalasin-B was used) is scored. A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates clastogenic or aneugenic activity.[19][20]

G In Vitro Micronucleus Test Workflow A 1. Culture Cells & Expose to Test Compound B 2. Add Cytochalasin-B (Cytokinesis Block) A->B C 3. Harvest, Fix, and Stain Cells B->C D 4. Score Micronuclei in Binucleated Cells C->D E 5. Compare Frequency to Control D->E

Caption: Workflow of the in vitro Micronucleus Test.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used, rapid assay to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in bacteria.[21][22]

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium (or E. coli) that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used.[21] These strains carry different types of mutations (e.g., frameshift, base-pair substitution).

  • Metabolic Activation (S9 Mix): Since bacteria lack the metabolic enzymes found in mammals, the test compound is often mixed with an S9 fraction (a liver homogenate) to simulate metabolic activation.[23]

  • Exposure: The bacterial strain, the test compound (with and without S9 mix), and a trace amount of histidine are combined in a soft agar overlay. The small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Plating & Incubation: The mixture is poured onto a minimal glucose agar plate (lacking histidine) and incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize their own histidine) will grow and form visible colonies. The number of revertant colonies is counted. A dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate (negative control) indicates that the compound is mutagenic.[22][24]

G Ames Test Workflow A 1. Prepare His- Auxotrophic Bacterial Strains B 2. Mix Bacteria with Test Compound (± S9 Metabolic Activation) A->B C 3. Add Trace Histidine & Plate on Minimal Agar B->C D 4. Incubate for 48-72 Hours C->D E 5. Count Revertant (His+) Colonies D->E

Caption: Workflow of the Ames Test for mutagenicity.

Conclusion

The experimental data clearly indicate that volatile organometallic compounds, including organotins, organomercurials, and organoleads, possess significant genotoxic potential. Organotins and organomercurials have demonstrated clear clastogenic and DNA-damaging effects in a range of in vitro systems.[1][3] While the data for organoleads can be more variable, their potential to cause genetic damage, particularly at higher concentrations, is established.[6] The primary mechanisms of action often involve the induction of oxidative stress and direct or indirect interference with DNA structure and repair processes.[7][11][15] For professionals in research and drug development, a thorough evaluation using a battery of genotoxicity tests, such as the Comet, Micronucleus, and Ames assays, is essential when assessing the safety profile of any compound with structural similarities to these organometallics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Trimethylbismuth

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of hazardous chemicals is paramount. Trimethylbismuth (TMBi), a pyrophoric organometallic compound, requires stringent protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

This compound is highly reactive and can ignite spontaneously upon contact with air or moisture.[1] Therefore, all handling must be conducted under an inert atmosphere, such as nitrogen or argon, typically within a glovebox or using Schlenk line techniques.[2][3] Personal Protective Equipment (PPE) is mandatory when working with TMBi.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Additional

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a multi-step process that includes the quenching of residual amounts, the decontamination of empty containers, and the management of contaminated materials.

Quenching of Residual this compound

Small amounts of unused or unwanted this compound must be carefully neutralized (quenched) before disposal. This process should only be performed by trained personnel in a properly functioning chemical fume hood.[2]

Experimental Protocol for Quenching:

  • Preparation: In a chemical fume hood, place a reaction flask equipped with a stirrer and an inert gas inlet in an ice water bath for cooling.[4][5]

  • Dilution: Transfer the residual this compound to the reaction flask under an inert atmosphere. Dilute the TMBi with an unreactive, dry solvent such as heptane or toluene.[4]

  • Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol, to the diluted solution while stirring. The addition should be dropwise to control the reaction rate and heat generation.[4][6]

  • Secondary Quenching: After the initial reaction subsides, slowly add a more reactive alcohol, such as methanol, to ensure the complete destruction of the pyrophoric material.[4]

  • Final Hydrolysis: Once the reaction with methanol is complete, very slowly add water dropwise to neutralize any remaining reactive pockets.[4]

  • Waste Collection: The resulting solution should be collected in a designated hazardous waste container, properly labeled with all its constituents.[7]

Disposal of Empty this compound Containers

Empty containers that have held this compound are still considered hazardous and must not be disposed of as regular trash.[2]

Procedure for Empty Containers:

  • Option 1: Institutional Hazardous Waste Collection: Many institutions' Environmental Health & Safety (EHS) departments will accept empty or nearly empty pyrophoric reagent containers for disposal without requiring the user to rinse them.[7] This is often the safest option. The container should be securely capped, with the original label intact, and placed in a secondary container for pickup.

  • Option 2: Rinsing and Decontamination: If required by your institution, the empty container must be rinsed multiple times with a dry, inert solvent (e.g., heptane or toluene) under an inert atmosphere.[8]

    • The first rinseate is highly reactive and must be quenched using the procedure described above.[9]

    • Subsequent rinseates should also be collected and treated as hazardous waste.

    • After thorough rinsing, the container's label should be defaced, and the container disposed of according to institutional guidelines for decontaminated glassware or plastic.[9]

Management of Contaminated Materials

Any materials that come into contact with this compound, such as syringes, needles, and absorbent materials from spill clean-up, are considered hazardous waste.

  • Spill Cleanup: In the event of a small spill, immediately cover the area with a dry, non-reactive absorbent material like dry sand or soda ash.[5] The contaminated absorbent must then be carefully collected and quenched as described above.

  • Contaminated Equipment: Syringes and needles should be immediately rinsed with a dry, inert solvent.[4] This rinse solvent must be collected and quenched. All disposable materials contaminated with TMBi must be collected in a sealed container and disposed of as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Trimethylbismuth_Disposal_Workflow start Start: this compound Waste decision_waste_type Waste Type? start->decision_waste_type residual_tmbi Residual this compound decision_waste_type->residual_tmbi Liquid empty_container Empty Container decision_waste_type->empty_container Container contaminated_materials Contaminated Materials (e.g., syringes, spill cleanup) decision_waste_type->contaminated_materials Solid quench_procedure Quench Residual TMBi (Dilute, Isopropanol, Methanol, Water) residual_tmbi->quench_procedure decision_container_disposal Institutional Policy? empty_container->decision_container_disposal decontaminate_materials Decontaminate or Package as Waste contaminated_materials->decontaminate_materials collect_waste Collect all treated waste in a labeled hazardous waste container quench_procedure->collect_waste ehs_pickup Dispose as Hazardous Waste (Securely capped, labeled) decision_container_disposal->ehs_pickup Direct Disposal rinse_container Rinse with Inert Solvent (x3) decision_container_disposal->rinse_container Rinsing Required final_disposal Dispose through Institutional EHS ehs_pickup->final_disposal quench_rinsate Quench Rinse Solvent rinse_container->quench_rinsate quench_rinsate->collect_waste decontaminate_materials->collect_waste collect_waste->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe research environment and regulatory compliance. Always consult your institution's specific hazardous waste management guidelines.

References

Safe Handling and Personal Protective Equipment for Trimethylbismuth

Author: BenchChem Technical Support Team. Date: December 2025

Trimethylbismuth (TMBi), an organobismuth compound, is a valuable precursor in semiconductor technology and chemical synthesis, particularly for metal-organic chemical vapor deposition (MOCVD) processes. However, its utility is matched by its significant hazards, including pyrophoricity, flammability, and toxicity.[1] Strict adherence to safety protocols is essential to mitigate the risks associated with its handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans.

Hazard Profile

This compound is a colorless liquid that is highly sensitive to air, moisture, and heat. It can ignite spontaneously on contact with air and reacts violently with water.[1][2] Due to these properties, it must be stored and handled under a controlled, inert atmosphere.[1]

Table 1: Hazard Classification for this compound

Hazard Classification Description
H225 Highly flammable liquid and vapour
H250 Catches fire spontaneously if exposed to air
H302 Harmful if swallowed
H311 Toxic in contact with skin
H314 Causes severe skin burns and eye damage
H318 Causes serious eye damage

Source:

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to protect against the severe hazards of this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound

Body Area Required PPE Specifications and Notes
Hands Double-layered chemical-resistant gloves Wear two pairs of gloves. Neoprene or nitrile rubber are recommended for full contact.[3] Check the manufacturer's specifications for breakthrough times. Always dispose of contaminated gloves after use.[3]
Eyes/Face Chemical splash goggles and a face shield A face shield (8-inch minimum) must be worn over chemical splash goggles to protect against splashes and potential explosions.[3]
Body Flame-retardant, anti-static lab coat or coveralls Anti-static, flame-retardant protective clothing is necessary due to the pyrophoric and flammable nature of TMBi.[3]
Respiratory Full-face respirator with appropriate cartridges or supplied-air respirator A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls.[3] If the respirator is the sole means of protection, a full-face supplied-air respirator is required.[3]

| Feet | Chemical-resistant, steel-toed boots | Appropriate footwear must be worn to protect from spills.[3] |

Operational Plan: Safe Handling Protocol

All operations involving this compound must be conducted within a glovebox or a fume hood with appropriate engineering controls. The following step-by-step protocol outlines the procedure for safely handling this compound.

Preparation
  • Work Area Setup : Ensure the work area (fume hood or glovebox) is clean, free of clutter, and equipped with an inert atmosphere (e.g., nitrogen or argon). All equipment should be thoroughly dried to remove any moisture.

  • Safety Equipment Check : Verify that an emergency eyewash station and safety shower are immediately accessible and operational.[1] Ensure a Class D fire extinguisher (for combustible metals) is available.

  • Material Preparation : Keep all containers of this compound tightly sealed and under an inert gas until ready for use.[1] Use explosion-proof electrical and ventilating equipment and non-sparking tools.[1][4]

Handling Procedure
  • Donning PPE : Put on all required PPE as specified in Table 2 before entering the work area.

  • Inert Atmosphere Handling : All transfers and manipulations of this compound must be performed under an inert atmosphere to prevent contact with air and moisture.[3]

  • Grounding : Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][4]

  • Dispensing : When transferring the liquid, use appropriate techniques (e.g., cannula transfer) to maintain the inert atmosphere and prevent exposure.

  • Post-Handling : After use, ensure the container is tightly sealed under an inert gas.[1]

Decontamination and Cleanup
  • Spill Management : In case of a spill, contain the spillage with a dry, non-combustible absorbent material like dry sand, vermiculite, or diatomaceous earth.[3] Do not use water.[1] Place the absorbent material in a dry, sealed container for disposal.[3]

  • Waste Container : All materials contaminated with this compound (e.g., gloves, absorbent materials, empty containers) are considered hazardous waste.

  • Personal Decontamination : After handling, wash hands and other exposed areas thoroughly with mild soap and water.[1] Remove and launder contaminated clothing before reuse.[4]

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Actions prep_area Prepare Inert Work Area check_safety Verify Safety Equipment (Shower, Eyewash, Extinguisher) prep_area->check_safety don_ppe Don Full PPE Ensemble check_safety->don_ppe ground Ground and Bond All Equipment don_ppe->ground transfer Transfer TMBi Under Inert Atmosphere ground->transfer perform_exp Perform Experiment transfer->perform_exp seal Tightly Seal Container Post-Use perform_exp->seal decon_area Decontaminate Work Area & Equipment seal->decon_area dispose_waste Package Hazardous Waste decon_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash spill Spill Response: Use Dry Absorbent fire Fire Response: Use Class D Extinguisher exposure Personnel Exposure: Use First Aid (Table 3)

Caption: Workflow for the safe handling of this compound.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Conditions : Store this compound in its original, tightly sealed container under an inert gas like nitrogen or argon.[1]

  • Location : The storage area must be a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[1][3][4] A recommended storage temperature is between 2–8 °C.[3]

  • Security : Store in a locked cabinet or area to restrict access.[1]

Disposal
  • Waste Characterization : All this compound waste, including residues and contaminated materials, must be treated as hazardous waste.

  • Procedure : Dispose of waste in a safe manner in accordance with all local, state, and federal regulations.[1] This may involve incineration at a licensed facility.[1]

  • Prohibitions : Never dispose of this compound waste into sewers or drains.[1] Empty containers retain product residue and should be handled as hazardous waste.[3]

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Table 3: Emergency First Aid Procedures for this compound Exposure

Exposure Route First Aid Instructions
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.
Skin Contact Immediately take off all contaminated clothing.[4] Immerse the affected area in cool water or wrap with wet bandages.[1][4] Rinse skin with plenty of water/shower.[1] Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Immediately call a poison center or doctor.

| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting.[1][4] If the person feels unwell, call a poison center or doctor.[4] |

References

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